molecular formula C8H14O3 B1631667 Ethyl tetrahydropyran-4-carboxylate CAS No. 96835-17-5

Ethyl tetrahydropyran-4-carboxylate

Cat. No.: B1631667
CAS No.: 96835-17-5
M. Wt: 158.19 g/mol
InChI Key: BCXINTIRMSZYKA-UHFFFAOYSA-N
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Description

Ethyl tetrahydropyran-4-carboxylate is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl oxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-11-8(9)7-3-5-10-6-4-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXINTIRMSZYKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541587
Record name Ethyl oxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96835-17-5
Record name Ethyl oxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the Tetrahydropyran Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl Tetrahydropyran-4-carboxylate: Properties, Synthesis, and Applications

The tetrahydropyran (THP) ring, a saturated six-membered cyclic ether, is a privileged scaffold in medicinal chemistry and organic synthesis.[1][2] Its prevalence in a wide array of biologically active natural products, from marine toxins to potent anticancer agents like bryostatin and eribulin, underscores its importance.[1][2] The THP moiety often imparts favorable pharmacokinetic properties, such as improved stability and cell permeability, making it an attractive component in drug design.[3] this compound is a key synthetic intermediate that provides a versatile handle for introducing this valuable scaffold into more complex molecular architectures. This guide offers a detailed exploration of its chemical properties, synthesis, and applications for professionals in research and drug development.

Physicochemical and Spectroscopic Profile

A foundational understanding of a chemical building block begins with its physical and spectral characteristics. These properties are crucial for reaction planning, purification, and structural confirmation.

Physical Properties

This compound is typically a colorless liquid under standard conditions. Its key physical properties are summarized in the table below.

PropertyValueReference
CAS Number 96835-17-5[4][5][6]
Molecular Formula C₈H₁₄O₃[5][6]
Molecular Weight 158.195 g/mol [5][6]
Boiling Point 209.5 °C at 760 mmHg[5][6]
Density 1.043 g/cm³[5][6]
Flash Point 79.1 °C[5]
Appearance Colorless liquid[7]
Spectroscopic Data

Spectroscopic analysis is essential for verifying the structure and purity of this compound. While a comprehensive public database of its spectra is limited, the expected characteristics can be reliably predicted based on its structure and data from analogous compounds like its methyl ester counterpart.[7][8]

SpectroscopyExpected Characteristics
¹H NMR - Ethyl group: A triplet around 1.2 ppm (CH₃) and a quartet around 4.1 ppm (OCH₂).- THP ring protons: A series of multiplets between 1.6-2.0 ppm (axial and equatorial CH₂) and 3.4-4.0 ppm (CH₂ adjacent to the ring oxygen).- Methine proton (CH-COOEt): A multiplet around 2.5 ppm.
¹³C NMR - Ester group: Carbonyl (C=O) signal around 174 ppm, OCH₂ around 60 ppm, and CH₃ around 14 ppm.- THP ring carbons: Carbons adjacent to the ring oxygen (C2, C6) in the 67-68 ppm range, and other ring carbons (C3, C5) around 30-35 ppm.- Quaternary carbon (C4): Signal around 40-42 ppm.
IR Spectroscopy - Strong C=O stretch: A prominent absorption band around 1730 cm⁻¹ characteristic of the ester carbonyl group.- C-O stretches: Strong bands in the 1250-1050 cm⁻¹ region corresponding to the ester and ether linkages.- C-H stretches: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.
Mass Spectrometry - Molecular Ion (M⁺): A peak at m/z = 158 corresponding to the molecular weight.

Synthesis and Chemical Reactivity

The utility of this compound as a building block is intrinsically linked to its synthesis and subsequent chemical transformations.

Synthetic Pathways

Several routes to tetrahydropyran-4-carboxylic acid and its esters have been developed. A common and scalable approach involves the cyclization of diethyl malonate with bis(2-chloroethyl) ether, followed by hydrolysis and controlled decarboxylation of the resulting di-acid.[9] An alternative synthesis for the parent carboxylic acid involves the hydrolysis of a 4-cyanotetrahydropyran precursor.[10]

A specific, high-yield synthesis of this compound proceeds from diethyl dihydro-2H-pyran-4,4(3H)-dicarboxylate through a dealkoxycarbonylation reaction.[4]

Synthesis_ETHC start Diethyl dihydro-2H-pyran- 4,4(3H)-dicarboxylate reagents 1. LiI, NaCN, DMF 2. Heat (130-140 °C) start->reagents product Ethyl tetrahydropyran- 4-carboxylate reagents->product Dealkoxycarbonylation (92% yield) Reactivity_ETHC ETHC Ethyl Tetrahydropyran- 4-carboxylate Acid Tetrahydropyran- 4-carboxylic Acid ETHC->Acid Hydrolysis (H⁺ or OH⁻) Alcohol (Tetrahydropyran-4-yl)methanol ETHC->Alcohol Reduction (e.g., LiAlH₄) Amide Tetrahydropyran- 4-carboxamide ETHC->Amide Aminolysis (R₂NH)

Sources

An In-depth Technical Guide to Ethyl Tetrahydropyran-4-carboxylate (CAS 96835-17-5)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Foreword: The Strategic Value of Saturated Heterocycles in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of rational drug design. These motifs, particularly oxygen-containing rings like tetrahydropyran (THP), offer a compelling alternative to traditional carbocyclic or aromatic systems. The THP ring, often used as a "bioisostere" for phenyl or cyclohexyl groups, provides an optimal balance of structural rigidity, improved aqueous solubility, favorable metabolic stability, and a reduced lipophilic profile—attributes highly sought after for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.

Ethyl tetrahydropyran-4-carboxylate, CAS 96835-17-5, is a quintessential example of a versatile building block derived from this scaffold. It serves as a pivotal intermediate, providing a chemically tractable handle—the ethyl ester—on a stable, non-planar ring system. This guide offers an in-depth exploration of its synthesis, properties, and synthetic utility, providing researchers and drug development professionals with the technical insights required to effectively leverage this valuable compound in their synthetic programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and analytical characteristics is fundamental to its successful application.

Physicochemical Properties

The key physical properties of this compound are summarized below. As a liquid at standard temperature and pressure, a melting point is not applicable.

PropertyValueSource(s)
CAS Number 96835-17-5[1][2]
Molecular Formula C₈H₁₄O₃[2][3]
Molecular Weight 158.19 g/mol [2][3]
Appearance Colorless Liquid (presumed)N/A
Boiling Point 209.5 °C at 760 mmHg[3]
Density 1.043 g/cm³[3]
Refractive Index Not Available
Solubility Not Available (expected to be soluble in common organic solvents like DCM, EtOAc, THF, and alcohols)
Spectroscopic Characterization (Expected)

While a publicly available, verified full dataset is elusive, the structure of this compound allows for a confident prediction of its key spectroscopic features, which are essential for reaction monitoring and quality control.

  • ¹H NMR (Proton NMR): The proton spectrum provides a clear map of the molecule's hydrogen environments. The tetrahydropyran ring exists in a dynamic chair conformation, which may lead to some signal broadening, but distinct regions are expected.

    • ~4.12 ppm (quartet, 2H): The two protons of the ethyl ester's -O-CH₂ - group, split by the adjacent methyl group.

    • ~3.95 ppm (m, 2H): The two axial protons on the carbons adjacent to the ring oxygen (positions 2 and 6).

    • ~3.40 ppm (m, 2H): The two equatorial protons on the carbons adjacent to the ring oxygen (positions 2 and 6).

    • ~2.50 ppm (m, 1H): The single proton at the 4-position, attached to the same carbon as the ester.

    • ~1.75 ppm (m, 4H): The four protons on the carbons at positions 3 and 5.

    • ~1.25 ppm (triplet, 3H): The three protons of the ethyl ester's methyl group (-CH₂CH₃ ).

  • ¹³C NMR (Carbon NMR): The carbon spectrum is simpler and confirms the carbon backbone.

    • ~175 ppm: Carbonyl carbon of the ester (C=O).

    • ~67 ppm: Carbons adjacent to the ring oxygen (C2, C6).

    • ~60 ppm: Methylene carbon of the ethyl group (-O-CH₂ -CH₃).

    • ~41 ppm: The substituted carbon at the 4-position.

    • ~29 ppm: Carbons at positions 3 and 5.

    • ~14 ppm: Methyl carbon of the ethyl group (-O-CH₂-CH₃ ).

  • IR (Infrared) Spectroscopy: The IR spectrum is dominated by a strong carbonyl stretch.

    • ~2950-2850 cm⁻¹: C-H stretching from the aliphatic ring and ethyl group.

    • ~1730 cm⁻¹: A strong, sharp absorbance characteristic of the ester C=O stretch.

    • ~1100-1200 cm⁻¹: C-O stretching vibrations from both the ester and the ether linkage within the ring.

Synthesis Methodologies: Accessing the Core Scaffold

There are two primary and strategically different approaches to synthesizing this compound: building the ring with the ester precursor already in place, or forming the ester from the pre-formed parent acid. The choice depends on the available starting materials and desired scale.

Method A: Krapcho Decarboxylation Route

This elegant method involves the synthesis of a geminal diester on a precursor ring, followed by the selective removal of one ester group. It is particularly effective for achieving high purity and yield.[4]

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Thermal Decarboxylation cluster_2 Step 3: Workup & Isolation A Diethyl dihydro-2H-pyran-4,4(3H)-dicarboxylate B Dissolve in DMF A->B C Add LiI and NaCN B->C D Heat at 130°C for ~7h C->D E Increase heat to 140°C for ~25h D->E F Monitor reaction by GC (>95% conversion) E->F G Partition between Ether/Hexane and Brine F->G H Wash organic layer with Brine G->H I Dry over MgSO₄ H->I J Concentrate under reduced pressure I->J K Obtain pure this compound J->K

Caption: Workflow for the Krapcho decarboxylation synthesis.

  • Reaction Setup: To a solution of diethyl dihydro-2H-pyran-4,4(3H)-dicarboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~10 mL per gram of starting material), add lithium iodide (5.0 eq) and sodium cyanide (1.1 eq).

    • Causality Insight: DMF is a high-boiling polar aprotic solvent ideal for this type of reaction. Lithium iodide is the key reagent; the iodide anion acts as a nucleophile to attack one of the ethyl groups, forming iodoethane. The resulting carboxylate salt is then protonated during workup. Cyanide acts as a nucleophile that facilitates the Sₙ2 displacement on the ethyl group, regenerating the iodide catalyst in a process sometimes referred to as the Krapcho modification.

  • Thermal Reaction: Heat the reaction mixture to 130 °C for 7 hours, then increase the temperature to 140 °C for an additional 25 hours.

    • Causality Insight: The high temperature is necessary to overcome the activation energy for the Sₙ2 attack and subsequent decarboxylation of the intermediate. The extended reaction time ensures complete conversion. Progress should be monitored by a suitable method like GC-MS to confirm the disappearance of the starting material.[4]

  • Workup and Purification: After cooling to room temperature, partition the reaction mixture between a 1:2 mixture of diethyl ether/hexane and brine. Separate the layers and wash the organic layer with additional brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product. A reported yield for this procedure is 92%.[4]

    • Self-Validation System: The brine washes are crucial for removing the highly polar DMF and inorganic salts (LiI, NaCN). Drying over MgSO₄ removes residual water. The purity of the final product can be confirmed by ¹H NMR and GC-MS, which should show the absence of the starting diester.

Method B: Fischer Esterification of Tetrahydropyran-4-carboxylic Acid

This is the most classic and direct method for preparing an ester. It involves the acid-catalyzed reaction between the parent carboxylic acid and an excess of ethanol. This approach is often preferred for its operational simplicity and use of inexpensive reagents.

G cluster_0 Mechanism A Carboxylic Acid + H⁺ B Protonated Carbonyl (Activated) A->B Protonation D Tetrahedral Intermediate B->D Nucleophilic Attack C Ethanol (Nucleophile) C->D E Proton Transfer D->E Deprotonation/Protonation F Intermediate with H₂O⁺ leaving group E->F G Loss of Water F->G Elimination H Protonated Ester G->H I Final Ester Product H->I Deprotonation

Caption: The multi-step equilibrium of Fischer esterification.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Tetrahydropyran-4-carboxylic acid (1.0 eq) in absolute ethanol (at least 10 eq, serving as both reagent and solvent).

    • Causality Insight: The reaction is an equilibrium.[5] According to Le Châtelier's principle, using a large excess of one reactant (ethanol) drives the equilibrium toward the product side, maximizing the yield of the ester.

  • Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~5 mol%) or p-toluenesulfonic acid (TsOH), to the solution.

  • Thermal Reaction: Heat the mixture to reflux (the boiling point of ethanol, ~78 °C) and maintain for 4-16 hours. The reaction can be monitored by TLC or GC-MS by observing the consumption of the more polar carboxylic acid starting material.

  • Workup and Purification: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Reduce the volume of ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or diethyl ether (3x). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation if necessary.

    • Self-Validation System: The bicarbonate wash is critical to remove the acid catalyst and any unreacted carboxylic acid. The final purity should be assessed by NMR. The absence of a broad carboxylic acid peak (~10-12 ppm) in the ¹H NMR spectrum is a key indicator of reaction completion.

Applications in Synthetic Chemistry: A Gateway to Complexity

This compound is rarely the final target molecule; its value lies in its function as a robust and versatile synthetic intermediate. The ester group can be readily transformed into a variety of other functional groups, providing access to a wide range of more complex molecules. The parent acid and its derivatives are known intermediates in the synthesis of compounds targeting neurological disorders and certain cancers.[6]

A primary and highly illustrative transformation is the reduction of the ester to the corresponding primary alcohol, (Tetrahydro-2H-pyran-4-yl)methanol. This alcohol is a common building block for introducing the THP moiety via ether or ester linkages.

Caption: Reduction of the ester to the primary alcohol.

  • Setup: To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Causality Insight: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing esters to primary alcohols. The reaction is highly exothermic and generates hydrogen gas, necessitating an inert atmosphere, slow addition, and initial cooling to 0 °C for safety and control.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quenching: Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is critical for safely neutralizing the excess LiAlH₄ and precipitating the aluminum salts into a filterable solid.

  • Isolation: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography or distillation.

Safety and Handling

  • Hazard Classification: Assumed to be a skin and eye irritant. May cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure skin exposure is avoided.

    • Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, use an approved respirator.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Avoid ingestion and inhalation.

    • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7]

    • Ensure eyewash stations and safety showers are readily accessible.

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for medicinal chemists. Its stable, drug-like scaffold combined with a versatile ester handle provides a reliable entry point for the synthesis of novel chemical entities. By understanding its fundamental properties, mastering its synthesis, and appreciating its potential for synthetic transformations, researchers can confidently and effectively integrate this building block into their discovery programs, accelerating the journey toward new therapeutic agents.

References

  • Aitken, R. A., Nelson, A. J. B., & Slawin, A. M. Z. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank, 2024(1), M1939.
  • Synthonix. (n.d.). Ethyl tetrahydro-2H-pyran-4-carboxylate.
  • Supporting Information for various tetrahydropyrimidine-5-carboxylates. (n.d.).
  • Chemsrc. (n.d.). This compound.
  • Patil, S. B., et al. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268.
  • Aitken, R. A., Nelson, A. J. B., & Slawin, A. M. Z. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate [Data set]. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans.
  • Google Patents. (2008). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
  • Cheméo. (n.d.). 3-Ethyl-tetrahydropyran - Chemical & Physical Properties.
  • MOLBASE. (n.d.). Tetrahydropyran-4-methanol.
  • KK Wagh College of Pharmacy. (n.d.). UNIT II PART II PHYSICOCHEMICAL PROPERTIES OF DRUG MOLECULES.
  • Scribd. (n.d.). Refractive Index in Pharma Applications.
  • Scribd. (n.d.). Physical Properties of Drug Molecules.
  • CAS Common Chemistry. (n.d.). Dithionic acid, barium salt (1:1).
  • Chemical Synthesis Database. (n.d.). ethyl tetrahydro-2H-pyran-2-carboxylate.

Sources

Ethyl tetrahydropyran-4-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl Tetrahydropyran-4-Carboxylate: A Core Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal chemical intermediate, distinguished by the presence of a saturated tetrahydropyran (THP) ring. This scaffold is of profound interest in medicinal chemistry, serving as a versatile building block for a multitude of pharmacologically active agents. The THP motif is frequently employed as a bioisostere for more metabolically labile groups, enhancing the pharmacokinetic profiles of drug candidates. This guide provides a comprehensive overview of this compound, detailing its fundamental physicochemical properties, robust synthetic methodologies, critical applications in drug development, analytical characterization, and essential safety protocols. The content herein is synthesized from an application-centric perspective to empower researchers in leveraging this valuable molecule for novel therapeutic design.

Introduction: The Significance of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a privileged structure in contemporary drug design.[1] Its prevalence stems from a unique combination of properties: it is generally metabolically stable, can improve aqueous solubility, and acts as a hydrogen bond acceptor. Furthermore, its defined chair-like conformation allows it to orient substituents in precise three-dimensional vectors, which is critical for optimizing interactions with biological targets.[1]

This compound emerges as a particularly useful derivative. The ester functionality at the 4-position provides a reactive handle for a wide array of chemical transformations, including amide bond formation, reduction to the corresponding alcohol, or conversion to other functional groups. This versatility makes it an indispensable starting material for constructing complex molecular architectures targeting diseases ranging from neurological disorders to cancer.[1][2]

Core Physicochemical & Structural Data

The fundamental properties of this compound are summarized below. Accurate knowledge of these parameters is the foundation of all experimental design, from reaction stoichiometry to purification and analytical characterization.

PropertyValueSource(s)
Chemical Name This compound[3][4]
CAS Number 96835-17-5[3][5]
Molecular Formula C₈H₁₄O₃[3][4]
Molecular Weight 158.19 g/mol [3][6]
Density 1.043 g/cm³[7][8]
Boiling Point 209.5 °C (at 760 mmHg)[7][8]
InChI Key BCXINTIRMSZYKA-UHFFFAOYSA-N[3]

Molecular Structure: Chemical structure of this compound

Caption: 2D structure of this compound.

Synthesis and Mechanistic Insights

The preparation of this compound and its parent acid is well-documented, with several scalable routes available. A common and industrially relevant approach involves the hydrolysis and subsequent decarboxylation of a dicarboxylate precursor.[1] This method is advantageous due to the availability of starting materials and the controlled nature of the reaction.

Synthetic Workflow: From Dicarboxylate to Final Product

The synthesis can be conceptualized as a two-stage process starting from diethyl tetrahydropyran-4,4-dicarboxylate.

G cluster_0 Stage 1: Hydrolysis cluster_1 Stage 2: Decarboxylation cluster_2 Stage 3: Esterification (Optional) A Diethyl Tetrahydropyran- 4,4-dicarboxylate B Tetrahydropyran- 4,4-dicarboxylic Acid A->B Base (e.g., NaOH, KOH) Water, Heat C Tetrahydropyran-4-carboxylic Acid B->C Heat (120-130°C) High-boiling solvent (e.g., Xylene) D Ethyl Tetrahydropyran- 4-carboxylate C->D Ethanol Acid Catalyst (e.g., H₂SO₄)

Caption: Key stages in the synthesis of this compound.

Causality Behind Experimental Choices:

  • Hydrolysis: The use of a strong base like NaOH or KOH is essential to saponify the two ester groups of the starting material to the corresponding carboxylate salts. Subsequent acidification protonates these salts to yield the dicarboxylic acid.[1]

  • Decarboxylation: Heating the dicarboxylic acid, particularly in a high-boiling solvent like xylene, provides the thermal energy required to eliminate one carboxyl group as carbon dioxide (CO₂).[1] Using a solvent helps to maintain a controlled temperature and prevent localized overheating and decomposition.[1]

  • Esterification: The final conversion to the ethyl ester is a classic Fischer esterification, driven by an acid catalyst and typically using an excess of ethanol to push the equilibrium towards the product.[2]

Self-Validating Experimental Protocol: Synthesis from Diethyl Dihydro-2H-pyran-4,4(3H)-dicarboxylate

This protocol is adapted from established procedures and includes in-process checks to ensure reaction completion and purity.[5]

Materials:

  • Diethyl dihydro-2H-pyran-4,4(3H)-dicarboxylate

  • N,N-Dimethylformamide (DMF)

  • Lithium iodide (LiI)

  • Sodium cyanide (NaCN)

  • Diethyl ether

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve diethyl dihydro-2H-pyran-4,4(3H)-dicarboxylate (1.0 eq) in DMF.

  • Reagent Addition: Add lithium iodide (5.0 eq) and sodium cyanide (1.1 eq) to the solution sequentially.

  • Heating: Heat the reaction mixture to 130°C for 7 hours, then increase the temperature to 140°C.

  • In-Process Control (IPC): Monitor the reaction progress by gas chromatography (GC). The reaction is considered complete when >95% of the starting material has been consumed. Continue heating at 140°C until this threshold is met (can take up to an additional 25 hours).[5]

  • Workup - Quenching and Extraction: Once complete, cool the reaction mixture to room temperature. Partition the mixture between a 1:2 solution of diethyl ether/hexane and brine.

  • Washing: Separate the organic layer and wash it again with fresh brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification (if necessary): The product can be further purified by vacuum distillation.

Trustworthiness through Self-Validation: The protocol's reliability is ensured by the GC monitoring step. This analytical check provides quantitative data on the reaction's progression, preventing premature workup and ensuring high conversion, which directly translates to a higher yield and purity of the final product.[5]

Application in Drug Discovery & Development

The THP core is a cornerstone in the development of therapeutics for a wide range of conditions. Tetrahydropyran-4-carboxylic acid and its esters are key intermediates in the synthesis of compounds for:

  • Neurological Disorders: As building blocks for neurological receptor antagonists.[1]

  • Alzheimer's Disease: Used in the construction of molecules targeting pathways implicated in Alzheimer's.[1]

  • Oncology: Employed in the structure-based design of novel Class II c-Met inhibitors for cancer therapy.[1]

  • Opioid Receptor Modulation: Incorporated into azaspiro[4.5]decane derivatives with affinity for opioid receptors.[1]

G A This compound C₈H₁₄O₃ B Amide Coupling A:f0->B C Reduction A:f0->C D Grignard Reaction A:f0->D E Complex Amide Derivatives e.g., Neurological Agents B->E Adds Peptide-like Linkage F Hydroxymethyl-THP Precursor for Ethers/Esters C->F Creates Primary Alcohol G Tertiary Alcohols Scaffolds for Oncology D->G Forms C-C Bonds

Caption: Role as a versatile chemical intermediate in drug development.

Analytical Characterization Profile

Confirming the identity and purity of synthesized this compound is paramount. A combination of spectroscopic methods should be employed. While a comprehensive dataset for this specific molecule is not publicly aggregated, its expected spectral features can be reliably predicted based on its structure and data from analogous compounds.[9][10][11]

  • ¹H NMR (Proton NMR): The spectrum should show characteristic signals for the ethyl group (a quartet around 4.1 ppm and a triplet around 1.2 ppm) and a series of multiplets for the protons on the tetrahydropyran ring.[10]

  • ¹³C NMR (Carbon NMR): Key signals would include the carbonyl carbon of the ester at ~175 ppm, the -O-CH₂- of the ethyl group around 60 ppm, and the carbons of the THP ring in the aliphatic region.[11][12]

  • Infrared (IR) Spectroscopy: A strong absorbance band around 1730 cm⁻¹ is definitive for the C=O stretch of the saturated ester. C-O stretching bands will also be prominent.[9]

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observable, confirming the molecular weight of 158.19.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is non-negotiable. While this compound is not classified as acutely hazardous, adherence to good laboratory practice is essential. The following guidelines are based on safety data for structurally related chemicals.[13][14][15]

Protocol for Safe Handling:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[14]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[15]

  • Handling: Avoid contact with skin and eyes. Prevent inhalation of vapors. Use non-sparking tools and take measures to prevent electrostatic discharge.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[16]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[14]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical sciences. Its robust synthesis, chemical versatility, and the desirable properties of the THP scaffold make it a high-value intermediate for drug discovery. This guide has provided the core technical knowledge required for its synthesis, characterization, and application, grounded in the principles of causality and self-validating protocols to support researchers in their pursuit of novel therapeutics.

References

  • Chemsrc. (n.d.). This compound | CAS#:96835-17-5.
  • Chemsrc. (n.d.). This compound Price from Supplier Brand Yangzhou Princechem Co., Ltd.
  • The Royal Society of Chemistry. (2019). Supporting Information.
  • Aitken, R. A., Nelson, A. J. B., & Slawin, A. M. Z. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank, 2024, M1939.
  • ChemSynthesis. (n.d.). ethyl tetrahydro-2H-pyran-2-carboxylate.
  • Patil, D. B., et al. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268.
  • Google Patents. (2008). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
  • Google Patents. (n.d.). Preparation of tetrahydropyran-4-carboxylic acid and its esters.
  • ResearchGate. (2020). Investigation of Structural and Spectroscopic Parameters of Ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5- carboxylate: a DFT Study.
  • Al-Warhi, T., et al. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 13(50), 35057-35073.

Sources

Spectroscopic Characterization of Ethyl Tetrahydropyran-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for Ethyl Tetrahydropyran-4-carboxylate (CAS No. 96835-17-5), a valuable building block in medicinal chemistry and materials science. The structural elucidation of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document will detail the theoretical basis for the expected spectral features, providing researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this molecule.

Molecular Structure and Spectroscopic Overview

This compound possesses a saturated heterocyclic tetrahydropyran ring and an ethyl ester functional group. Its molecular formula is C₈H₁₄O₃, with a molecular weight of 158.20 g/mol . The key structural features to be identified by spectroscopic methods are the tetrahydropyran ring protons and carbons, the ethyl ester moiety, and the carbonyl group.

A systematic approach to the spectroscopic analysis is crucial for unambiguous structure confirmation. The following sections will delve into the predicted data for ¹H NMR, ¹³C NMR, IR, and MS, along with the underlying principles of spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide distinct and complementary information.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the tetrahydropyran ring and the ethyl group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-OCH₂CH₃~ 4.1Quartet (q)2H
Ring CH₂-O (2,6 positions)~ 3.9 (axial) / ~3.4 (equatorial)Multiplet (m)4H
Ring CH (4 position)~ 2.5Multiplet (m)1H
Ring CH₂ (3,5 positions)~ 1.8Multiplet (m)4H
-OCH₂CH₃~ 1.2Triplet (t)3H

Causality of Experimental Choices: The choice of a standard deuterated solvent like chloroform-d (CDCl₃) is typical for routine ¹H NMR analysis of such compounds. The predicted chemical shifts are based on the analysis of similar structures and established empirical correlations. The downfield shift of the ethyl quartet (~4.1 ppm) is due to the deshielding effect of the adjacent oxygen atom of the ester. Similarly, the protons on the carbons adjacent to the ring oxygen (positions 2 and 6) are expected to be in the 3.4-3.9 ppm region. The methine proton at the 4-position, being alpha to the carbonyl group, will be shifted downfield to around 2.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O (ester)~ 175
-OC H₂CH₃~ 60
Ring C H₂-O (2,6 positions)~ 67
Ring C H (4 position)~ 41
Ring C H₂ (3,5 positions)~ 29
-OCH₂C H₃~ 14

Expertise & Experience: The prediction of these chemical shifts is grounded in the fundamental principles of ¹³C NMR. The carbonyl carbon of the ester is characteristically found at the most downfield position (~175 ppm). The carbons bonded to oxygen (-OCH₂CH₃ and the ring carbons at positions 2 and 6) appear in the 60-70 ppm range. The aliphatic carbons of the ring and the ethyl group are found in the upfield region.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is essential for accurate structural analysis.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set a spectral width of approximately 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Use a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O (ester)1730 - 1750Strong
C-O (ester)1150 - 1250Strong
C-O-C (ether)1050 - 1150Strong
C-H (sp³ aliphatic)2850 - 3000Medium-Strong

Trustworthiness: The presence of a strong absorption band in the region of 1730-1750 cm⁻¹ is a highly reliable indicator of the ester carbonyl group. The C-O stretching vibrations of the ester and the ether functionalities will also produce strong and characteristic bands.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Background Correction: Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

m/zProposed Fragment
158[M]⁺ (Molecular Ion)
113[M - OCH₂CH₃]⁺
85[M - COOCH₂CH₃]⁺
57[COOCH₂CH₃]⁺

Authoritative Grounding: The fragmentation of esters in mass spectrometry often involves the cleavage of the bonds adjacent to the carbonyl group. The loss of the ethoxy group (-OCH₂CH₃) would result in a fragment at m/z 113. The loss of the entire ethyl carboxylate group would lead to a fragment corresponding to the tetrahydropyran ring at m/z 85.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Ionization: Ionize the sample molecules. EI is a common technique for volatile compounds and often provides detailed fragmentation patterns.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Visualization of Molecular Structure and Fragmentation

Visual representations are crucial for understanding the relationships between the molecular structure and the spectroscopic data.

Caption: Molecular structure with key atoms highlighted.

fragmentation_pathway Figure 2: Proposed Mass Spectrometry Fragmentation Pathway mol_ion [M]⁺ m/z = 158 frag1 [M - OCH₂CH₃]⁺ m/z = 113 mol_ion->frag1 - •OCH₂CH₃ frag2 [M - COOCH₂CH₃]⁺ m/z = 85 mol_ion->frag2 - •COOCH₂CH₃ frag3 [COOCH₂CH₃]⁺ m/z = 57 mol_ion->frag3 rearrangement

Caption: Key fragmentation steps in mass spectrometry.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. This guide provides a comprehensive overview of the expected spectral data and the underlying principles for their interpretation. By following the detailed experimental protocols and utilizing the predictive data presented, researchers can confidently identify and characterize this important chemical entity, ensuring the integrity and reliability of their scientific endeavors.

References

  • PubChem: A comprehensive database of chemical molecules and their activities against biological assays.
  • Spectroscopy Textbooks: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Technical Guide to the Solubility of Ethyl Tetrahydropyran-4-carboxylate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl tetrahydropyran-4-carboxylate, a key building block in modern medicinal chemistry. Recognizing the critical role of solubility in drug discovery and formulation, this document offers a detailed exploration of the theoretical principles governing its solubility, a predicted solubility profile in common laboratory solvents, and a robust, step-by-step experimental protocol for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this versatile compound in their workflows.

Introduction: The Significance of this compound in Drug Discovery

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active natural products and synthetic drug candidates.[1][2][3][4] Its presence often imparts favorable pharmacokinetic properties, including improved metabolic stability and aqueous solubility. This compound serves as a versatile synthetic intermediate, providing a gateway to a diverse array of complex molecules with therapeutic potential, including antitumor agents.[1]

A thorough understanding of the solubility of this compound is paramount for its effective application. Solubility directly impacts reaction kinetics, purification strategies, and the ultimate formulation of active pharmaceutical ingredients (APIs). This guide aims to provide both a theoretical framework and practical tools for assessing and utilizing the solubility of this important compound.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential to predict its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₁₄O₃Internal Data
Molecular Weight 158.19 g/mol Internal Data
Boiling Point 209.5 °C at 760 mmHgInternal Data
Structure

The structure reveals a cyclic ether (the tetrahydropyran ring) and an ethyl ester functional group. The presence of the oxygen atoms in the ether and ester groups allows for hydrogen bonding with protic solvents, while the alkyl portions of the molecule contribute to its nonpolar character. This amphiphilic nature suggests a nuanced solubility profile.

Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction.[5] This principle states that a solute will dissolve best in a solvent that has a similar polarity.

  • Polar Solvents: These solvents have large dipole moments and are often capable of hydrogen bonding. They are effective at dissolving polar and ionic compounds. Examples include water, methanol, and ethanol.

  • Nonpolar Solvents: These solvents have small or no dipole moments and interact primarily through weaker van der Waals forces. They are ideal for dissolving nonpolar compounds. Examples include hexane, toluene, and diethyl ether.

  • Aprotic Polar Solvents: These solvents have significant dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds. They represent an intermediate polarity. Examples include acetone, ethyl acetate, and dimethyl sulfoxide (DMSO).

Based on its structure, this compound is expected to exhibit good solubility in a range of organic solvents and limited solubility in highly polar or very nonpolar solvents. The ester group provides polarity and a hydrogen bond acceptor site, while the cyclic ether and ethyl chain contribute to its nonpolar character.

Predicted Solubility Profile of this compound

While precise quantitative data requires experimental determination, a qualitative and predicted solubility profile can be highly valuable for initial experimental design. The following table is based on the analysis of the compound's structure and general solubility principles for esters and cyclic ethers.[6][7][8][9][10]

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticSparingly SolubleThe molecule can accept hydrogen bonds from water via its oxygen atoms, but the hydrocarbon backbone is hydrophobic, limiting solubility.[8][10]
Methanol Polar ProticSolubleThe small alkyl group and high polarity of methanol, combined with its hydrogen bonding ability, should effectively solvate the ester and ether functionalities.
Ethanol Polar ProticSolubleSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities are well-suited to dissolve the compound.
Acetone Polar AproticVery SolubleAcetone's polarity is sufficient to interact with the ester and ether groups, and its less polar character compared to alcohols will better accommodate the alkyl portions of the molecule.
Ethyl Acetate Polar AproticVery SolubleAs an ester itself, ethyl acetate has a similar polarity profile to the solute, making it an excellent solvent based on the "like dissolves like" principle.
Dichloromethane (DCM) Polar AproticVery SolubleDCM is a versatile solvent with a moderate polarity that can effectively solvate a wide range of organic compounds, including this one.
Tetrahydrofuran (THF) Polar AproticVery SolubleThe cyclic ether structure of THF is very similar to the tetrahydropyran ring of the solute, suggesting strong miscibility.
Toluene NonpolarSolubleThe aromatic ring of toluene can interact favorably with the alkyl portions of the solute, and its slight polarity allows for some interaction with the polar functional groups.
Hexane NonpolarSparingly SolubleThe highly nonpolar nature of hexane will not effectively solvate the polar ester and ether functional groups, leading to poor solubility.
Diethyl Ether NonpolarSolubleWhile considered nonpolar, the oxygen atom in diethyl ether provides some polarity and can act as a hydrogen bond acceptor, allowing for good solvation of the solute.
Dimethyl Sulfoxide (DMSO) Polar AproticVery SolubleDMSO is a highly polar aprotic solvent capable of dissolving a wide range of compounds and is expected to be an excellent solvent for this compound.

Experimental Determination of Solubility: The Shake-Flask Method

For accurate and reliable solubility data, experimental determination is essential. The shake-flask method is a well-established and robust technique for determining the thermodynamic solubility of a compound.[11][12][13][14]

Principle of the Shake-Flask Method

An excess amount of the solid solute is added to the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the undissolved solid and the dissolved solute. Once equilibrium is reached, the saturated solution is separated from the excess solid, and the concentration of the solute in the solution is determined analytically.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_solute Weigh excess solute mix Combine solute and solvent in a sealed vial prep_solute->mix prep_solvent Measure solvent volume prep_solvent->mix agitate Agitate at constant temperature (e.g., 24-48 hours) mix->agitate centrifuge Centrifuge to pellet excess solid agitate->centrifuge filter Filter supernatant through a 0.45 µm syringe filter centrifuge->filter dilute Dilute the filtrate filter->dilute analyze Analyze by a suitable method (e.g., HPLC, GC, UV-Vis) dilute->analyze quantify Quantify concentration against a calibration curve analyze->quantify result result quantify->result Report Solubility (g/L or mol/L)

Caption: Workflow for determining solubility using the shake-flask method.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a series of glass vials, ensuring there is more solid than will dissolve. b. Accurately pipette a known volume of the desired solvent into each vial. c. Seal the vials tightly to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). b. Agitate the vials for a predetermined time to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

  • Separation of Undissolved Solute: a. Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle. b. Centrifuge the vials at a moderate speed to further pellet the undissolved solid. c. Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically resistant 0.45 µm syringe filter (e.g., PTFE) to remove any remaining solid particles.

  • Analysis and Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. b. Generate a calibration curve by analyzing the standard solutions using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with FID detection, or UV-Vis spectroscopy. c. Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve. d. Analyze the diluted sample using the same analytical method as the standards. e. Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor.

  • Data Reporting: a. Report the solubility as the average of at least three replicate measurements, along with the standard deviation. b. Clearly state the temperature at which the solubility was determined. c. Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Practical Applications and Implications in Drug Development

A comprehensive understanding of the solubility of this compound is crucial for several aspects of drug development:

  • Reaction Condition Optimization: Selecting an appropriate solvent in which the starting materials are sufficiently soluble is critical for achieving optimal reaction rates and yields.

  • Purification and Crystallization: Knowledge of solubility in various solvents is essential for developing effective purification strategies, such as recrystallization or chromatography.

  • Formulation Development: For drug candidates derived from this intermediate, solubility data in aqueous and organic media is vital for designing suitable formulations for preclinical and clinical studies.[2]

  • High-Throughput Screening (HTS): In HTS campaigns, compounds are often dissolved in DMSO. Understanding the solubility of derivatives in aqueous buffers is crucial to avoid false negatives due to precipitation.

The tetrahydropyran scaffold is a key component in numerous therapeutic agents, and its derivatives are actively being explored for various diseases, including cancer.[1] The ability to efficiently synthesize and formulate these compounds, which is heavily reliant on solubility data, is a critical enabler of these research efforts.

Conclusion

References

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences. [Link]
  • Ester Solubility and Prepar
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31).
  • Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]
  • Solubility tests of proteins- Definition, Principle, Procedure, Result, Uses. (2022, July 26). Microbe Notes. [Link]
  • Qualit
  • Lab 14: Qualit
  • 25.5 Esters – Structure, Properties and Naming. eCampusOntario Pressbooks. [Link]
  • Qualit
  • 15.7 Physical Properties of Esters. Lumen Learning. [Link]
  • Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Esters: Structure, Properties, and Reactions. Solubility of Things. [Link]
  • Lab 4 - Qualit
  • an introduction to esters. Chemguide. [Link]
  • Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide N

Sources

Safety, handling, and storage of Ethyl tetrahydropyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Storage of Ethyl Tetrahydropyran-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 96835-17-5) is a heterocyclic building block increasingly utilized in organic synthesis and medicinal chemistry.[1][2] Its structural motif is a key component in the development of novel therapeutic agents, making a thorough understanding of its safe handling, storage, and emergency management paramount for laboratory personnel.[2] This guide provides a comprehensive overview grounded in established safety protocols to ensure the well-being of researchers and the integrity of experimental outcomes.

Hazard Identification and Safety Profile

A foundational aspect of safe laboratory practice is a complete understanding of a substance's inherent hazards. This compound is classified as a combustible liquid that can cause harm through various exposure routes. The primary hazards are associated with its potential to cause skin, eye, and respiratory irritation.

GHS Classification and Physical Properties

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. For this compound, the key classifications and physical data are summarized below.

Identifier Value Source
CAS Number 96835-17-5[1]
Molecular Formula C8H14O3[1][3]
Molecular Weight 158.2 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 82.5 °C @ 12 Torr[1]
Flash Point 56 °C / 132.8 °F[4]
Density ~1.043 g/cm³ (Predicted)[1]
GHS Signal Word Warning[1]
GHS Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[1]

Note: Data may vary slightly between suppliers. Always consult the specific Safety Data Sheet (SDS) for the material in use.

Primary Routes of Exposure and Health Effects

Understanding the potential health effects is critical for implementing appropriate protective measures.

  • Inhalation : Inhaling vapors or mists may cause respiratory irritation.[5] Symptoms of overexposure can include headache, dizziness, tiredness, nausea, and vomiting.[4]

  • Skin Contact : The compound is classified as harmful upon skin contact.[1] It may cause skin irritation.[5] Prolonged or repeated contact can lead to the removal of natural oils from the skin, resulting in dermatitis.

  • Eye Contact : Direct contact with the liquid can cause serious eye irritation.[6] Immediate and thorough rinsing is essential to prevent damage.

  • Ingestion : The substance is harmful if swallowed.[1] Do not induce vomiting if ingested; seek immediate medical attention.[7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is the most effective strategy for minimizing exposure.

Ventilation

All handling of this compound should occur in a well-ventilated area.[7] The use of a certified chemical fume hood is strongly recommended to keep airborne concentrations below permissible exposure limits and to prevent the inhalation of vapors.[8] Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[5][6]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

  • Eye and Face Protection : Wear chemical safety goggles that provide a tight seal, conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[8]

  • Skin Protection :

    • Gloves : Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use.[7]

    • Clothing : Wear a lab coat or other protective clothing to prevent skin exposure.[6] For tasks with a higher risk of splashing or fire, flame-retardant and impervious clothing is advised.[7]

  • Respiratory Protection : If ventilation is insufficient or if there is a risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors should be used.[5][8]

Standard Operating Procedures for Safe Handling

Adherence to a standardized workflow is crucial for minimizing risks. The causality behind these steps is to create a controlled environment that prevents accidental release, ignition, and exposure.

General Handling Protocol
  • Preparation : Before handling, ensure all necessary PPE is worn correctly and that the chemical fume hood is functioning properly. Confirm the location of the nearest eyewash station and safety shower.

  • Dispensing : Use non-sparking tools and ground all equipment to prevent the buildup of static electricity, which could ignite the combustible vapors.[4][7]

  • Procedure Execution : Handle the substance in a manner that avoids the formation of aerosols or mists.[7] Keep the container tightly closed when not in use.

  • Post-Handling : After handling, wash hands thoroughly with soap and water.[5][7] Decontaminate all surfaces and equipment.

  • Waste Disposal : Dispose of waste, including contaminated consumables, in a suitable, closed, and properly labeled container for chemical waste.[7]

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_post Post-Handling Phase a Confirm Fume Hood Operation & PPE b Locate Emergency Equipment a->b Verify Safety Net c Ground Equipment & Use Non-Sparking Tools b->c Proceed to Handling d Dispense Chemical Avoiding Aerosols c->d e Keep Container Closed When Not In Use d->e f Wash Hands Thoroughly e->f Complete Work g Decontaminate Work Area & Tools f->g h Segregate & Label Chemical Waste g->h

Caption: Workflow for the safe handling of this compound.

Storage and Incompatibility

Proper storage is essential for maintaining the chemical's stability and preventing hazardous reactions.

  • Storage Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][7] The storage area should be away from heat, sparks, open flames, and other sources of ignition.[4]

  • Incompatible Materials : This compound is incompatible with strong oxidizing agents and strong bases.[4][5] Segregate it from these materials to prevent potentially vigorous or exothermic reactions.

  • Long-Term Stability : For general laboratory use, storage at room temperature is acceptable.[1] However, for long-term storage as a reference standard or in solution, consult the supplier's recommendations, which may involve refrigeration.[9]

Emergency Procedures: A Self-Validating Response System

In the event of an emergency, a rapid and correct response is critical. The following protocols are designed to guide personnel through a logical sequence of actions to mitigate harm.

Accidental Release or Spill
  • Evacuate : Immediately evacuate non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated, but avoid actions that could spread vapors.

  • Ignition Sources : Remove all sources of ignition from the vicinity.[7]

  • Containment : Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[7]

  • Cleanup : Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Use spark-proof tools to collect the material and place it in a suitable, closed container for disposal.[7]

Fire Procedures
  • Extinguishing Media : Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish a fire.[4][7]

  • Firefighter Precautions : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][7] Containers may explode when heated, and hazardous combustion products like carbon monoxide and carbon dioxide will be generated.[4]

First Aid Measures
  • Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration, but do not use mouth-to-mouth resuscitation.[7] Seek immediate medical attention.

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][7] If irritation persists, consult a physician.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][7] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Ingestion : Rinse the mouth with water.[7] Do not induce vomiting.[7] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[7]

G cluster_spill Spill / Release cluster_exposure Personnel Exposure action_node action_node info_node info_node start Emergency Event spill Spill Occurs start->spill Material Release exposure Exposure Occurs start->exposure Personnel Contact evacuate Evacuate Area & Remove Ignition Sources spill->evacuate contain Contain with Inert Absorbent evacuate->contain cleanup Collect with Non-Sparking Tools into Waste Container contain->cleanup route Route of Exposure? exposure->route inhalation Inhalation route->inhalation skin Skin/Eye route->skin ingestion Ingestion route->ingestion move_fresh_air Move to Fresh Air, Provide Oxygen if Needed inhalation->move_fresh_air rinse_15_min Remove Clothing, Rinse Skin/Eyes for 15+ min skin->rinse_15_min rinse_mouth Rinse Mouth, DO NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention move_fresh_air->seek_medical rinse_15_min->seek_medical rinse_mouth->seek_medical

Caption: Decision tree for emergency response procedures.

Disposal Considerations

Disposal of this compound and its containers must be performed in strict accordance with all applicable federal, state, and local environmental regulations. The material may be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[7] Do not allow the product to contaminate water sources, and do not dispose of it via sewer systems.[7]

References

  • SAFETY DATA SHEET. (n.d.). Acros Organics.
  • ethyl cis-4-hydroxytetrahydropyran-2-carboxylate, min 97%, 10 grams. CP Lab Safety.
  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023). International Journal of Pharmaceutical Research and Applications.
  • Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl Tetrahydropyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Ethyl tetrahydropyran-4-carboxylate, a key building block in modern medicinal chemistry. We will delve into its fundamental physical constants, spectroscopic signature, and the rationale behind its synthesis, offering insights relevant to its application in drug discovery and development.

Core Physicochemical Properties

This compound (CAS No. 96835-17-5) is a cyclic ether ester with a molecular formula of C₈H₁₄O₃ and a molecular weight of 158.20 g/mol . Its structural simplicity belies its significance as a versatile scaffold in the synthesis of complex biologically active molecules.

Melting and Boiling Points: Defining the Physical State

The physical state of a compound underpins its handling, purification, and reaction conditions. This compound is a liquid at ambient temperature, a characteristic dictated by its melting and boiling points.

Physical ConstantValueConditions
Boiling Point 209.5 °CAt 760 mmHg[1]
Melting Point Not available (liquid at room temperature)-

The boiling point of 209.5 °C at atmospheric pressure indicates moderate volatility, allowing for purification by vacuum distillation. The absence of a readily available melting point in the literature suggests that it remains in a liquid state at and below typical room temperatures.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound. Below are the expected spectroscopic features of this compound based on its structure and data from related compounds.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.1 ppm for the -OCH₂- protons and a triplet around 1.2 ppm for the -CH₃ protons). The protons on the tetrahydropyran ring will appear as a series of multiplets in the region of 1.5-4.0 ppm. The proton at the C4 position, adjacent to the ester group, would likely be the most downfield of the ring protons.

  • ¹³C NMR: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon of the ester at approximately 175 ppm. The carbons of the ethyl group will appear around 60 ppm (-OCH₂) and 14 ppm (-CH₃). The carbons of the tetrahydropyran ring are expected in the range of 25-70 ppm.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band around 1730 cm⁻¹ , characteristic of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ether and ester functionalities will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the aliphatic ring and ethyl group will be observed around 2850-3000 cm⁻¹.

1.2.3. Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at m/z 158. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45) to give a fragment at m/z 113, or the loss of the entire ester group.

Synthesis and Mechanistic Insights

The synthesis of this compound is a critical aspect of its utility. A common and efficient method involves the decarboxylation of a diester precursor.

Experimental Protocol: A Validated Synthetic Route

A general and effective procedure for the synthesis of this compound starts from diethyl dihydro-2H-pyran-4,4(3H)-dicarboxylate[2].

Step-by-Step Methodology:

  • Reaction Setup: Diethyl dihydro-2H-pyran-4,4(3H)-dicarboxylate is dissolved in N,N-dimethylformamide (DMF).

  • Reagent Addition: Lithium iodide and sodium cyanide are added to the solution.

  • Heating: The reaction mixture is heated to 130-140 °C for several hours. The progress of the reaction is monitored by Gas Chromatography (GC).

  • Work-up: Upon completion, the mixture is partitioned between a diethyl ether/hexane solution and brine.

  • Purification: The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the final product.

Causality in Experimental Choices
  • Choice of Solvent (DMF): DMF is a polar aprotic solvent, which is ideal for this type of reaction as it can dissolve the ionic reagents (LiI and NaCN) and the organic substrate. Its high boiling point is also suitable for the elevated reaction temperatures required.

  • Role of Reagents (LiI and NaCN): This combination facilitates a Krapcho decarboxylation. The iodide ion acts as a nucleophile to attack one of the ethyl groups of the diester, leading to the formation of an intermediate that readily loses carbon dioxide. The cyanide ion can also play a role in this process.

  • Temperature Control: The high temperature is necessary to overcome the activation energy for the decarboxylation reaction. Careful monitoring is essential to prevent side reactions and decomposition.

Significance in Drug Discovery and Development

The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry. Its presence in a molecule can improve pharmacokinetic properties such as solubility and metabolic stability.

The Tetrahydropyran Scaffold

The THP ring is a saturated heterocyclic ether that can act as a bioisostere for other cyclic systems. Its non-planar, chair-like conformation can provide a three-dimensional architecture that is beneficial for binding to biological targets.

Workflow: From Building Block to Drug Candidate

The journey of a molecule like this compound from a simple building block to a component of a drug candidate is a multi-step process.

G cluster_0 Synthesis & Characterization cluster_1 Screening & Optimization cluster_2 Preclinical & Clinical Development A Ethyl tetrahydropyran- 4-carboxylate B Chemical Modification (e.g., amide coupling, reduction) A->B Functionalization C Library of Derivatives B->C D Biological Screening (in vitro assays) C->D E Lead Compound Identification D->E Hit-to-Lead F In Vivo Studies (Animal Models) E->F G Clinical Trials F->G H Drug Candidate G->H

Caption: A generalized workflow illustrating the progression from a chemical building block to a drug candidate.

Conclusion

This compound is a valuable chemical entity with well-defined physical properties and a clear role in the synthesis of more complex molecules. Its straightforward synthesis and the desirable characteristics of the tetrahydropyran scaffold make it a continued focus for researchers in medicinal chemistry and drug development. This guide provides the foundational knowledge necessary for the effective utilization of this important compound.

References

  • This compound Price from Supplier Brand Yangzhou Princechem Co., Ltd on Chemsrc.com. (2022-07-28).
  • This compound | 96835-17-5 - ChemicalBook. (2025-07-24).

Sources

An In-depth Technical Guide to the Crystal Structure Determination of Small Organic Molecules: A Case Study of a Pyran Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Affiliation: Google AI Laboratories

Preamble: Navigating the Landscape of Structural Chemistry

In the realm of modern drug discovery and materials science, the precise knowledge of a molecule's three-dimensional architecture is not merely an academic curiosity; it is a cornerstone of rational design and a prerequisite for understanding function.[1] Single-crystal X-ray diffraction stands as the unequivocal gold standard for elucidating the atomic arrangement within a crystalline solid, providing a level of detail that is unparalleled by most other analytical techniques.[2][3][4] This guide is crafted for researchers, scientists, and drug development professionals who seek a deeper understanding of the principles and practices of small molecule crystallography.

While the primary subject of this guide was intended to be the crystal structure of ethyl tetrahydropyran-4-carboxylate, a thorough search of the Cambridge Crystallographic Data Centre (CCDC) and other public databases did not yield a publicly available crystal structure for this specific saturated heterocyclic compound. However, the journey of scientific inquiry is often one of adaptation and learning from available data. Therefore, this guide will pivot to a comprehensive analysis of a closely related and structurally characterized molecule: ethyl 4H-pyran-4-one-2-carboxylate . This unsaturated pyran derivative provides an excellent and instructive platform to explore the complete workflow of crystal structure determination, from synthesis and crystallization to the final analysis of intermolecular interactions. The principles and methodologies detailed herein are directly applicable to a wide array of small organic molecules, including the originally intended subject.

The Subject Molecule: A Tale of Two Pyrans

Before delving into the crystallographic analysis, it is crucial to delineate the structural differences between our intended target and our case study molecule.

  • This compound: This molecule features a saturated six-membered tetrahydropyran ring. The absence of double bonds within the ring allows for a higher degree of conformational flexibility, typically adopting a chair or boat conformation. This conformational pliability is often a critical factor in its biological activity and physical properties.

  • Ethyl 4H-pyran-4-one-2-carboxylate: In contrast, our case study molecule possesses a 4-pyranone ring, which is an unsaturated heterocycle containing a ketone functionality. This ring system is planar and more rigid than its saturated counterpart.[5][6]

The presence of the planar, electron-rich pyranone system in our case study molecule introduces distinct electronic and steric factors that influence its crystal packing and intermolecular interactions, which we will explore in detail.

From Synthesis to Single Crystals: The Genesis of a Structure

The journey to a crystal structure begins with the synthesis and purification of the compound, followed by the often-challenging step of growing diffraction-quality single crystals.

Synthesis of Ethyl 4H-Pyran-4-one-2-carboxylate

The synthesis of ethyl 4H-pyran-4-one-2-carboxylate can be achieved through several routes. A common method involves the base-induced condensation of diethyl oxalate with acetone, followed by acid hydrolysis and thermal decarboxylation.[5] In some instances, this compound can be isolated as a side-product during the synthesis of pyran-4-one, arising from incomplete hydrolysis of the diester intermediate.[5][6]

Experimental Protocol: Synthesis of Ethyl 4H-Pyran-4-one-2-carboxylate

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Condensation: To the sodium ethoxide solution, add a mixture of diethyl oxalate and acetone dropwise at a controlled temperature.

  • Hydrolysis: After the initial reaction, the resulting diester is partially hydrolyzed using an acidic workup.

  • Decarboxylation: The crude product is then heated under vacuum to induce decarboxylation, yielding ethyl 4H-pyran-4-one-2-carboxylate.

  • Purification: The final product is purified by vacuum distillation, which can sometimes directly yield crystalline material suitable for X-ray diffraction.[5]

The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality is often the most significant bottleneck in X-ray crystallography.[1] For small organic molecules like ethyl 4H-pyran-4-one-2-carboxylate, several techniques can be employed.

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly in a dust-free environment.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then sealed in a larger container with a reservoir of a less soluble solvent. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.[7]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

In the case of ethyl 4H-pyran-4-one-2-carboxylate, suitable crystals have been obtained directly from vacuum distillation, where the compound solidifies into a crystalline form.[5]

The X-ray Diffraction Experiment: Illuminating the Atomic Lattice

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine its internal structure.

Data Collection

The single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically around 100-173 K) to minimize thermal vibrations of the atoms. A modern single-crystal X-ray diffractometer, equipped with a dual-source (e.g., Mo and Cu) and a sensitive detector, is used for data collection.[2] The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded as a series of images.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is selected under a microscope and mounted on a cryo-loop.

  • Instrument Setup: The diffractometer is configured with the appropriate X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Data Collection Strategy: A data collection strategy is devised to ensure complete and redundant coverage of the unique diffraction data. This involves a series of scans through different crystal orientations.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. These methods use the intensities and phases of the diffracted X-rays to generate an initial electron density map.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to improve the agreement between the calculated and observed diffraction patterns.

The quality of the final refined structure is assessed using several metrics, including the R-factor (R1) and the weighted R-factor (wR2), which quantify the agreement between the model and the data.

The Crystal Structure of Ethyl 4H-Pyran-4-one-2-carboxylate: A Detailed Analysis

The crystal structure of ethyl 4H-pyran-4-one-2-carboxylate has been determined and deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 2240572.[5][8]

Crystallographic Data
ParameterValue[5][6]
Chemical FormulaC₈H₈O₄
Molecular Weight168.15 g/mol
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)7.7844(7)
b (Å)6.4742(6)
c (Å)15.1151(14)
V (ų)761.77(12)
Z4
T (K)173
Dcalc (g/cm³)1.466
R1 [I > 2σ(I)]0.0313
wR2 (all data)0.0904
Molecular Geometry

The molecular structure reveals a completely planar heterocyclic pyranone ring.[5] The ester group is oriented anti to the ring's carbon-oxygen bond, as indicated by the torsion angle of 180.0° for O(1)–C(2)–C(7)–O(7).[5]

Intermolecular Interactions and Crystal Packing

The crystal packing of ethyl 4H-pyran-4-one-2-carboxylate is characterized by the formation of parallel planar ribbons.[5] These ribbons are formed by double rows of molecules linked by weak C—H···O hydrogen bonds. Specifically, these interactions occur between the carbonyl oxygen of the ester group (C(7)=O(7)) and a hydrogen atom on the pyranone ring (H(6)–C(6)), and between the ketone oxygen (C(4)=O(4)) and another ring hydrogen (H(3)–C(3)).[5] These hydrogen-bonded planes are stacked perpendicular to the b-axis with a separation of 3.24 Å.[5]

Visualizing the Process and Structure

Diagrams are indispensable tools for understanding complex scientific workflows and molecular structures.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Ethyl 4H-Pyran-4-one-2-carboxylate purification Vacuum Distillation synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement analysis Structural Analysis refinement->analysis

Caption: Experimental workflow for crystal structure determination.

molecular_packing cluster_ribbon1 Molecular Ribbon 1 cluster_ribbon2 Molecular Ribbon 2 mol1 Molecule A mol2 Molecule B mol1->mol2 C-H···O mol3 Molecule C mol2->mol3 π-π stacking (3.24 Å) mol4 Molecule D mol3->mol4 C-H···O

Caption: Intermolecular interactions in the crystal lattice.

Implications for Drug Discovery and Materials Science

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[9][10] A detailed understanding of the crystal structure of pyran derivatives provides invaluable insights into:

  • Structure-Activity Relationships (SAR): By understanding the preferred conformations and intermolecular interactions, medicinal chemists can design more potent and selective drug candidates.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms can have profound effects on its solubility, bioavailability, and stability. Crystallographic studies are essential for identifying and characterizing polymorphs.

  • Crystal Engineering: The knowledge of intermolecular interactions can be used to design novel crystalline materials with desired physical properties, such as solubility, melting point, and mechanical strength.

Conclusion: The Enduring Power of Crystallography

While the crystal structure of this compound remains elusive in the public domain, the detailed analysis of its unsaturated analog, ethyl 4H-pyran-4-one-2-carboxylate, serves as a powerful illustration of the crystallographic process. From the rational synthesis and meticulous crystallization to the sophisticated analysis of diffraction data, single-crystal X-ray diffraction provides an atomic-level blueprint of molecular architecture.[1][7] This knowledge is not merely an end in itself but a critical starting point for the rational design of new medicines and materials that will shape the future of science and technology.

References

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.).
  • Small molecule crystallography - Excillum. (n.d.).
  • Aitken, R. A., Nelson, A. J. B., & Slawin, A. M. Z. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank, 2024(4), M1939.
  • X-ray Crystallography for Molecular Structure Determination - AZoLifeSciences. (2023, November 9).
  • X-Ray Crystallography of Chemical Compounds - PMC - NIH. (n.d.).
  • (PDF) Ethyl 4H-Pyran-4-one-2-carboxylate - ResearchGate. (2024, December 11).
  • Crystal structure and Hirshfeld surface analysis of ethyl (4R,4aS)-2-methyl-5,8-dioxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylate - PMC - PubMed Central. (n.d.).
  • Ethyl 4H-Pyran-4-one-2-carboxylate - Datasets. (n.d.).
  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023, February 28).
  • Synthesis and anti-tumor activity of novel ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates - PubMed. (n.d.).
  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - ResearchGate. (2016, September).

Sources

An In-Depth Technical Guide to Ethyl Tetrahydropyran-4-carboxylate: Synthesis, Commercial Sourcing, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl tetrahydropyran-4-carboxylate is a pivotal, non-planar saturated heterocyclic building block in contemporary medicinal chemistry. Its rigid, sp3-hybridized scaffold offers a compelling alternative to traditional aromatic rings, enabling chemists to escape "flatland" and explore novel chemical space with improved physicochemical properties. This guide provides an in-depth analysis of the compound's chemical identity, robust synthesis methodologies, and its strategic application in drug development. We will delve into the commercial supplier landscape, offering a framework for procurement, and present detailed protocols grounded in established chemical principles. This document is intended for researchers, medicinal chemists, and process development scientists who utilize advanced heterocyclic intermediates.

Introduction to this compound

Chemical Identity and Physicochemical Properties

This compound (CAS No: 96835-17-5) is a cyclic ether ester with a molecular formula of C8H14O3 and a molecular weight of approximately 158.19 g/mol .[1] The tetrahydropyran (THP) ring is a saturated six-membered heterocycle containing one oxygen atom, which is a common motif in a vast array of natural products, including many carbohydrate structures.[2] The presence of the ethyl carboxylate group at the 4-position provides a versatile chemical handle for further synthetic elaboration.

The non-planar nature of the THP ring is its most defining feature from a drug design perspective. It imparts a three-dimensional character to molecules, which can lead to enhanced binding selectivity and improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to isosteric aromatic counterparts.

Caption: 2D Structure of this compound.

Significance in Medicinal Chemistry

The tetrahydropyran motif is a privileged scaffold in drug discovery. Its incorporation is a well-established strategy to improve metabolic stability, reduce off-target toxicity, and enhance solubility. The parent structure, tetrahydropyran-4-carboxylic acid, is a key intermediate in the synthesis of compounds targeting a range of diseases.[2] These include neurological receptor antagonists for cognitive disorders like Alzheimer's disease, novel inhibitors of the c-Met proto-oncogene, and ligands for opioid receptors.[2] The ethyl ester derivative serves as a protected and readily modifiable version of this core, making it a valuable starting material for library synthesis and lead optimization campaigns.

Synthesis and Manufacturing Insights

While commercially available, understanding the synthesis of this compound is crucial for process development, impurity profiling, and cost-of-goods analysis for a potential active pharmaceutical ingredient (API).

Overview of a Commercially Viable Synthetic Route

A robust and scalable synthesis for the core tetrahydropyran-4-carboxylic acid scaffold, which can then be esterified, involves a three-step process starting from diethyl malonate and bis(2-chloroethyl) ether.[2] This method avoids harsh conditions and lengthy reaction times reported in older literature.[2]

A Initial Need Identified B Identify Potential Suppliers A->B C Request Certificate of Analysis (COA) & Safety Data Sheet (SDS) B->C D Does Purity meet experimental spec (>98%)? C->D E Compare Price per Gram/Kilogram D->E Yes H Reject Supplier D->H No F Evaluate Lead Time & Stock Status E->F G Place Order with Optimal Supplier F->G I Perform Incoming QC (Confirm Identity/Purity) G->I

Sources

Methodological & Application

Application Notes & Protocols: Strategic Derivatization of Ethyl Tetrahydropyran-4-carboxylate for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydropyran (THP) moiety is a privileged scaffold in modern medicinal chemistry, appearing in numerous natural products and clinically approved drugs.[1][2] Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable component in drug design.[3] Ethyl tetrahydropyran-4-carboxylate serves as a versatile and commercially available starting material for accessing a diverse range of functionalized THP derivatives. This guide provides a detailed technical overview and robust protocols for the three primary synthetic transformations of this building block: ester hydrolysis, amide coupling, and reduction. Each protocol is supplemented with expert insights into reaction mechanisms, critical parameter control, and troubleshooting, designed to empower researchers, scientists, and drug development professionals to efficiently generate novel molecular entities.

Introduction: The Strategic Value of the Tetrahydropyran Scaffold

The six-membered cyclic ether structure of tetrahydropyran is a cornerstone in the synthesis of biologically active compounds.[4] Its incorporation into small molecules can significantly influence pharmacokinetic profiles, often enhancing cell permeability and reducing off-target toxicity.[3] Derivatives of the THP core are integral to compounds targeting a wide array of diseases, from cancer to viral infections.[5][6]

This compound is an ideal entry point into this chemical space. The molecule features a stable heterocyclic core and a reactive ester handle, allowing for selective and high-yielding transformations. This document outlines the foundational derivatization pathways that convert this simple ester into key synthetic intermediates: a carboxylic acid, a primary alcohol, and a diverse library of amides.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 96835-17-5[7]
Molecular Formula C₈H₁₄O₃[8]
Molecular Weight 158.19 g/mol [8]
Boiling Point 209.5 °C at 760 mmHg[8][9]
Density 1.043 g/cm³[8][9]
Appearance Colorless Liquid[10]

Core Synthetic Pathways from this compound

The true utility of this compound is realized through its conversion into more versatile functional groups. The following sections detail the protocols for three fundamental transformations.

G cluster_products Key Derivatives A Ethyl Tetrahydropyran-4-carboxylate B Tetrahydropyran-4-carboxylic Acid A->B  Hydrolysis (e.g., NaOH, H₂O) C (Tetrahydropyran-4-yl)methanol A->C  Reduction (e.g., LiAlH₄, THF) D Amide Derivatives B->D  Amide Coupling  (Amine, Coupling Reagent) G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Formation A R-COOH + EDC B O-Acylisourea Intermediate (Highly Reactive) A->B Activation C Active Ester (e.g., HOBt Ester) B->C Trapping by HOBt D Amide Product (R-CO-NR'R'') C->D E Amine (R'R''NH) E->D Nucleophilic Attack

Sources

Application Notes & Protocols: Ethyl Tetrahydropyran-4-carboxylate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity. Ethyl tetrahydropyran-4-carboxylate, and its corresponding carboxylic acid, serve as a versatile and commercially valuable building block for introducing this motif. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of complex molecular architectures, with a focus on its role in developing novel therapeutics. Detailed protocols for its synthesis and subsequent functionalization are provided, underpinned by mechanistic insights and practical considerations for laboratory application.

Introduction: The Strategic Value of the Tetrahydropyran Moiety

The tetrahydropyran ring is a saturated six-membered heterocycle containing an oxygen atom. Its incorporation into small molecule drug candidates is a widely employed strategy to impart favorable pharmacokinetic properties. The non-planar, chair-like conformation of the THP ring can provide a three-dimensional architecture that facilitates specific interactions with biological targets. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, enhancing solubility and target engagement.

This compound is a particularly useful synthon as the ester functionality at the C4 position provides a convenient handle for a variety of chemical transformations, allowing for its seamless integration into diverse molecular frameworks. This building block is instrumental in the synthesis of compounds targeting a range of diseases, including cancer and neurological disorders[1][2].

Key Applications in Medicinal Chemistry

The utility of this compound and its derivatives is demonstrated across several therapeutic areas.

Antitumor Agents

Tetrahydropyran derivatives have shown significant potential in the development of novel anticancer therapies[2]. The THP scaffold can be found in a variety of antitumor agents, where it often serves to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the molecule. For instance, novel furo[3,4-c]pyran-3a-carboxylates derived from related starting materials have demonstrated potent anti-proliferative activities against various cancer cell lines[3]. The synthesis of these complex heterocyclic systems often relies on the reactivity of building blocks like this compound.

Neurological Receptor Antagonists

The tetrahydropyran motif is also a key structural component in molecules designed to modulate the activity of neurological receptors. These compounds have potential applications in treating cognitive impairments and neurodegenerative diseases such as Alzheimer's disease[1]. The THP ring can influence the conformational rigidity and polarity of the molecule, which are critical for effective binding to receptors in the central nervous system.

Spirocyclic Compounds

This compound is a valuable precursor for the synthesis of spirocyclic compounds, which are molecules containing two rings connected by a single common atom[4]. Spirocycles are of great interest in drug discovery due to their unique three-dimensional shapes, which can lead to high-affinity and selective interactions with protein targets[5]. The synthesis of spirocyclic tetrahydropyran derivatives can be achieved through reactions such as the Prins cyclization[6].

Synthetic Protocols and Methodologies

Synthesis of Tetrahydropyran-4-carboxylic Acid

A commercially viable synthesis of the parent acid, tetrahydropyran-4-carboxylic acid, is a crucial first step for many applications. The following protocol is an optimized, industrially applicable method[1].

Experimental Protocol: Three-Step Synthesis of Tetrahydropyran-4-carboxylic Acid

  • Step I: Cyclization - Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate

    • To a solution of diethyl malonate (1.0 mole) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) in a suitable solvent (e.g., toluene), add a base (e.g., potassium carbonate).

    • Heat the mixture to 50-100°C.

    • Slowly add bis(2-chloroethyl) ether (1.0 mole) to the reaction mixture.

    • Maintain the reaction at temperature with stirring until completion (monitored by GC or TLC).

    • After cooling, wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield diethyl tetrahydropyran-4,4-dicarboxylate.

  • Step II: Hydrolysis - Synthesis of Tetrahydropyran-4,4-dicarboxylic Acid

    • To the diethyl tetrahydropyran-4,4-dicarboxylate (1.0 mole) from Step I, add a solution of sodium hydroxide (5.0 mole) in water.

    • Heat the mixture to 40-50°C and stir until the hydrolysis is complete.

    • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 1.0-2.0 to precipitate the dicarboxylic acid.

    • Filter the solid, wash with cold water, and dry to obtain tetrahydropyran-4,4-dicarboxylic acid.

  • Step III: Decarboxylation - Synthesis of Tetrahydropyran-4-carboxylic Acid

    • Suspend the tetrahydropyran-4,4-dicarboxylic acid (1.0 mole) in a high-boiling solvent such as xylene or paraffin oil.

    • Heat the mixture to 120-130°C to effect decarboxylation, carefully controlling the evolution of carbon dioxide.

    • After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry, and concentrate to yield tetrahydropyran-4-carboxylic acid.

Esterification to this compound

The carboxylic acid can be readily converted to the corresponding ethyl ester.

Experimental Protocol: Fischer Esterification

  • Dissolve tetrahydropyran-4-carboxylic acid in an excess of absolute ethanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain pure this compound.

Functionalization: Amide Coupling

The ester can be hydrolyzed back to the carboxylic acid, which is then readily available for standard amide coupling reactions, a cornerstone of medicinal chemistry.

Experimental Protocol: Amide Bond Formation

  • To a solution of tetrahydropyran-4-carboxylic acid (1.0 eq.) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0 eq.) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete.

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Dry the organic layer and concentrate to yield the crude amide product, which can be further purified by chromatography or recrystallization.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving this compound and its precursors.

G cluster_0 Synthesis of Tetrahydropyran-4-carboxylic Acid Diethyl malonate Diethyl malonate Diethyl tetrahydropyran-4,4-dicarboxylate Diethyl tetrahydropyran-4,4-dicarboxylate Diethyl malonate->Diethyl tetrahydropyran-4,4-dicarboxylate Cyclization bis(2-chloroethyl) ether bis(2-chloroethyl) ether bis(2-chloroethyl) ether->Diethyl tetrahydropyran-4,4-dicarboxylate Tetrahydropyran-4,4-dicarboxylic acid Tetrahydropyran-4,4-dicarboxylic acid Diethyl tetrahydropyran-4,4-dicarboxylate->Tetrahydropyran-4,4-dicarboxylic acid Hydrolysis Tetrahydropyran-4-carboxylic acid Tetrahydropyran-4-carboxylic acid Tetrahydropyran-4,4-dicarboxylic acid->Tetrahydropyran-4-carboxylic acid Decarboxylation

Caption: Synthesis of Tetrahydropyran-4-carboxylic Acid.

G cluster_1 Functionalization Pathways Tetrahydropyran-4-carboxylic acid Tetrahydropyran-4-carboxylic acid This compound This compound Tetrahydropyran-4-carboxylic acid->this compound Esterification Amide Derivative Amide Derivative Tetrahydropyran-4-carboxylic acid->Amide Derivative Amide Coupling This compound->Tetrahydropyran-4-carboxylic acid Hydrolysis Amine Amine Amine->Amide Derivative

Caption: Functionalization of the THP-4-carboxylate scaffold.

Conclusion

This compound is a high-value building block in medicinal chemistry, offering a reliable means to introduce the beneficial tetrahydropyran scaffold into drug candidates. Its straightforward synthesis and versatile reactivity make it an essential tool for drug discovery and development scientists. The protocols and applications outlined in this document provide a solid foundation for the effective utilization of this important synthetic intermediate.

References

  • Barrow, A. J., et al. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank, 2024(1), M1939.
  • Li, J., et al. (2011). Synthesis and anti-tumor activity of novel ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates. Bioorganic & Medicinal Chemistry Letters, 21(11), 3234-3237.
  • Patel, D. B., et al. (2023). A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268.
  • Ghosh, A. K., & Kawahama, R. (2002). Multicomponent reactions: synthesis of spirocyclic tetrahydropyran derivatives by prins cyclization. Heterocycles, 58(1), 659-666.
  • Card, G. L., et al. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature Biotechnology, 23(2), 201-207.
  • Zaki, M. E. A., & Al-Salahi, R. A. (2020). Synthesis of spiro[furo[3,4-b]pyran-4,3′-pyrroles] by reaction of pyrrolediones with malononitrile and tetronic acid. ResearchGate.
  • Abdel-Wahab, B. F., et al. (2024). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Molecular Diversity.
  • Krasavin, M. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Pharmaceuticals, 13(10), 284.
  • Khan, I., et al. (2021). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Combinatorial Chemistry & High Throughput Screening, 24(7), 1133-1151.
  • Al-Salahi, R., & Marzouk, M. (2019). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. ResearchGate.
  • Rios Torres, R. (Ed.). (2022).
  • Woo, S. H. (1993). Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate. Journal of Labelled Compounds and Radiopharmaceuticals, 33(4), 321-330.
  • Pandey, K., et al. (2024). Deep Learning Reveals Endogenous Sterols as Allosteric Modulators of the GPCR-Gα Interface. eLife, 13, e92484.
  • Saloutin, V. I., et al. (2010). Synthesis and competitive functionalization of ethyl 4-aryl-2-oxo- and ethyl 4-aryl-2-thioxo-6-(trifluoromethyl)tetrahydropyrimidine-5-carboxylates. Russian Chemical Bulletin, 59(8), 1636-1644.

Sources

The Versatile Scaffold: Application Notes for Ethyl Tetrahydropyran-4-carboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydropyran Moiety in Modern Drug Discovery

The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold frequently incorporated into the architecture of complex bioactive molecules and pharmaceuticals.[1] Its presence is significant in numerous natural products, including carbohydrates and polyether antibiotics, where it plays a crucial role in their biological activities.[1] For researchers in medicinal chemistry and drug development, the THP moiety offers a desirable combination of properties: it is a conformationally restricted, non-planar ring system that can improve physicochemical properties such as solubility and metabolic stability, while providing a three-dimensional framework for the precise spatial orientation of pharmacophoric groups. Ethyl tetrahydropyran-4-carboxylate, as a readily available and versatile building block, serves as an excellent starting point for the elaboration of this important scaffold.

This comprehensive guide provides detailed reaction protocols and mechanistic insights for several key transformations utilizing this compound as a primary reactant. The protocols are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and success in the laboratory.

Physicochemical and Safety Data

A thorough understanding of the reactant's properties is paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 96835-17-5[2]
Molecular Formula C₈H₁₄O₃ChemicalBook
Molecular Weight 158.19 g/mol ChemicalBook
Boiling Point Not specified
Density Not specified
Safety Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated fume hood.General Lab Practice

Core Synthetic Transformations and Protocols

This compound offers two primary sites for chemical modification: the ester functionality and the α-carbon. The following sections detail protocols for key transformations at these positions.

Ester to Alcohol Reduction: Synthesis of (Tetrahydro-2H-pyran-4-yl)methanol

The reduction of the ester group to a primary alcohol is a fundamental transformation, yielding a valuable intermediate for further functionalization, such as etherification or oxidation to the corresponding aldehyde. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity towards esters, which are generally resistant to weaker reducing agents like sodium borohydride.[3][4]

Causality and Mechanistic Insight: The reduction proceeds via nucleophilic acyl substitution. A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. Since aldehydes are more reactive than esters towards LiAlH₄, the aldehyde is immediately reduced to the primary alcohol.[3][5] An acidic workup is required to protonate the resulting alkoxide and to neutralize any excess reducing agent.[4]

Experimental Workflow: Ester Reduction

G reactant This compound in dry THF reagent LiAlH4 solution in THF reactant->reagent Slow addition reaction Stir at 0 °C to RT reagent->reaction workup Quench with Ethyl Acetate, then acidic workup (e.g., dil. H2SO4) reaction->workup product (Tetrahydro-2H-pyran-4-yl)methanol workup->product

Caption: Workflow for the LiAlH₄ reduction of this compound.

Detailed Protocol:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.

  • Reaction: Dissolve this compound (1.0 eq.) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Workup (Fieser method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously for 30 minutes until a white granular precipitate forms.

  • Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting (Tetrahydro-2H-pyran-4-yl)methanol can be purified by vacuum distillation or column chromatography on silica gel.

ReagentMolar Eq.Purpose
This compound1.0Reactant
Lithium aluminum hydride (LiAlH₄)1.2Reducing Agent
Anhydrous THF-Solvent
Ethyl Acetate / H₂O / aq. NaOH-Workup/Quench
Grignard Reaction: Synthesis of Tertiary Alcohols

The reaction of Grignard reagents with esters provides a powerful method for the formation of carbon-carbon bonds and the synthesis of tertiary alcohols. Two equivalents of the Grignard reagent add to the ester, with the first addition leading to a ketone intermediate that is subsequently attacked by a second equivalent of the organometallic reagent.[6][7]

Causality and Mechanistic Insight: The first step is the nucleophilic addition of the Grignard reagent to the ester carbonyl, forming a tetrahedral intermediate. This intermediate collapses, expelling the ethoxide as a leaving group to form a ketone.[6] The newly formed ketone is more reactive than the starting ester and rapidly reacts with a second molecule of the Grignard reagent to form a magnesium alkoxide.[8] An acidic workup is then performed to protonate the alkoxide, yielding the tertiary alcohol. It is not possible to stop the reaction at the ketone stage under these conditions.[8]

G reactant This compound in dry Ether/THF reagent Grignard Reagent (e.g., MeMgBr, >2.0 eq.) reactant->reagent Slow addition reaction Stir at 0 °C to RT reagent->reaction workup Quench with saturated aq. NH4Cl reaction->workup product Tertiary Alcohol (e.g., 2-(Tetrahydro-2H-pyran-4-yl)propan-2-ol) workup->product

Caption: Workflow for the α-alkylation of this compound.

Detailed Protocol:

  • LDA Preparation: In a flame-dried flask under nitrogen, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool to -78 °C (dry ice/acetone bath) and add n-butyllithium (1.05 eq.) dropwise. Stir for 30 minutes at -78 °C.

  • Enolate Formation: To the freshly prepared LDA solution, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise, keeping the temperature at -78 °C. Stir for 1 hour.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 eq.) dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by adding water or saturated aqueous NH₄Cl.

  • Isolation: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purification: Purify the product by flash column chromatography on silica gel.

ReagentMolar Eq.Purpose
This compound1.0Reactant
Diisopropylamine1.1LDA Precursor
n-Butyllithium (n-BuLi)1.05LDA Precursor
Alkyl Halide (R-X)1.2Alkylating Agent
Anhydrous THF-Solvent

Conclusion and Future Outlook

This compound is a foundational building block for accessing a wide array of substituted tetrahydropyran derivatives. The protocols detailed herein for reduction, Grignard addition, and α-alkylation represent robust and reliable methods for its elaboration. These transformations open the door to novel molecular architectures relevant to the pharmaceutical and agrochemical industries. The strategic application of these protocols can significantly accelerate discovery programs by providing efficient access to key intermediates and final target molecules incorporating the valuable tetrahydropyran scaffold.

References

  • MDPI. (n.d.). Ethyl 4H-Pyran-4-one-2-carboxylate.
  • Wikipedia. (n.d.). Dieckmann condensation.
  • MySkinRecipes. (n.d.). Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate.
  • SynArchive. (n.d.). Claisen Condensation.
  • PubMed. (n.d.). Synthesis and anti-tumor activity of novel ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates.
  • YouTube. (2019, January 14). Dieckmann condensation.
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
  • Cambridge University Press. (n.d.). Dieckmann Reaction.
  • ResearchGate. (2024, December 11). (PDF) Ethyl 4H-Pyran-4-one-2-carboxylate.
  • University of York. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
  • NIST WebBook. (n.d.). Ethyl-3, 4-dihydro-2, -h-pyran carboxylate.
  • Butler University Digital Commons. (n.d.). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory.
  • International Journal of Pharmaceutical Research and Applications. (2023, February 28). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions.
  • PubMed Central. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Chemguide. (n.d.). reduction of carboxylic acids.
  • PubMed Central. (n.d.). MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION.
  • Rieke Metals. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide.
  • YouTube. (2025, February 11). Master The Dieckmann Condensation in 12 Minutes!
  • Varsity Tutors. (n.d.). Help with Grignard Reactions - Organic... | Practice Hub.
  • ResearchGate. (2020, May 1). Investigation of Structural and Spectroscopic Parameters of Ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5- carboxylate: a DFT Study.
  • Reddit. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps) : r/chemhelp.
  • OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition.
  • YouTube. (2020, April 18). Reduction of Carboxylic Acids By LiAlH4 Mechanism By: Dr. Manu Kaushal.
  • Organic Chemistry Portal. (n.d.). Decarboxylative Claisen Condensations with Substituted Malonic Acid Half Oxyesters.
  • PubMed. (2016, January 15). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation.
  • ResearchGate. (n.d.). Claisen Condensation.
  • ResearchGate. (n.d.). The One-Pot, Multicomponent Construction of Highly Substituted Tetrahydropyran-4-ones Using the Maitland—Japp Reaction.
  • Google Patents. (n.d.). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
  • Google Patents. (n.d.). Preparation of tetrahydropyran-4-carboxylic acid and its esters.
  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation Abstract.
  • OUCI. (n.d.). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.
  • Chemistry LibreTexts. (2021, December 27). 8.7: Alkylation of Enolate Ions.
  • ResearchGate. (n.d.). Microwave Assisted Synthesis of Tetrahydrobenzo[b]Pyrans Via One Pot Multicomponent Reaction Using [Et 3NH][HSO4] as Ionic Liqui.
  • Chemistry LibreTexts. (2025, April 7). 8.7: Alkylation of Enolate Ions.

Sources

Application Notes & Protocols: Ethyl Tetrahydropyran-4-carboxylate as a Versatile Scaffold for the Synthesis of Novel Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive technical guide on the strategic use of ethyl tetrahydropyran-4-carboxylate in the synthesis of complex spirocyclic architectures. The content is structured to deliver not only procedural steps but also the underlying scientific rationale, empowering researchers to adapt and innovate upon these methodologies.

Introduction: The Ascendancy of Spirocycles in Modern Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single common atom, have emerged as privileged scaffolds in medicinal chemistry. Their inherent three-dimensionality offers a significant departure from the planar structures that have historically dominated drug discovery pipelines. This unique topology allows for a more precise and multifaceted interaction with biological targets, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. The introduction of spirocenters can rigidify a molecule, locking it into a bioactive conformation, while simultaneously increasing its sp³ character, a feature correlated with higher clinical success rates. The tetrahydropyran motif, in particular, is a common feature in numerous natural products and approved drugs, valued for its hydrogen bonding capabilities and metabolic stability. This compound serves as an accessible and versatile building block for introducing this valuable heterocycle into spirocyclic frameworks.

Core Synthetic Strategy: From a Simple Ester to a Complex Spirocycle

The journey from this compound to a spirocyclic compound involves a series of well-established yet strategically combined chemical transformations. The overarching strategy detailed herein focuses on the synthesis of a spiro-oxindole, a prominent class of spirocycles with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties[1]. The proposed pathway involves an initial hydrolysis of the starting ester, followed by the formation of an amide linkage with a substituted aniline, and culminating in an intramolecular cyclization to forge the spirocyclic core.

Mechanistic Rationale: The "Why" Behind the "How"

The choice of a multi-step approach is deliberate. Direct spirocyclization from the ethyl ester is challenging due to the relatively low reactivity of the ester carbonyl. Conversion to a more reactive carboxylic acid derivative, such as an acid chloride or an activated ester, is a classic and reliable strategy to facilitate amide bond formation. The subsequent intramolecular cyclization is the key spiro-center forming step. A Friedel-Crafts-type reaction is a powerful method for forming carbon-carbon bonds with aromatic systems. In this proposed synthesis, the tetrahydropyran ring acts as the electrophilic component after activation, and the electron-rich indole nucleus of a tryptamine derivative serves as the nucleophile in a Pictet-Spengler type reaction, a well-established method for the synthesis of spiroindolones[2][3].

Visualizing the Pathway: A Step-by-Step Workflow

G cluster_0 Preparation of Key Intermediate cluster_1 Spirocyclization cluster_2 Final Product A This compound B Hydrolysis A->B C Tetrahydropyran-4-carboxylic Acid B->C D Amide Coupling C->D F Amide Intermediate D->F E N-Substituted Tryptamine E->D G Pictet-Spengler Reaction F->G H Spiro-oxindole Product G->H I Purification & Characterization H->I

Figure 1: A generalized workflow for the synthesis of spiro-oxindoles from this compound.

Detailed Protocols

Protocol 1: Synthesis of Tetrahydropyran-4-carboxylic Acid

This initial step converts the commercially available ethyl ester into the corresponding carboxylic acid, a more versatile intermediate for subsequent transformations.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound158.19507.91 g
Sodium Hydroxide (NaOH)40.001004.00 g
Water (H₂O)18.02-50 mL
Hydrochloric Acid (HCl), concentrated36.46-As needed
Diethyl Ether (Et₂O)74.12-100 mL

Procedure:

  • To a solution of sodium hydroxide (4.00 g, 100 mmol) in water (50 mL) in a 250 mL round-bottom flask, add this compound (7.91 g, 50 mmol).

  • Heat the reaction mixture to reflux and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Acidify the mixture to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tetrahydropyran-4-carboxylic acid as a white solid.

Protocol 2: Synthesis of the Spiro-oxindole Precursor (Amide Intermediate)

This protocol details the coupling of the carboxylic acid with a substituted tryptamine to form the direct precursor for the spirocyclization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Tetrahydropyran-4-carboxylic Acid130.14202.60 g
Tryptamine160.22203.20 g
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)191.70244.60 g
HOBt (Hydroxybenzotriazole)135.13222.97 g
Triethylamine (Et₃N)101.19405.6 mL
Dichloromethane (DCM)84.93-100 mL

Procedure:

  • Dissolve tetrahydropyran-4-carboxylic acid (2.60 g, 20 mmol) in dichloromethane (50 mL) in a 250 mL round-bottom flask.

  • Add EDC (4.60 g, 24 mmol) and HOBt (2.97 g, 22 mmol) to the solution and stir at room temperature for 30 minutes.

  • In a separate flask, dissolve tryptamine (3.20 g, 20 mmol) in dichloromethane (50 mL) and add triethylamine (5.6 mL, 40 mmol).

  • Add the tryptamine solution to the activated carboxylic acid solution dropwise over 15 minutes.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide intermediate.

Protocol 3: Pictet-Spengler Spirocyclization

This is the crucial step where the spiro-center is formed through an acid-catalyzed intramolecular cyclization.

G cluster_0 Pictet-Spengler Mechanism A Amide Intermediate B Protonation of Amide A->B H+ C Iminium Ion Formation B->C -H2O D Nucleophilic Attack by Indole C->D E Spirocyclic Intermediate D->E F Deprotonation E->F -H+ G Spiro-oxindole Product F->G

Figure 2: A simplified mechanistic representation of the Pictet-Spengler reaction for spiro-oxindole formation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Amide Intermediate(Calculated)10(Calculated)
Trifluoroacetic Acid (TFA)114.02-20 mL
Dichloromethane (DCM)84.93-50 mL

Procedure:

  • Dissolve the amide intermediate (10 mmol) in dichloromethane (50 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (20 mL) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and basify with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final spiro-oxindole compound.

Conclusion and Future Perspectives

The protocols outlined in these application notes demonstrate a robust and adaptable strategy for the synthesis of spirocyclic compounds, specifically spiro-oxindoles, utilizing this compound as a key building block. The true power of this methodology lies in its modularity. By varying the tryptamine precursor, a diverse library of spiro-oxindoles with different substitutions on the indole ring can be readily accessed. Furthermore, the tetrahydropyran ring itself can be functionalized prior to the spirocyclization, opening up avenues for even greater structural diversity. This approach provides a solid foundation for researchers in drug discovery and organic synthesis to explore novel chemical space and develop new therapeutic agents.

References

  • Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 2020. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7809028/
  • Enantioselective Pictet-Spengler Reactions of Isatins for the Synthesis of Spiroindolones. NIH Public Access, 2011. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3227845/
  • Cysteine Catalyzed Pictet-Spengler Reaction: a Convenient and Mild Method for Synthesis of Spiroindolones. ResearchGate, 2024. URL: https://www.researchgate.net/publication/380385558_Cysteine_Catalyzed_Pictet-Spengler_Reaction_a_Convenient_and_Mild_Method_for_Synthesis_of_Spiroindolones

Sources

Guide to the Hydrolysis of Ethyl Tetrahydropyran-4-carboxylate: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: The tetrahydropyran (THP) scaffold is a privileged structural motif frequently found in a wide array of biologically active molecules, including notable anticancer agents and other pharmaceuticals.[1][2][3] Its prevalence makes the synthesis of THP-containing building blocks a critical endeavor in medicinal chemistry and drug discovery.[1][4] Ethyl tetrahydropyran-4-carboxylate is a key intermediate, and its efficient hydrolysis to tetrahydropyran-4-carboxylic acid is a fundamental transformation required for subsequent synthetic modifications. This guide provides comprehensive, field-tested protocols for both base- and acid-catalyzed hydrolysis of this ester. It delves into the causality behind experimental choices, offers a comparative analysis of the methodologies, and includes a troubleshooting guide to address common challenges, ensuring researchers can reliably obtain the desired carboxylic acid product.

Foundational Principles: The Chemistry of Ester Hydrolysis

Ester hydrolysis is the cleavage of an ester into its constituent carboxylic acid and alcohol.[5] This transformation, essentially the reverse of a Fischer esterification, can be effectively catalyzed by either acid or base.[6][7] The choice between these two pathways has significant implications for reaction efficiency, reversibility, and workup complexity.

1.1. Base-Catalyzed Hydrolysis (Saponification)

Saponification is the most common and often preferred method for preparative ester hydrolysis.[8] The mechanism proceeds via a nucleophilic acyl substitution pathway. A hydroxide ion (from a base like NaOH, KOH, or LiOH) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[9] This intermediate then collapses, expelling the ethoxide leaving group. The final, crucial step is an acid-base reaction where the highly basic ethoxide deprotonates the newly formed carboxylic acid. This step forms a carboxylate salt and ethanol.[9]

This final deprotonation renders the overall reaction effectively irreversible, as the negatively charged carboxylate is no longer susceptible to nucleophilic attack by the alcohol.[7][10] This irreversibility is a major advantage, often leading to higher and more reliable yields.[8]

1.2. Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the ester's carbonyl oxygen by a hydronium ion (H₃O⁺).[11] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like water.[6] Following a series of proton transfers, ethanol is eliminated as the leaving group, regenerating the acid catalyst and yielding the carboxylic acid.[11]

Unlike saponification, every step in the acid-catalyzed mechanism is reversible.[5][11] To drive the reaction toward the hydrolysis products, Le Châtelier's principle is leveraged by using a large excess of water, typically by employing a dilute aqueous acid as the reaction medium.[7][8]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the hydrolysis of this compound. Safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be strictly followed. All operations should be performed in a well-ventilated fume hood.

Protocol 1: Base-Catalyzed Hydrolysis with Lithium Hydroxide

This protocol is often favored for its high efficiency and the irreversible nature of the reaction. Lithium hydroxide is particularly effective and is a common choice for robust saponification.[12]

Materials and Reagents:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, and standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 2:1 mixture of THF and deionized water (e.g., 10 mL THF and 5 mL water per gram of ester). Stir the solution until the ester is fully dissolved.

    • Rationale: A mixed solvent system is essential to ensure that both the organic-soluble ester and the water-soluble hydroxide base are in the same phase, facilitating the reaction.[13]

  • Addition of Base: Add lithium hydroxide monohydrate (3.0 eq) to the stirring solution.

    • Rationale: A significant excess of the base is used to ensure the reaction proceeds to completion and to account for any potential side reactions or impurities.

  • Reaction Monitoring: Allow the mixture to stir vigorously at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 1:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting ester spot (less polar) is no longer visible and a new, more polar spot (at the baseline, corresponding to the carboxylate salt) appears. This typically takes 4-12 hours.

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. While stirring, slowly add 1 M HCl dropwise to acidify the mixture to a pH of approximately 2-3. A white precipitate of the carboxylic acid may form.

    • Rationale: Acidification is critical. It protonates the water-soluble lithium carboxylate salt, converting it into the neutral carboxylic acid, which is significantly less soluble in water and can be extracted into an organic solvent.[9][14]

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash them once with brine.

    • Rationale: The brine wash helps to remove the bulk of the dissolved water from the organic layer, improving the efficiency of the final drying step.[15]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield tetrahydropyran-4-carboxylic acid, typically as a white solid.

  • Purification (Optional): If necessary, the crude product can be purified further by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Base_Catalyzed_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation start Dissolve Ester in THF/Water add_base Add LiOH·H₂O (3 eq) start->add_base react Stir at RT (4-12h) add_base->react monitor Monitor by TLC react:e->monitor:w monitor->react Incomplete remove_thf Remove THF (Rotovap) monitor->remove_thf Complete acidify Acidify with 1M HCl to pH 2-3 remove_thf->acidify extract Extract with Ethyl Acetate (3x) acidify->extract wash_dry Wash with Brine Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate wash_dry->concentrate product Pure Carboxylic Acid Product concentrate->product

Caption: Workflow for Base-Catalyzed Ester Hydrolysis.

Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative, particularly if the substrate contains base-labile functional groups. Its primary drawback is the reversible nature of the reaction.

Materials and Reagents:

  • This compound

  • 6 M Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer, and standard glassware

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and an excess of 6 M aqueous H₂SO₄ (e.g., 10-20 mL per gram of ester).

    • Rationale: A large excess of aqueous acid is used to provide the water needed to shift the equilibrium towards the products.[5][8]

  • Heating: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110°C) using a heating mantle.

    • Rationale: Higher temperatures are required to provide the activation energy and accelerate the rate of this reversible reaction.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction may require several hours to overnight to reach completion.

  • Cooling and Extraction: Once the reaction is complete, cool the mixture to room temperature. Transfer it to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic extracts. Wash sequentially with water (1 x 20 mL) and then brine (1 x 20 mL).

    • Rationale: The water wash helps remove the bulk of the mineral acid catalyst, while the brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (Optional): Purify by recrystallization or column chromatography as needed.

Acid_Catalyzed_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation start Combine Ester with 6M H₂SO₄ reflux Heat to Reflux (6-24h) start->reflux monitor Monitor by TLC reflux:e->monitor:w monitor->reflux Incomplete cool Cool to RT monitor->cool Complete extract Extract with Ethyl Acetate (3x) cool->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate product Pure Carboxylic Acid Product concentrate->product

Caption: Workflow for Acid-Catalyzed Ester Hydrolysis.

Comparative Analysis and Data Summary

The choice of protocol depends on the specific requirements of the synthesis, such as the presence of other functional groups and the desired scale.

FeatureBase-Catalyzed Method (Saponification)Acid-Catalyzed Method
Reversibility Irreversible[7][10]Reversible; requires excess water to drive to completion[11][13]
Reaction Conditions Typically mild (room temperature to gentle heat)Harsher (reflux/high temperatures often required)
Reaction Rate Generally faster due to the strong nucleophile (OH⁻)Generally slower; relies on activating the electrophile
Work-up Requires a distinct acidification step to isolate the product[9]Simpler extraction, but requires thorough washing to remove acid catalyst
Yields (Typical) High to excellentModerate to good, limited by equilibrium
Compatibility Not suitable for substrates with other base-labile functional groupsNot suitable for substrates with acid-labile functional groups
Key Advantage High yields and reliability due to irreversibilityUseful for base-sensitive molecules
Troubleshooting Common Issues
ProblemPotential CauseSuggested Solution
Incomplete Reaction Insufficient reagent, low temperature, or short reaction time.Increase the equivalents of base/acid, gently heat the reaction mixture (e.g., to 40-50°C for saponification), or increase the reaction time.[12]
Low Product Yield 1. Incomplete reaction. 2. Product loss during workup. 3. Insufficient acidification.1. See above. 2. Perform extractions efficiently. Use cold solutions for washes to minimize product solubility in the aqueous phase.[15] 3. Ensure pH is ~2-3 before extraction; check with pH paper.
Emulsion during Extraction Formation of soaps or fine precipitates at the interface.Add more brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also help.
Product is an Oil/Gummy Solid Presence of impurities or residual solvent.Ensure the product is thoroughly dried under high vacuum. If impurities are present, attempt purification by column chromatography or recrystallization.
Analytical Characterization of Tetrahydropyran-4-carboxylic Acid

Confirmation of successful hydrolysis and product purity should be performed using standard analytical techniques.

  • TLC: The product will have a much lower Rf value than the starting ester due to the polarity of the carboxylic acid group.

  • ¹H NMR: The characteristic signals for the ethyl group (a quartet around 4.1 ppm and a triplet around 1.2 ppm) will be absent in the product spectrum. A new, broad singlet corresponding to the acidic proton (–COOH) will appear far downfield (typically >10 ppm), which disappears upon a D₂O shake.

  • ¹³C NMR: The signals for the ethyl group carbons (around 60 ppm and 14 ppm) will be absent.

  • IR Spectroscopy: The product will show a characteristic broad O-H stretch from approximately 2500-3300 cm⁻¹ and a C=O stretch for the carboxylic acid carbonyl around 1700-1725 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the molecular weight of tetrahydropyran-4-carboxylic acid (C₆H₁₀O₃, MW = 130.14 g/mol ).

References

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification.
  • Khan Academy. (2019, January 15). Mechanism of ester hydrolysis. YouTube.
  • Clark, J. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Chemguide.
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
  • Google Patents. (2008). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
  • Google Patents. (n.d.). Preparation of tetrahydropyran-4-carboxylic acid and its esters.
  • International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.
  • PubMed. (1991). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives.
  • ResearchGate. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature.
  • Reddit. (2023). Why are my ester hydrolysis not working. r/Chempros.
  • Science.gov. (n.d.). ester hydrolysis rate: Topics.
  • PubMed Central. (n.d.). The Tetrahydrofuran Motif in Marine Lipids and Terpenes.
  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters.
  • Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems.
  • MDPI. (n.d.). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates.
  • Reddit. (2022). Hydrolysis product troubleshooting. r/Chempros.
  • Tennessee Academy of Science. (n.d.). Determination of the Esters by Alkaline Hydrolysis.
  • Chemguide. (n.d.). Hydrolysis of esters.
  • MDPI. (n.d.). Ethyl 4H-Pyran-4-one-2-carboxylate.
  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.

Sources

Application Notes: Ethyl tetrahydropyran-4-carboxylate as a Versatile Intermediate in Fragrance and Flavor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydropyran (THP) scaffold is a cornerstone in the architecture of numerous high-impact fragrance and flavor molecules, prized for its stability and its contribution to desirable organoleptic profiles, particularly in the floral and fruity families. While not a potent odorant itself, Ethyl tetrahydropyran-4-carboxylate (ETHP-4-C) represents a pivotal and strategically versatile building block for the synthesis of novel and known fragrance compounds. Its stable heterocyclic core, combined with a readily transformable ester functional group, provides a reliable entry point into a diverse chemical space. This guide provides an in-depth exploration of ETHP-4-C's role as a synthetic intermediate. We present not just procedural steps but the underlying chemical logic, offering detailed, field-tested protocols for its conversion into key fragrance precursors such as alcohols and more complex substituted derivatives. This document is intended for researchers, chemists, and product development professionals in the fragrance, flavor, and allied industries.

Section 1: Compound Profile and Strategic Significance

Physicochemical Data

This compound is a colorless liquid under standard conditions. Its primary value is not in its own scent, which is typically faint and non-descript, but in its potential as a precursor. The stability of the THP ether linkage ensures that it can withstand a variety of reaction conditions, allowing for selective manipulation of the C4-position ester group.

PropertyValueSource
CAS Number 96835-17-5[1][2]
Molecular Formula C₈H₁₄O₃[3]
Molecular Weight 158.19 g/mol [3]
Boiling Point 209.5 °C at 760 mmHg[4]
Density ~1.043 g/cm³[4]
The Tetrahydropyran Core in Modern Perfumery

The THP ring is a privileged structure in perfumery. Its presence is associated with pleasant, often floral and green odor profiles. Many successful commercial fragrances are built upon this heterocyclic core, demonstrating its importance and appeal.[5][6] The strategic value of ETHP-4-C is its ability to serve as a common ancestor for a family of valuable fragrance molecules.

THP_Family core Tetrahydropyran (THP) Core florol Florol® / Florosa® (Lily-of-the-Valley, Floral) core->florol rose_oxide Rose Oxide (Geranium, Green, Floral) core->rose_oxide other Beta-Substituted THPs (Citrus, Fruity) core->other pelargene Pelargene® (Rose, Geranium) core->pelargene

Caption: The central role of the THP core in major fragrance families.

Section 2: Key Synthetic Transformations & Protocols

The true utility of ETHP-4-C is realized through its chemical conversion. The following protocols detail foundational transformations that convert this intermediate into more functionalized molecules directly applicable to fragrance synthesis. The rationale behind each step is explained to provide a deeper understanding of the process.

Synthetic_Workflow start This compound alcohol Tetrahydropyran-4-yl-methanol (Primary Alcohol) start->alcohol  Reduction  (e.g., LiAlH₄) acid Tetrahydropyran-4-carboxylic Acid (Versatile Intermediate) start->acid  Saponification  (e.g., NaOH, H₃O⁺) tert_alcohol 2-(Tetrahydropyran-4-yl)propan-2-ol (Tertiary Alcohol) start->tert_alcohol  Grignard Reaction  (e.g., 2 eq. MeMgBr)

Caption: Key synthetic pathways originating from ETHP-4-C.

Protocol 2.1: Reduction to Tetrahydropyran-4-yl-methanol
  • Rationale and Expertise: The conversion of an ester to a primary alcohol is a fundamental step in fragrance synthesis. Alcohols often possess softer, more floral notes than their corresponding esters and are critical intermediates for subsequent etherification or esterification to produce a new range of fragrance compounds. While sodium borohydride is a mild reducing agent, it is generally ineffective for reducing esters. Therefore, a powerful hydride donor like lithium aluminum hydride (LiAlH₄) is the reagent of choice. The causality is its ability to deliver two hydride ions, first to form an aldehyde intermediate which is then immediately reduced to the primary alcohol.

  • Methodology:

    • Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

    • Reagent Suspension: In the flask, suspend lithium aluminum hydride (LiAlH₄, 1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

    • Substrate Addition: Dissolve this compound (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

    • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

    • Quenching (Self-Validating Step): Cautiously cool the reaction mixture back to 0 °C. Quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure, known as the Fieser workup, is designed to produce a granular, easily filterable precipitate of aluminum salts. A successful quench results in a white, free-flowing solid and a clear supernatant.

    • Isolation and Purification: Stir the resulting mixture for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with additional solvent. Combine the filtrates, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude alcohol can be purified by vacuum distillation or column chromatography.

  • Expected Outcome: A colorless oil with an expected yield of 85-95%.

Protocol 2.2: Saponification to Tetrahydropyran-4-carboxylic Acid
  • Rationale and Expertise: While ETHP-4-C can undergo some transformations directly, converting it to the parent carboxylic acid provides a more versatile intermediate.[7] Carboxylic acids are precursors for creating a wider variety of esters (via Fischer or Steglich esterification), which is often more efficient and controllable than transesterification of the starting ethyl ester. The acid can also be converted to an acid chloride for amide synthesis or other reactions.[8] This protocol uses a standard base-mediated hydrolysis (saponification).

  • Methodology:

    • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v).

    • Hydrolysis: Add sodium hydroxide (NaOH, 1.5-2.0 equivalents) and heat the mixture to reflux for 2-6 hours. Monitor the reaction progress by TLC or GC, observing the disappearance of the starting ester spot.

    • Workup and Acidification (Self-Validating Step): After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to a pH of ~1-2 by the slow addition of concentrated hydrochloric acid (HCl). A white precipitate of the carboxylic acid should form.

    • Isolation: Collect the solid product by vacuum filtration, washing with cold water. The product can be further purified by recrystallization from a suitable solvent (e.g., water or ethyl acetate/hexanes). If the product is an oil, it can be extracted with a solvent like ethyl acetate.

    • Drying: Dry the purified solid under vacuum.

  • Expected Outcome: A white crystalline solid with an expected yield of >90%.

Protocol 2.3: Grignard Reaction for Tertiary Alcohol Synthesis
  • Rationale and Expertise: This protocol exemplifies how ETHP-4-C can be used to build molecular complexity and access structures analogous to known fragrances like Florol®.[9] The reaction of an ester with a Grignard reagent proceeds via a double addition mechanism. The first equivalent of the Grignard reagent adds to the ester carbonyl to form a ketone intermediate. This ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent to yield a tertiary alcohol upon workup. Strict anhydrous conditions are critical, as Grignard reagents are potent bases and will be quenched by any protic source.

  • Methodology:

    • Inert Atmosphere Setup: Use a flame-dried, three-necked flask under a nitrogen/argon atmosphere as described in Protocol 2.1.

    • Substrate Solution: Place a solution of this compound (1.0 equivalent) in anhydrous THF or diethyl ether into the flask and cool to 0 °C.

    • Grignard Addition: Add the Grignard reagent (e.g., methylmagnesium bromide in ether, 2.2 equivalents) dropwise via a syringe or dropping funnel, maintaining the temperature below 10 °C.

    • Reaction: After addition, allow the reaction to warm to room temperature and stir for 1-3 hours until the starting material is consumed.

    • Quenching (Self-Validating Step): Cool the mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a milder quenching agent than pure water or acid and helps to prevent the formation of emulsions and decompose the magnesium alkoxide complex.

    • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer several times with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The resulting tertiary alcohol can be purified by column chromatography or vacuum distillation.

  • Expected Outcome: A colorless to pale yellow oil or low-melting solid, with a yield typically in the range of 70-85%.

Section 3: Analytical Characterization

Confirming the identity and purity of the synthesized compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse analytical technique in the F&F industry.[10][11]

  • General GC-MS Protocol:

    • Injection: 1 µL of a dilute solution (e.g., 100 ppm in ethanol or hexane) is injected into the GC.

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.

  • Expected Mass Spectra Data:

CompoundMolecular WeightExpected Key m/z Fragments
ETHP-4-C 158.19158 (M+), 113 (M-OEt), 85 (M-COOEt), 55
Tetrahydropyran-4-yl-methanol 116.16116 (M+), 98 (M-H₂O), 85 (M-CH₂OH), 69
Tetrahydropyran-4-carboxylic Acid 130.14130 (M+), 113 (M-OH), 85 (M-COOH), 55
2-(THP-4-yl)propan-2-ol (from MeMgBr)144.21144 (M+), 129 (M-CH₃), 126 (M-H₂O), 85, 59

Section 4: Safety and Handling

Professional laboratory practice requires adherence to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: The parent acid, Tetrahydropyran-4-carboxylic acid, is known to cause skin and serious eye irritation.[12] Handle all chemicals in a well-ventilated fume hood. Avoid inhalation of vapors and direct contact with skin or eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[12]

  • Reactions: Be particularly cautious with highly reactive reagents like LiAlH₄ and Grignard reagents, which react violently with water.

Conclusion

This compound stands out not for its own olfactory character, but for its role as an enabling intermediate. The protocols and rationale detailed in this guide demonstrate its capacity to unlock a wide range of valuable fragrance and flavor precursors through fundamental and reliable organic transformations. By leveraging this stable and versatile building block, researchers and perfumers can efficiently explore new chemical diversity, leading to the discovery and synthesis of the next generation of innovative scent and taste molecules.

References

  • PL1773284T3 - Beta-substituted tetrahydropyran(on)s and method for the synthesis and their use in perfumery.
  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023).
  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]
  • Preparation of tetrahydropyran-4-carboxylic acid and its esters.
  • Synthesis of tetrahydropyran derivatives.
  • Beyond Flavor: The Multifaceted Role of Pyrazine Derivatives in Food and Beyond. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. PubMed Central. [Link]
  • EP1773284B1 - Tetrahydropyran(on)es substitues en beta, leur procede de synthese et leur utilisation en parfumerie.
  • EP0581052B1 - Use of tetrahydro-4-methyl-2-phenyl-2h-pyran as perfuming ingredient.
  • Use of tetrahydro-4-methyl-2-phenyl-2H-pyran as perfuming ingredient.
  • WO2009130192A1 - Novel pyran derivatives, their preparation and use thereof in perfumery.
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product.
  • GCMS Analysis Report. Scribd. [Link]
  • Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and SpiroPyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One.
  • Ethyl 4H-Pyran-4-one-2-carboxyl
  • Lactone synthesis. Organic Chemistry Portal. [Link]
  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease.
  • Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxyl
  • (PDF) Ethyl 4H-Pyran-4-one-2-carboxylate.
  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials.
  • WO2016059648A1 - Synthesis of chirally enriched 2,4-disubstituted tetrahydropyran-4-ol and its derivatives.
  • Application of Biotechnology to the Production of Natural Flavor and Fragrance Chemicals. IntechOpen. [Link]
  • 'The Gc Ms Analysis Of Ethyl Acetate Extract Of One Herbal Plant, 'Crotalaria Pallida'. CABI Digital Library. [Link]
  • Ethyl tetrahydropyran-4-carboxyl
  • This compound Price

Sources

Grignard reaction with Ethyl tetrahydropyran-4-carboxylate procedure

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of 3-(Tetrahydro-2H-pyran-4-yl)pentan-3-ol via Grignard Reaction with Ethyl Tetrahydropyran-4-carboxylate

Abstract

The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency. This application note provides a comprehensive guide for the synthesis of a tertiary alcohol, 3-(tetrahydro-2H-pyran-4-yl)pentan-3-ol, through the reaction of this compound with an excess of ethylmagnesium bromide. We will delve into the mechanistic underpinnings of the double addition to an ester, provide a detailed, field-proven experimental protocol, and discuss critical safety considerations and troubleshooting strategies. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for synthesizing substituted tertiary alcohols.

Introduction and Scientific Background

Organomagnesium halides, or Grignard reagents, are powerful nucleophiles and strong bases that react with a wide array of electrophiles, most notably carbonyl compounds.[1] While their reaction with aldehydes and ketones yields secondary and tertiary alcohols respectively in a single addition, their interaction with esters is mechanistically distinct.

The reaction of a Grignard reagent with an ester involves two successive nucleophilic additions to the carbonyl carbon.[2][3] The initial attack results in a tetrahedral intermediate which subsequently collapses, expelling the alkoxy group (e.g., ethoxide) to form a ketone.[4][5] This ketone intermediate is generally more reactive towards the Grignard reagent than the starting ester.[2][4] Consequently, it rapidly undergoes a second nucleophilic addition by another equivalent of the Grignard reagent, leading to a magnesium alkoxide intermediate.[6] An acidic workup is then required to protonate this alkoxide, yielding the final tertiary alcohol product.[1][7] Due to this mechanism, a minimum of two equivalents of the Grignard reagent is required to drive the reaction to completion.[2][8] Using only one equivalent would result in a mixture of unreacted ester, ketone, and the tertiary alcohol.[2][8]

This protocol focuses on the synthesis of 3-(tetrahydro-2H-pyran-4-yl)pentan-3-ol, a molecule incorporating the useful tetrahydropyran (THP) moiety, a common scaffold in medicinal chemistry.

Reaction Scheme and Mechanism

The overall transformation is as follows:

G cluster_reactants Reactants cluster_product Product Ester This compound Alcohol 3-(Tetrahydro-2H-pyran-4-yl)pentan-3-ol Ester->Alcohol 1. Anhydrous THF 2. H3O+ workup Grignard Ethylmagnesium Bromide (2.2 equiv)

Caption: Overall reaction scheme for the synthesis of the target tertiary alcohol.

The reaction proceeds via a two-step nucleophilic addition mechanism.

G Reaction Mechanism Ester Ester + EtMgBr Intermediate1 Tetrahedral Intermediate 1 Ester->Intermediate1 Nucleophilic Attack 1 Ketone Ketone Intermediate + EtO-MgBr Intermediate1->Ketone Elimination of EtO- Intermediate2 Tetrahedral Intermediate 2 (Alkoxide) Ketone->Intermediate2 Nucleophilic Attack 2 (fast) Product Tertiary Alcohol Intermediate2->Product Acidic Workup (H3O+)

Caption: Mechanism of the double addition of a Grignard reagent to an ester.

Experimental Protocol

This protocol is divided into two main parts: the preparation of the Grignard reagent (Ethylmagnesium Bromide) and its subsequent reaction with the ester.

3.1. Materials and Reagent Table

ReagentMW ( g/mol )Equiv.Amount (mmol)Mass/VolumeNotes
Magnesium Turnings24.312.4601.46 gActivate before use.
Bromoethane108.972.2554.0 mL (d=1.46)Use freshly distilled.
This compound158.201.0253.96 gEnsure anhydrous.
Tetrahydrofuran (THF)72.11--~150 mLAnhydrous, inhibitor-free.
Iodine253.81cat.-1-2 small crystalsFor activating magnesium.[9][10]
Saturated aq. NH₄Cl53.49--~100 mLFor quenching.
Diethyl Ether74.12--~150 mLFor extraction.
Anhydrous MgSO₄ or Na₂SO₄---q.s.For drying organic layer.

3.2. Essential Precautionary Measures

  • Anhydrous Conditions: The Grignard reaction is extremely sensitive to water. All glassware must be rigorously dried (e.g., oven-dried at >120 °C for several hours and cooled under a stream of dry nitrogen or in a desiccator).[11][12] The reaction must be performed under an inert atmosphere (N₂ or Ar).

  • Solvent Purity: Use anhydrous solvents. Diethyl ether and THF are highly flammable and can form explosive peroxides.[11][13][14] Always use freshly opened solvents or those purified through an appropriate system.

  • Exothermic Hazard: Both the formation of the Grignard reagent and its reaction with the ester are highly exothermic.[14][15] Maintain constant vigilance and have an ice-water bath readily available to control the reaction temperature.[11]

  • Personal Protective Equipment (PPE): Safety glasses/goggles, a flame-resistant lab coat, and appropriate gloves (e.g., Nomex for handling pyrophoric reagents) are mandatory.[13][15] The entire procedure must be conducted in a certified chemical fume hood.[13][16]

3.3. Step-by-Step Procedure

Part A: Preparation of Ethylmagnesium Bromide (~1.0 M in THF)
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (topped with a N₂/Ar inlet), and a pressure-equalizing dropping funnel sealed with a rubber septum. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Place the magnesium turnings (1.46 g, 60 mmol) and a small crystal of iodine into the cooled flask.[9] Gently warm the flask with a heat gun until purple iodine vapors are observed; this helps to activate the magnesium surface by removing the passivating oxide layer.[9] Allow the flask to cool.

  • Initiation: Add ~20 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of bromoethane (4.0 mL, 55 mmol) in 30 mL of anhydrous THF.

  • Formation: Add approximately 1-2 mL of the bromoethane solution from the dropping funnel to the magnesium slurry. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling (effervescence) is observed from the magnesium surface. The solution may also become cloudy and warm. If the reaction does not start, gentle warming or the addition of a small drop of pre-formed Grignard reagent from a previous batch may be necessary.[12]

  • Addition: Once the reaction has initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.[3] Use an ice-water bath to moderate the reaction if it becomes too vigorous.

  • Completion: After the addition is complete, stir the resulting grey/brown mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The final reagent is ready for immediate use.

Part B: Reaction with this compound
  • Ester Addition: Prepare a solution of this compound (3.96 g, 25 mmol) in 40 mL of anhydrous THF in a separate, dry dropping funnel.

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Reaction: Slowly add the ester solution dropwise to the stirred Grignard reagent over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.[10] A thick, white precipitate (the magnesium alkoxide) will likely form.

  • Warming: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1-2 hours to ensure completion. The progress can be monitored by Thin Layer Chromatography (TLC).

Part C: Work-up and Purification
  • Quenching: Cool the reaction flask back down to 0 °C in an ice-water bath. Very slowly and carefully, add saturated aqueous ammonium chloride solution (~100 mL) dropwise to the vigorously stirred mixture.[7] This step is highly exothermic and will produce gas; careful addition is critical to control the quench.[7] Continue adding the solution until the bubbling ceases and most of the solids have dissolved, resulting in two clear layers.

  • Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).[7][16]

  • Washing: Combine the organic layers and wash them sequentially with water (50 mL) and then with saturated aqueous sodium chloride (brine, 50 mL) to remove residual water.[7]

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 3-(tetrahydro-2H-pyran-4-yl)pentan-3-ol.

Troubleshooting

IssuePossible CauseSuggested Solution
Grignard reaction does not initiateWet glassware/reagents; passivated magnesium surface.Ensure all equipment is bone-dry.[12] Crush some magnesium turnings in the flask with a glass rod; add another iodine crystal.[9]
Low yield of tertiary alcoholInsufficient Grignard reagent; premature quenching.Use at least 2.2 equivalents of Grignard. Ensure the reaction goes to completion (TLC) before workup.
Formation of biphenyl (if using PhMgBr) or other Wurtz coupling productsReaction temperature too high during Grignard formation.Maintain a gentle reflux during Grignard formation; do not overheat.
Emulsion during work-upFine magnesium salt precipitates.Add more brine or a small amount of dilute acid (if the product is stable) to break the emulsion. Filter through Celite if persistent.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of 3-(tetrahydro-2H-pyran-4-yl)pentan-3-ol from this compound. By understanding the underlying mechanism and adhering strictly to the safety and procedural guidelines, researchers can successfully employ this powerful C-C bond-forming reaction. The key to success lies in maintaining scrupulously anhydrous conditions and carefully controlling the exothermic nature of the reaction at all stages.

References

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
  • Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Preparation of ethyl magnesium bromide for regiospecific analysis of triacylglycerols. SpringerLink. [Link]
  • Grignard Reaction Mechanism. BYJU'S. [Link]
  • Ethylmagnesium bromide. Wikipedia. [Link]
  • What are Grignard reagent preparation precautions during prepar
  • Method of preparation of ethyl magnesium in lab. Brainly.in. [Link]
  • Developing SOPs for Hazardous Chemical Manipul
  • Chemistry of Esters. Chemistry LibreTexts. [Link]
  • Grignard Reaction. American Chemical Society. [Link]
  • Esters and Grignard reagent. YouTube. [Link]
  • Esters with Grignard Reagent. Chemistry Steps. [Link]
  • Grignard reaction safety. YouTube. [Link]
  • Practical Considerations, Procedural Changes, Safety Tips. Chemistry LibreTexts. [Link]
  • The Grignard Reaction. University of Wisconsin-Madison. [Link]
  • Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. University of Missouri-St. Louis. [Link]
  • Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]

Sources

Application Notes and Protocols: The Role of Ethyl Tetrahydropyran-4-carboxylate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive overview of Ethyl tetrahydropyran-4-carboxylate, detailing its synthesis, chemical properties, and its current standing within the field of polymer chemistry. This document is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of saturated heterocyclic compounds in polymer science.

Introduction: Understanding this compound

The tetrahydropyran (THP) ring is a ubiquitous structural motif found in a vast array of natural products and biologically significant molecules.[1][2] Its prevalence has spurred considerable interest in the synthesis and functionalization of THP derivatives for various applications, including medicinal chemistry and materials science.[3] this compound is one such derivative, featuring a stable six-membered ether ring functionalized with an ethyl ester group at the C4 position. While the tetrahydropyran moiety is a key component in many complex structures, the direct role of this compound as a monomer in polymerization is not well-established in the current scientific literature. This guide, therefore, aims to provide a detailed account of its known properties and synthesis, discuss the chemical principles governing its reactivity in the context of polymerization, and explore potential, albeit currently theoretical, applications in polymer chemistry.

Synthesis and Physicochemical Properties

A thorough understanding of the synthesis and properties of this compound is fundamental for any exploration of its potential in polymer chemistry.

Synthesis of Tetrahydropyran-4-carboxylic Acid and its Esters

The synthesis of this compound typically proceeds via the esterification of its parent carboxylic acid. A common route to tetrahydropyran-4-carboxylic acid involves the cyclization of diethyl malonate with bis(2-chloroethyl) ether, followed by hydrolysis and controlled decarboxylation.[4]

Protocol for the Synthesis of Tetrahydropyran-4-carboxylic Acid:

  • Cyclization: Diethyl malonate is reacted with bis(2-chloroethyl) ether in the presence of a strong base to yield diethyl tetrahydropyran-4,4-dicarboxylate.

  • Hydrolysis: The resulting dicarboxylate is hydrolyzed using a base such as sodium hydroxide to form tetrahydropyran-4,4-dicarboxylic acid.[4]

  • Decarboxylation: The dicarboxylic acid is then carefully heated, often in a high-boiling solvent like xylene or paraffin oil, to induce decarboxylation and yield tetrahydropyran-4-carboxylic acid.[4]

Protocol for the Esterification to this compound:

A general method for the synthesis of alkyl esters of tetrahydropyran-4-carboxylic acid involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.[5] For the synthesis of the corresponding methyl ester, tetrahydropyran-4-carboxylic acid is reacted with dimethyl sulfate in the presence of potassium carbonate.[6] A similar procedure can be adapted for the ethyl ester using diethyl sulfate or by employing classic Fischer esterification conditions with ethanol and a catalytic amount of strong acid.

Physicochemical Properties

The properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.19 g/mol
Boiling Point 209.5 °C at 760 mmHg
Density 1.043 g/cm³

Note: Data sourced from publicly available chemical databases.

Role in Polymer Chemistry: A Tale of Ring Stability

The most common route to producing polyesters and polyethers from cyclic monomers is through ring-opening polymerization (ROP).[7] This process is thermodynamically driven by the release of ring strain in the monomer.[7]

The Challenge of Tetrahydropyran Ring-Opening

While five-membered cyclic ethers like tetrahydrofuran (THF) readily undergo cationic ring-opening polymerization to form polytetrahydrofuran, the six-membered tetrahydropyran (THP) ring is notably more stable and resistant to polymerization under similar conditions.[8][9] This increased stability is attributed to the lower ring strain of the six-membered ring, which can adopt a stable chair conformation, thus minimizing torsional and angle strain.

The stability of the THP ring presents a significant hurdle to the direct polymerization of this compound via a ring-opening mechanism. The energy barrier for the ring-opening of the tetrahydropyran moiety is considerably high, making it an unfavorable process under typical polymerization conditions.

graph RingStrainComparison { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Ring Strain and Polymerization Tendency.
An Exception: Polymerization of Tetrahydropyran in a Hybrid Material

Despite the inherent stability of the THP ring, one study has reported the synthesis of silica-poly(tetrahydropyran)-poly(ε-caprolactone) (SiO₂-PTHP-PCL) hybrid materials.[10] In this work, tetrahydropyran was successfully polymerized under mild conditions as part of a one-pot cationic ring-opening polymerization, followed by a sol-gel reaction.[10] It is important to note that this study did not utilize this compound as the monomer, but rather the parent tetrahydropyran. The specific reaction conditions and the presence of other reactive components, such as an epoxide-containing silane (GPTMS), likely facilitated the polymerization of the THP ring, which would otherwise be unreactive.[10]

Potential (Theoretical) Applications in Polymer Science

While direct homopolymerization of this compound is unlikely under standard conditions, its structure suggests several hypothetical roles in polymer chemistry that could be subjects of future research.

Workflow for Exploring Potential Applications:

graph PotentialApplications { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Potential Research Directions.
  • As a Co-monomer: It is conceivable that this compound could be incorporated into polymer chains as a co-monomer with more reactive cyclic esters or ethers. The resulting copolymer would possess pendant ester groups that could be further functionalized.

  • As a Chain Transfer Agent: In certain polymerization reactions, the reactivity of the molecule could be harnessed to control the molecular weight of the resulting polymers by acting as a chain transfer agent.

  • As a Precursor to Other Functional Monomers: The ester group of this compound can be chemically modified to introduce other functionalities, such as hydroxyl or amino groups, which could then render the molecule more amenable to polymerization through different mechanisms, such as condensation polymerization.

Conclusion

This compound is a readily synthesizable molecule with a stable six-membered heterocyclic ring. Its high stability, a consequence of low ring strain, makes it a poor candidate for direct homopolymerization via ring-opening polymerization, a common pathway for cyclic monomers. While the parent tetrahydropyran has been polymerized under specific conditions in a hybrid material system, there is currently no evidence to suggest a similar reactivity for this compound. Future research may explore its potential as a co-monomer or as a precursor to other functional monomers, but for now, its role in polymer chemistry remains largely unexplored. The protocols for its synthesis provided herein should facilitate further investigation into the potential applications of this and related molecules.

References

  • Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. National Institutes of Health.
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Institutes of Health.
  • A natural product inspired tetrahydropyran collection yields mitosis modulators that synergistically target CSE1L and tubulin. PubMed.
  • Synthesis of tetrahydropyridine derivatives through a modular assembly reaction using 3,4-dihydropyran as dual substrate and template. PubMed.
  • Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Royal Society of Chemistry.
  • Structural control of self-healing silica–poly(tetrahydropyran). Aalborg University's Research Portal.
  • Synthesis and properties of polycarboxylate-type green surfactants with S- or N-linkages. PubMed.
  • Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters. BioResources.
  • Bioactive tetrahydrofuran and tetrahydropyran derivatives. ResearchGate.
  • Ring Opening Polymerization and Copolymerization of Cyclic Esters Catalyzed by Group 2 Metal Complexes Supported by Functionalized P–N Ligands. ACS Publications.
  • 2.8: Ring-Opening Polymerization. Chemistry LibreTexts.
  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications.
  • Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI.
  • Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. Google Patents.
  • Poly(ester-co-ether) from ring-opening copolymerisation of sustainable 2-methyltetrahydrofuran with β-butyrolactone. Royal Society of Chemistry.
  • Preparation of tetrahydropyran-4-carboxylic acid and its esters. Google Patents.
  • The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. National Institutes of Health.
  • Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. MDPI.
  • Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Advanced Journal of Chemistry, Section A.
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. National Institutes of Health.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Tetrahydropyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl tetrahydropyran-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues encountered in the laboratory. My goal is to provide not just procedures, but the underlying chemical principles to empower you to make informed decisions and improve your reaction outcomes.

We will explore the most common synthetic routes, address frequently asked questions, and provide a detailed troubleshooting guide for when your reaction doesn't go as planned.

Overview of Primary Synthetic Routes

The synthesis of this compound is typically achieved via two robust pathways. The choice of route often depends on the starting material availability, scale, and desired purity profile.

  • Route A: Hydrolysis & Decarboxylation of Diethyl tetrahydropyran-4,4-dicarboxylate. This multi-step synthesis is often favored for its scalability and the commercial availability of the starting materials.[1]

  • Route B: Fischer Esterification of Tetrahydropyran-4-carboxylic Acid. A direct, one-step approach ideal when the corresponding carboxylic acid is readily available.[2][3]

The following table summarizes the key aspects of each route:

FeatureRoute A: From DicarboxylateRoute B: Fischer Esterification
Starting Material Diethyl tetrahydropyran-4,4-dicarboxylateTetrahydropyran-4-carboxylic acid
Key Steps 1. Saponification (Hydrolysis) 2. Decarboxylation 3. Esterification1. Acid-catalyzed Esterification
Typical Reagents NaOH (Hydrolysis), Xylene (Decarboxylation), Ethanol/H₂SO₄ (Esterification)Ethanol, H₂SO₄ (or other acid catalyst)
Reported Yield ~85% for decarboxylation step[1]>95%[2]
Primary Advantage Scalable and uses common bulk starting materials.High-yielding, atom-economical, and procedurally simple.
Key Challenge Managing the high-temperature decarboxylation and potential for side reactions.Pushing the reaction equilibrium to completion.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing insights into the rationale behind procedural choices.

Q1: Which synthetic route is better for large-scale production?

For industrial or large-scale synthesis, Route A (from the dicarboxylate) is often more commercially viable.[1] The starting materials, diethyl malonate and bis(2-chloroethyl) ether, are typically less expensive than tetrahydropyran-4-carboxylic acid. However, this route involves more steps, including a high-temperature decarboxylation that requires careful engineering controls to manage the evolution of CO₂ safely.[1]

Q2: In the Fischer esterification (Route B), my yield is stuck around 60-70%. What is the most critical factor to improve this?

The Fischer esterification is a reversible reaction, governed by Le Chatelier's principle.[3] The equilibrium between the carboxylic acid/alcohol and the ester/water is the single most critical factor. To drive the reaction towards the product (ester), you must address one or both of the following:

  • Use a large excess of the alcohol: Using ethanol as the solvent ensures its concentration remains high, pushing the equilibrium to the right.

  • Remove water as it forms: This is the most effective strategy. A Dean-Stark apparatus is the standard equipment for this purpose, as it physically removes water from the reaction mixture via azeotropic distillation with a solvent like toluene.[3]

Q3: What is the purpose of using a high-boiling solvent like xylene during the decarboxylation step in Route A?

The decarboxylation of tetrahydropyran-4,4-dicarboxylic acid requires significant thermal energy, typically in the range of 120-130°C.[1] Using a solvent like xylene serves two primary purposes:

  • Temperature Control: It allows the reaction mixture to be heated uniformly to the required temperature without localized overheating, which could cause decomposition of the desired product.

  • Safety and Control: It helps to moderate the rate of CO₂ evolution. A controlled, steady release of gas is far safer and more manageable than the vigorous, potentially hazardous effervescence that can occur when heating the neat dicarboxylic acid.[1]

Q4: Can I use a different acid catalyst for the Fischer esterification besides sulfuric acid?

Yes, other strong protic acids like p-toluenesulfonic acid (TsOH) or hydrochloric acid (HCl) are effective catalysts for this reaction.[3] Solid acid catalysts can also be used. The key is that the catalyst must be strong enough to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[4] Sulfuric acid is often chosen for its low cost and effectiveness as a dehydrating agent, which further helps to drive the equilibrium.

Troubleshooting Guide: Improving Reaction Yield

This guide provides a systematic approach to diagnosing and solving common problems that lead to low yields.

Problem 1: Low yield in the hydrolysis (saponification) of Diethyl tetrahydropyran-4,4-dicarboxylate.

Potential Cause & Solution Workflow

G start Low Yield in Hydrolysis Step check_gc Monitor reaction progress by GC analysis? start->check_gc incomplete Incomplete Reaction: - Extend reaction time at 50-60°C. - Ensure sufficient NaOH (at least 2 molar equivalents). check_gc->incomplete No complete Reaction appears complete by GC. check_gc->complete Yes yield_ok Yield Improved incomplete->yield_ok workup Check Workup Procedure: - Is acidification sufficient (pH 1-2)? - Are extractions with an appropriate solvent (e.g., MDC) thorough? complete->workup workup->yield_ok G start Low Ester Conversion water_removal Is water being actively removed? (e.g., Dean-Stark trap) start->water_removal excess_etoh Is ethanol used in large excess? (e.g., as solvent) water_removal->excess_etoh Yes implement_ds Implement Dean-Stark apparatus with toluene or benzene to azeotropically remove water. water_removal->implement_ds No catalyst Check Acid Catalyst: - Is it a strong acid (H₂SO₄, TsOH)? - Is it present in a catalytic amount (1-5 mol%)? excess_etoh->catalyst Yes increase_etoh Increase ethanol concentration. Use it as the reaction solvent. excess_etoh->increase_etoh No verify_catalyst Verify catalyst identity and concentration. Ensure it is not deactivated. catalyst->verify_catalyst yield_ok Yield Improved implement_ds->yield_ok increase_etoh->yield_ok verify_catalyst->yield_ok

Sources

Technical Support Center: Purification of Crude Ethyl Tetrahydropyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl tetrahydropyran-4-carboxylate (ETHC). This document is designed for researchers, chemists, and process development professionals who are handling the synthesis and purification of this important heterocyclic intermediate. As a key structural core in many natural products and pharmaceuticals, achieving high purity of ETHC is critical for successful downstream applications.[1]

This guide moves beyond simple protocols to explain the underlying principles of purification choices, helping you troubleshoot common issues and adapt methods to your specific impurity profile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

The impurity profile of your crude product is intrinsically linked to its synthetic route. A prevalent synthesis involves the cyclization of a malonic ester with bis(2-chloroethyl) ether, followed by hydrolysis and decarboxylation.[1][2]

Common Impurities Include:

  • Unreacted Starting Materials: Diethyl malonate, bis(2-chloroethyl) ether.

  • Reaction Intermediates: Diethyl tetrahydropyran-4,4-dicarboxylate from the initial cyclization, and tetrahydropyran-4,4-dicarboxylic acid if hydrolysis is complete but decarboxylation is not.[1]

  • Solvents: High-boiling point solvents used in the reaction (e.g., DMF, Toluene, Xylene) and extraction solvents (e.g., Ethyl Acetate, Diethyl Ether).[1][3]

  • Reagents and Salts: Residual acids or bases from hydrolysis steps (e.g., NaOH, HCl) and inorganic salts (e.g., NaCl, K2CO3) from workup and neutralization.[3][4]

  • Water: Introduced during aqueous workup steps.

  • Side-Products: Products from incomplete hydrolysis or side reactions, such as monoesters.[5]

Q2: I have my crude product. What's the first purification step I should take?

Before attempting more rigorous purification like distillation or chromatography, a preliminary liquid-liquid extraction (aqueous wash) is almost always beneficial.

Rationale: This step efficiently removes the bulk of inorganic salts, water-soluble acids or bases, and polar solvents like DMF. By removing these non-volatile and highly polar impurities first, you protect your instrumentation (GC columns, chromatography columns) and simplify the subsequent purification. A typical workup involves partitioning the crude product between an organic solvent (like diethyl ether or ethyl acetate) and brine.[3]

Q3: How do I decide between distillation and column chromatography for the main purification step?

Your choice depends on the nature of the primary impurities identified in your crude material (e.g., by GC-MS or ¹H NMR). The following decision workflow provides a general guideline.

Purification_Decision_Workflow Purification method selection workflow. start_node Crude Product Analysis (GC, NMR) wash_node Aqueous Wash (Remove Salts, Acids/Bases) start_node->wash_node Always Start Here process_node Silica Gel Column Chromatography decision_node decision_node decision_node->process_node Impurities are non-volatile or structurally similar isomers YES endpoint_node Fractional Vacuum Distillation decision_node->endpoint_node Impurities are volatile with different B.P. NO wash_node->decision_node Post-Wash Analysis

Caption: Purification method selection workflow.

  • Choose Fractional Vacuum Distillation if: Your major impurities are unreacted starting materials or other byproducts with boiling points significantly different from ETHC. Distillation is highly scalable and cost-effective for removing volatile impurities.

  • Choose Column Chromatography if: Impurities have boiling points very close to your product, are non-volatile (like baseline material on a TLC), or are structurally similar isomers.[6] While less scalable than distillation, chromatography offers superior resolution for difficult separations.

Troubleshooting Guide: Fractional Vacuum Distillation

Fractional distillation is often the most effective method for purifying ETHC on a larger scale.[5] Success hinges on understanding the physical properties of your product and potential contaminants.

Table 1: Physical Properties of ETHC and Related Compounds

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Notes
This compound 158.19[7] ~210-220 °C (est. at atm. pressure) Boiling point is significantly reduced under vacuum.
Tetrahydropyran-4-carboxylic acid 130.14[8] 115 °C @ 20 mmHg[8] A potential impurity from incomplete esterification.
Diethyl malonate 160.17 199 °C Common starting material.[1]
Bis(2-chloroethyl) ether 143.01 178 °C Common starting material.[1]
Toluene 92.14 111 °C Common reaction/extraction solvent.[1]

| DMF (N,N-Dimethylformamide) | 73.09 | 153 °C | Common reaction solvent.[3] |

Q4: My distillation is "bumping" violently. What's causing this and how do I fix it?

Cause: Bumping occurs when a liquid superheats and then boils in a sudden, violent burst. This is common under vacuum where the reduced pressure makes it difficult for bubbles to form smoothly.

Solutions:

  • Adequate Stirring: Ensure vigorous magnetic or overhead stirring. This provides nucleation sites and breaks the surface tension, promoting smooth boiling.

  • Boiling Chips/Stones: Use fresh, appropriately sized boiling chips. Never add boiling chips to a hot liquid.

  • Ebullition Tube: For high-vacuum distillations, a fine capillary tube bleeding a slow stream of nitrogen or argon into the boiling flask is the most reliable method to ensure smooth boiling.

Q5: I'm not getting good separation between my product and an impurity. What should I do?

Cause: Poor separation means the components have boiling points that are too close to be resolved by your current setup.

Solutions:

  • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or a silvered vacuum-jacketed column).

  • Increase the Reflux Ratio: Slow down the rate of takeoff (distillate collection). This allows more vapor-liquid equilibria to be established in the column, enriching the vapor with the lower-boiling point component.

  • Optimize Pressure: Lowering the vacuum pressure will decrease the boiling points of all components. This can sometimes increase the difference in boiling points (ΔT), improving separation. Experiment to find the optimal pressure.

Q6: My product is decomposing in the distillation pot. How can I prevent this?

Cause: ETHC, like many esters, can be susceptible to thermal degradation at high temperatures, especially if acidic or basic residues are present.

Solutions:

  • Lower the Temperature: The most effective way to prevent decomposition is to lower the pot temperature. This is achieved by using a lower vacuum pressure (e.g., from 20 mmHg down to 1-5 mmHg).

  • Ensure Neutrality: Before distilling, wash the crude product thoroughly to remove any acidic or basic impurities that could catalyze decomposition. A final wash with a saturated sodium bicarbonate solution followed by brine is good practice.[9]

  • Minimize Heating Time: Use an appropriately sized heating mantle and flask to ensure efficient heat transfer and bring the material to a boil promptly without prolonged heating.

Distillation_Troubleshooting Troubleshooting flowchart for vacuum distillation. problem_node problem_node cause_node cause_node solution_node solution_node p1 Violent Bumping c1 Cause: Superheating under vacuum p1->c1 s1 Solution: 1. Vigorous Stirring 2. Fresh Boiling Chips 3. N₂ Bleed (Ebullator) c1->s1 p2 Poor Separation c2 Cause: Close Boiling Points of Components p2->c2 s2 Solution: 1. Increase Column Efficiency 2. Increase Reflux Ratio 3. Optimize Vacuum Pressure c2->s2 p3 Product Decomposition c3 Cause: Thermal Instability, Catalysis by Residues p3->c3 s3 Solution: 1. Use Higher Vacuum 2. Neutralize Crude Product 3. Minimize Heating Time c3->s3

Sources

Common impurities in Ethyl tetrahydropyran-4-carboxylate and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl tetrahydropyran-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to impurities and their removal.

I. Understanding the Purity of this compound

The purity of this compound is paramount for the success and reproducibility of your experiments. Impurities can arise from various stages of the synthesis and storage of this compound. Understanding the potential impurities and their origins is the first step toward effective purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: Based on common synthetic routes, the most probable impurities include:

  • Unreacted Starting Materials:

    • Tetrahydropyran-4-carboxylic acid

    • Ethanol

    • Diethyl dihydro-2H-pyran-4,4(3H)-dicarboxylate

  • Byproducts of Synthesis:

    • Water (from Fischer esterification)

    • Side-products from incomplete reactions or alternative reaction pathways.

Q2: How can I detect the presence of these impurities in my sample?

A2: Several analytical techniques can be employed to assess the purity of your this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information and help identify impurities by comparing the spectra to a reference standard.

  • High-Performance Liquid Chromatography (HPLC): HPLC is useful for detecting less volatile impurities and can be used for quantitative analysis.

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the use and purification of this compound.

Problem 1: My reaction is not proceeding as expected, and I suspect my this compound is impure.
  • Possible Cause: The presence of unreacted starting materials or byproducts from the synthesis is interfering with your reaction.

  • Solution: Purify the this compound using one of the methods outlined below before proceeding with your experiment.

Problem 2: I observe unexpected peaks in my analytical data (GC-MS, NMR, HPLC) after my reaction.
  • Possible Cause: The impurities in your starting material are being carried through your reaction or are reacting to form new, unexpected compounds.

  • Solution: It is crucial to use highly pure this compound. Refer to the purification protocols in this guide to remove contaminants.

III. Purification Protocols

Below are detailed protocols for the removal of common impurities from this compound. The choice of method will depend on the nature and quantity of the impurities, as well as the required final purity.

A. Removal of Acidic Impurities by Liquid-Liquid Extraction

This method is particularly effective for removing unreacted tetrahydropyran-4-carboxylic acid.

Experimental Protocol:

  • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert the acidic impurity into its water-soluble sodium salt.

  • Separate the organic layer from the aqueous layer using a separatory funnel.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.

B. Purification by Fractional Distillation

Fractional distillation is an effective method for separating liquids with different boiling points. This is useful for removing lower-boiling impurities like ethanol and higher-boiling impurities such as diethyl dihydro-2H-pyran-4,4(3H)-dicarboxylate.

Experimental Protocol:

  • Set up a fractional distillation apparatus.

  • Place the crude this compound in the distillation flask.

  • Heat the flask gradually.

  • Collect the fractions that distill at the boiling point of this compound (approximately 95-97 °C at 15 mmHg).

  • Monitor the purity of the collected fractions using an appropriate analytical technique (e.g., GC-MS).

C. Purification by Flash Column Chromatography

Flash column chromatography is a versatile technique for separating compounds with different polarities.[1]

Experimental Protocol:

  • Select an appropriate eluent system: A common starting point for esters is a mixture of ethyl acetate and a non-polar solvent like hexanes or heptane. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the product and impurities.

  • Pack the column: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elute the column: Pass the eluent through the column under positive pressure.

  • Collect and analyze fractions: Collect the eluting solvent in fractions and analyze them by TLC to identify the fractions containing the purified product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

D. Purification by Recrystallization

If the this compound is a solid at room temperature or can be induced to crystallize, recrystallization can be a highly effective purification method.

Experimental Protocol:

  • Choose a suitable solvent or solvent system: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2] Common solvent systems for esters include ethanol/water or ethyl acetate/hexane mixtures.[3]

  • Dissolve the crude product: Dissolve the impure compound in the minimum amount of hot solvent.

  • Hot filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolate the crystals: Collect the crystals by vacuum filtration.

  • Wash and dry: Wash the crystals with a small amount of cold solvent and dry them thoroughly.

IV. Data Presentation

The following table summarizes the common impurities and the recommended purification methods for their removal.

ImpuritySourceRecommended Purification Method
Tetrahydropyran-4-carboxylic acidUnreacted starting materialLiquid-Liquid Extraction with NaHCO₃ solution
EthanolUnreacted starting materialFractional Distillation
WaterByproduct of Fischer esterificationDrying over anhydrous salts, Fractional Distillation
Diethyl dihydro-2H-pyran-4,4(3H)-dicarboxylateUnreacted starting materialFractional Distillation, Flash Column Chromatography

V. Visualizing the Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow Crude Crude Ethyl tetrahydropyran-4-carboxylate Extraction Liquid-Liquid Extraction (remove acidic impurities) Crude->Extraction Contains acidic impurities Distillation Fractional Distillation (remove volatile/high-boiling impurities) Extraction->Distillation Chromatography Flash Column Chromatography (separate by polarity) Distillation->Chromatography Further purification Pure Pure Ethyl tetrahydropyran-4-carboxylate Distillation->Pure Sufficiently pure Recrystallization Recrystallization (for high purity solids) Chromatography->Recrystallization If solid Chromatography->Pure Sufficiently pure Recrystallization->Pure

Caption: General purification workflow for this compound.

VI. Logical Relationships of Impurities and Removal

This diagram illustrates the relationship between the source of impurities and the appropriate removal techniques.

ImpurityRemoval cluster_sources Sources of Impurities cluster_methods Purification Methods StartingMaterial Unreacted Starting Materials (e.g., Carboxylic Acid, Diester) Extraction Liquid-Liquid Extraction StartingMaterial->Extraction Acidic impurities Distillation Fractional Distillation StartingMaterial->Distillation Different boiling points Chromatography Flash Chromatography StartingMaterial->Chromatography Different polarities Byproducts Reaction Byproducts (e.g., Water) Byproducts->Distillation Different boiling points

Caption: Relationship between impurity sources and removal methods.

VII. References

  • Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link][3][4][5][6]

  • LibreTexts Chemistry. (2023). Recrystallization. Retrieved from [Link][7]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link][8]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link][2][3]

  • Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link][9]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.

  • International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Retrieved from [Link][10]

  • MDPI. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Retrieved from [Link][11]

  • Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link][1][12][13]

  • Santai Technologies. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Retrieved from [Link][14]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link][15]

  • Google Patents. (n.d.). Process for producing 4-(un)substituted tetrahyropyran-4-carboxylic acid compound or ester compound thereof. Retrieved from [16]

Sources

Technical Support Center: Optimization of Reaction Conditions for Ethyl Tetrahydropyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl tetrahydropyran-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the common synthetic routes to this important intermediate. Our goal is to equip you with the knowledge to not only identify and solve experimental challenges but also to proactively optimize your reaction conditions for improved yield, purity, and reproducibility.

I. Overview of Synthetic Strategies

The synthesis of this compound is most commonly achieved through two primary pathways:

  • Catalytic Hydrogenation of Ethyl 2-furoate: This method involves the reduction of the furan ring in Ethyl 2-furoate to the corresponding saturated tetrahydropyran ring. This is a popular route due to the commercial availability of the starting material.

  • Decarboxylation of Diethyl dihydro-2H-pyran-4,4(3H)-dicarboxylate: This pathway involves the synthesis of a dicarboxylate intermediate followed by a decarboxylation step to yield the final product.

This guide will focus on providing troubleshooting and optimization strategies for both of these synthetic routes.

II. Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Reaction Conversion 1. Inactive Catalyst: The catalyst may have been improperly stored, handled, or has reached the end of its lifespan. 2. Suboptimal Temperature or Pressure: The reaction conditions may not be sufficient to drive the reaction to completion. 3. Poor Quality Starting Materials: Impurities in the starting materials can inhibit the catalyst or participate in side reactions.1. Catalyst Handling: Ensure the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Use a fresh batch of catalyst if deactivation is suspected. 2. Optimize Conditions: Gradually increase the temperature and/or pressure within safe operating limits of your equipment. Monitor the reaction progress by GC or TLC to find the optimal conditions. For hydrogenation, pressures of 100-500 psi and temperatures of 80-120°C are a good starting point.[1] 3. Purify Starting Materials: Purify the starting materials (e.g., by distillation or recrystallization) before use.
Formation of Significant By-products 1. Ring Opening of Furan: In the hydrogenation route, harsh reaction conditions can lead to the cleavage of the furan ring, resulting in linear by-products.[2] 2. Incomplete Decarboxylation: In the decarboxylation route, residual dicarboxylate starting material will be present in the product. 3. Over-reduction: In the hydrogenation route, the ester group may be partially reduced to an alcohol under harsh conditions.1. Milder Conditions: Use lower temperatures and pressures to favor the hydrogenation of the furan ring over ring-opening. The choice of catalyst is also crucial; Rhodium on carbon (Rh/C) is often more selective than Palladium on carbon (Pd/C) for this transformation. 2. Ensure Complete Decarboxylation: Monitor the reaction by TLC or GC to ensure the complete disappearance of the starting material. The evolution of CO2 should also cease. If the reaction stalls, a slight increase in temperature may be necessary.[3] 3. Catalyst Selection: Use a catalyst that is selective for ring hydrogenation over ester reduction. Rh/C is a good choice.
Difficulty in Product Purification 1. Presence of Polar Impurities: By-products such as the corresponding carboxylic acid (from ester hydrolysis) or alcohols can make purification by column chromatography challenging. 2. Residual Catalyst in the Product: Fine catalyst particles may pass through filtration, contaminating the final product.1. Aqueous Wash: Wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. 2. Effective Filtration: Use a fine filter paper (e.g., Celite® or a membrane filter) to ensure complete removal of the catalyst.

III. Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for the hydrogenation of Ethyl 2-furoate to this compound?

A: Both Rhodium on Carbon (Rh/C) and Ruthenium on Carbon (Ru/C) are effective catalysts for this transformation.[4][5]

  • Rhodium on Carbon (Rh/C): Generally considered more selective for the hydrogenation of the furan ring with a lower tendency to cause ring-opening side reactions compared to other catalysts like Palladium on Carbon (Pd/C).[4][6][7] It often provides high yields under milder conditions.

  • Ruthenium on Carbon (Ru/C): Also a highly effective catalyst for furan ring hydrogenation.[5][8] It can be a more cost-effective alternative to Rhodium.

The optimal choice will depend on your specific reaction conditions, desired purity, and cost considerations. It is recommended to screen both catalysts to determine the best performer for your specific application.

Q2: What is the optimal solvent for the catalytic hydrogenation of Ethyl 2-furoate?

A: The choice of solvent can significantly impact the reaction rate and selectivity.

  • Protic solvents such as ethanol or methanol are commonly used and can help to solvate the starting material and intermediates.

  • Aprotic solvents like ethyl acetate or tetrahydrofuran (THF) are also viable options.

The solvent can influence the interaction of the substrate with the catalyst surface.[5][9] It is advisable to perform small-scale experiments with a few different solvents to identify the one that provides the best results for your system.

Q3: How can I monitor the progress of the reaction?

A: The progress of both the hydrogenation and decarboxylation reactions can be effectively monitored by:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography (GC): Provides a more quantitative analysis of the reaction mixture, allowing you to determine the conversion and the relative amounts of product and by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the structure of the products and intermediates.

Q4: What are the critical safety precautions to take during these syntheses?

A:

  • Hydrogenation: This reaction is typically carried out under pressure with flammable hydrogen gas. Ensure you are using a properly rated and maintained pressure reactor. Always work in a well-ventilated fume hood and have appropriate safety measures in place for handling flammable gases. The hydrogenation catalyst can be pyrophoric, especially after the reaction. Handle the catalyst under an inert atmosphere and quench it carefully.

  • Decarboxylation: This reaction often requires high temperatures and involves the evolution of carbon dioxide gas. Ensure the reaction is carried out in a system that allows for the safe venting of gas to prevent pressure build-up.

Always consult the Safety Data Sheets (SDS) for all chemicals used and wear appropriate personal protective equipment (PPE).

IV. Optimized Experimental Protocol: Catalytic Hydrogenation of Ethyl 2-furoate

This protocol provides a starting point for the optimization of the synthesis of this compound via catalytic hydrogenation.

Materials:

  • Ethyl 2-furoate

  • 5% Rhodium on Carbon (Rh/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • Pressure reactor equipped with a stirrer, pressure gauge, and thermocouple

Procedure:

  • Reactor Setup: To a clean and dry pressure reactor, add Ethyl 2-furoate (1 equivalent).

  • Catalyst Addition: Under a stream of inert gas (argon or nitrogen), add 5% Rh/C (typically 1-5 mol% relative to the substrate).

  • Solvent Addition: Add anhydrous ethanol to the reactor to a concentration of approximately 0.5-1.0 M.

  • Reaction Setup: Seal the reactor and purge it several times with nitrogen followed by hydrogen gas.

  • Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 200 psi) and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or TLC. The reaction is complete when the starting material is no longer observed.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

V. Data Summary

Table 1: Recommended Reaction Parameters for Hydrogenation of Ethyl 2-furoate

ParameterRecommended RangeNotes
Catalyst 5% Rh/C or 5% Ru/CRh/C may offer higher selectivity.
Catalyst Loading 1-5 mol%Higher loading may increase reaction rate but also cost.
Solvent Ethanol, Methanol, Ethyl AcetateEthanol is a good starting point.
Temperature 80 - 120 °CHigher temperatures may lead to by-products.
Pressure 100 - 500 psiHigher pressure generally increases the reaction rate.
Typical Yield >90%With optimized conditions.

VI. Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow Start Problem Observed LowYield Low Yield / Conversion Start->LowYield ImpureProduct Impure Product Start->ImpureProduct CatalystIssue Catalyst Inactive? LowYield->CatalystIssue ConditionsIssue Suboptimal Conditions? LowYield->ConditionsIssue ReagentIssue Poor Reagent Quality? LowYield->ReagentIssue SideReactions Side Reactions Occurring? ImpureProduct->SideReactions IncompleteReaction Incomplete Reaction? ImpureProduct->IncompleteReaction PurificationIssue Purification Ineffective? ImpureProduct->PurificationIssue Sol_Catalyst Use Fresh Catalyst Handle under Inert Gas CatalystIssue->Sol_Catalyst Sol_Conditions Increase Temp/Pressure Optimize Reaction Time ConditionsIssue->Sol_Conditions Sol_Reagent Purify Starting Materials ReagentIssue->Sol_Reagent Sol_SideReactions Use Milder Conditions Change Catalyst SideReactions->Sol_SideReactions Sol_IncompleteReaction Increase Reaction Time Optimize Conditions IncompleteReaction->Sol_IncompleteReaction Sol_Purification Aqueous Wash Use Finer Filtration PurificationIssue->Sol_Purification

Caption: Troubleshooting workflow for this compound synthesis.

VII. References

  • Effect of the Solvent in Enhancing the Selectivity to Furan Derivatives in the Catalytic Hydrogenation of Furfural. ACS Sustainable Chemistry & Engineering. [Link]

  • High-Purity Rhodium on Carbon Catalyst: Applications in Organic Synthesis and Hydrogenation. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Ruthenium On Carbon Catalyst | Ru/C Catalyst for Sale. Heeger Materials Inc. [Link]

  • An investigation of the effect of carbon support on ruthenium/carbon catalysts for lactic acid and butanone hydrogenation. RSC Publishing. [Link]

  • Activated Carbon-Supported Rhodium Catalyst bulk for sale. Princeton Powder. [Link]

  • Rh/C - Zhongchuang Activated Carbon. [Link]

  • Effect of solvents on furfural liquid‐phase hydrogenation and catalysts: A review. Wiley Online Library. [Link]

  • Catalytic hydrogenation of furfural and furfuryl alcohol to fuel additives andvalue-added chemicals. ResearchGate. [Link]

  • Influence of temperature and H2 pressure on the hydrogenation of FUR... ResearchGate. [Link]

  • Effect of catalyst and solvent on the furan ring rearrangement to cyclopentanone. ScienceDirect. [Link]

  • HYDROGENATION OF FURANIC COMPOUNDS OVER HETEROGENEOUS CATALYSTS. RWTH Publications. [Link]

  • Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI. [Link]

  • A DFT study of furan hydrogenation and ring opening on Pd(111). RSC Publishing. [Link]

  • Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. Google Patents.

  • (PDF) Ethyl 4H-Pyran-4-one-2-carboxylate. ResearchGate. [Link]

  • Recent Advances in Catalytic Hydrogenation of Furfural. MDPI. [Link]

  • Impact of Deuteration and Temperature on Furan Ring Dynamics. PMC - NIH. [Link]

  • Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan over Ni–Ga intermetallic catalysts and its kinetic studies. RSC Publishing. [Link]

  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications. [Link]

  • Preparation of tetrahydropyran-4-carboxylic acid and its esters. Google Patents.

  • Decarboxylation. Organic Chemistry Portal. [Link]

  • Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. MDPI. [Link]

  • Investigation of Structural and Spectroscopic Parameters of Ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5- carboxylate: a DFT Study. ResearchGate. [Link]

  • Impurities in Pharmaceuticals- A Review. SciSpace. [Link]

  • joint obtaining of 2,5-diethyl-3,4-dihydro-2h-pyran-2- methanol and sodium salt of. SciSpace. [Link]

  • Process for producing 4-cyanotetrahydropyran. Google Patents.

  • Preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization using Fe-modified silica. ResearchGate. [Link]

  • Ethene hydrogenation vs. dimerization over a faujasite-supported [Rh(C2H4)2] complex. A computational study of mechanism. RSC Publishing. [Link]

Sources

Troubleshooting failed reactions involving Ethyl tetrahydropyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl Tetrahydropyran-4-carboxylate

From the Desk of the Senior Application Scientist

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. My objective is to move beyond simple procedural lists and provide a deeper understanding of the chemical principles at play, enabling you to diagnose and resolve common experimental challenges. The following question-and-answer guide is structured around the most frequent transformations performed on this substrate, offering field-proven insights to ensure your reactions are successful.

General Troubleshooting Workflow

Before diving into specific reaction types, it is crucial to have a systematic approach to troubleshooting. A failed or low-yielding reaction is a data point. The key is to correctly interpret that data to solve the underlying problem. The following workflow illustrates a logical diagnostic process.

G A Reaction Outcome Suboptimal B 1. Verify Starting Materials (Purity, Stoichiometry, Water Content) A->B C 2. Scrutinize Reaction Conditions (Temp, Time, Atmosphere, Solvent) A->C D 3. Analyze Crude Product (NMR, TLC, LC-MS) A->D E Identify Problem Source B->E Reagents OK? C->E Setup Correct? G Starting Material Recovered D->G H Byproduct(s) Observed D->H I No Reaction/ Decomposition D->I F Re-run with Single Variable Change E->F J Optimize & Scale F->J G->E H->E I->E

Caption: General workflow for diagnosing failed chemical reactions.

Core Chemical Transformations & FAQs

This compound is a foundational scaffold for various derivatives. The diagram below outlines the four most common reaction pathways that will be discussed.

G cluster_main Key Reactions of this compound A Ethyl tetrahydropyran-4-carboxylate B Tetrahydropyran-4-carboxylic acid A->B Saponification (e.g., NaOH, H₂O/EtOH) C (Tetrahydropyran-4-yl)methanol A->C Reduction (e.g., LiAlH₄) E α-Alkylated Ester A->E α-Alkylation (1. LDA, -78°C 2. R-X) D N-Substituted Tetrahydropyran-4-carboxamide B->D Amide Coupling (Amine, Coupling Reagent)

Caption: Common synthetic transformations starting from the title compound.

Saponification (Ester Hydrolysis)

This reaction converts the ethyl ester to the corresponding carboxylic acid, a crucial intermediate for subsequent reactions like amide coupling.

Q1: My saponification reaction is sluggish and incomplete, with significant starting material remaining after several hours. Why is this happening?

A1: Incomplete saponification is a common issue often traced back to reaction conditions and stoichiometry. The hydrolysis of the ester is a reversible process, but the final acid-base reaction between the carboxylic acid and the alkoxide byproduct drives it to completion.[1] Let's break down the likely culprits:

  • Insufficient Base: Saponification is stoichiometrically driven. You need at least one full equivalent of hydroxide (e.g., NaOH, KOH) to react with the ester and drive the equilibrium. In practice, using a slight excess (1.2–2.0 equivalents) is recommended to ensure complete conversion, especially if your reagents are not perfectly anhydrous.

  • Poor Solubility: this compound has limited solubility in purely aqueous hydroxide solutions. This creates a biphasic system where the reaction only occurs at the interface, leading to slow rates. The use of an alcoholic co-solvent like methanol or ethanol is critical to create a homogeneous solution and dramatically increase the reaction rate.[1]

  • Low Temperature: While the reaction can proceed at room temperature, it may require extended periods (12-24 hours). Gently heating the reaction mixture to 40-60°C or reflux can significantly shorten the reaction time to 1-4 hours.[2][3]

Troubleshooting Table: Saponification Conditions

ParameterStandard ConditionOptimization StrategyRationale
Base NaOH or KOH (1.2 eq.)Increase to 1.5-2.0 eq.Ensures complete consumption of ester.
Solvent EtOH/H₂O (e.g., 4:1 v/v)Try MeOH/H₂O or THF/H₂OModifies substrate solubility.
Temperature Room TemperatureHeat to 50°C or refluxIncreases reaction kinetics.
Time 4-12 hoursMonitor by TLC/LC-MSRun until starting material is consumed.

Q2: After my saponification, I perform an acidic workup, but my yield of the carboxylic acid is very low. Where is my product?

A2: This points to a workup issue, not a reaction failure. The product of the saponification is the sodium or potassium salt of tetrahydropyran-4-carboxylic acid, which is highly water-soluble. To isolate the neutral carboxylic acid, you must protonate this salt with a strong acid (e.g., 1M-2M HCl) until the aqueous layer is acidic (pH 1-2).[1][2]

Critical Workup Steps:

  • After the reaction is complete, remove the organic co-solvent (e.g., ethanol) under reduced pressure.

  • Dilute the remaining aqueous residue with water.

  • Perform a "base wash" with a water-immiscible solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or neutral byproducts.

  • Cool the aqueous layer in an ice bath and slowly add acid with stirring until pH 1-2 is confirmed with pH paper.

  • Extract the now-neutral, less water-soluble carboxylic acid with a suitable organic solvent (e.g., ethyl acetate, DCM) multiple times (3x). The product has some water solubility, so multiple extractions are key.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Reduction to (Tetrahydropyran-4-yl)methanol

The reduction of the ester to the primary alcohol is typically achieved with a powerful reducing agent like Lithium Aluminum Hydride (LAH).

Q1: My LAH reduction of this compound is incomplete. What are the most common reasons?

A1: LAH is an extremely powerful but sensitive reagent. Failure is almost always due to reagent deactivation or insufficient equivalents.

  • Moisture: LAH reacts violently and exothermically with water and other protic sources (like ethanol) to produce hydrogen gas, consuming the hydride in the process.[4][5] All glassware must be flame- or oven-dried, and the reaction must be run under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents (typically THF or diethyl ether).

  • Stoichiometry: The reduction of an ester to an alcohol consumes two equivalents of hydride.[6] Since one molecule of LAH provides four hydride equivalents, you theoretically need 0.5 equivalents of LAH per equivalent of ester. However, to account for any trace moisture and ensure a fast, complete reaction, it is standard practice to use a significant excess, typically 1.0 to 1.5 equivalents of LAH.[4][7]

  • Addition Order and Temperature: The standard procedure involves adding a solution of the ester in anhydrous THF dropwise to a stirred suspension of LAH in THF at 0°C.[4] This "inverse addition" controls the initial exotherm. After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred until completion.

Q2: My LAH reduction workup resulted in a gelatinous, unfilterable mess. How can I effectively isolate my product?

A2: This is a classic problem with LAH reductions caused by the formation of colloidal aluminum salts. A carefully controlled, sequential quenching procedure, often called the "Fieser workup," is the solution. This method produces a granular, easily filterable solid.

Detailed Protocol: Fieser Workup for LAH Reduction Assuming you started with X g of LiAlH₄ in your reaction:

  • Cool the reaction vessel to 0°C in an ice bath.

  • Extremely slowly and carefully , add X mL of water dropwise. You will observe vigorous bubbling (H₂ gas). Ensure stirring is sufficient to prevent crust formation.

  • Next, add X mL of 15% (w/v) aqueous NaOH solution dropwise. The mixture will become thick.

  • Finally, add 3X mL of water dropwise. The slurry should transform into a white, granular precipitate that can be stirred freely.

  • Stir the mixture at room temperature for 15-30 minutes to ensure complete granulation.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with your reaction solvent (e.g., THF, ethyl acetate).

  • The filtrate contains your desired alcohol. Dry the solution, filter, and concentrate under reduced pressure.

α-Alkylation

This reaction involves the formation of an enolate at the carbon adjacent to the carbonyl, followed by reaction with an electrophile, most commonly an alkyl halide.

Q1: I'm attempting to methylate my ester using LDA and methyl iodide, but I'm only recovering the starting material. What is preventing the reaction?

A1: The success of an α-alkylation hinges on the quantitative formation of the lithium enolate. Recovering the starting material suggests this initial deprotonation step is failing.

  • LDA Quality and Preparation: Lithium diisopropylamide (LDA) is a very strong, non-nucleophilic, sterically hindered base, ideal for this transformation.[8][9] It is highly sensitive to moisture and air. It is best to use commercially available solutions titrated to confirm their molarity or to prepare it fresh in situ by adding n-butyllithium to diisopropylamine in THF at -78°C.

  • Temperature Control: Enolate formation must be performed at low temperatures, typically -78°C (a dry ice/acetone bath), to prevent side reactions and ensure kinetic control.[8][9] Adding the ester solution dropwise to the LDA solution at -78°C is crucial.

  • Proton Sources: The enolate is a powerful base. Any adventitious proton source (water, non-anhydrous solvent, acidic functionality on the electrophile) will quench it faster than the alkylation can occur, returning the starting material.

Q2: My α-alkylation is working, but I'm getting a mixture of mono- and di-alkylated products. How can I improve the selectivity?

A2: Over-alkylation is a common problem if the reaction conditions are not carefully controlled. After the first alkylation, the mono-alkylated product still has one remaining α-proton. This proton is also acidic and can be deprotonated by any remaining enolate from the starting material or by unreacted LDA, leading to a second alkylation.

  • Stoichiometry is Key: Use a slight excess of LDA (e.g., 1.05-1.1 equivalents) to ensure all the starting ester is converted to its enolate form. Then, use a stoichiometric amount or very slight excess of the alkylating agent (1.0-1.1 equivalents). Using a large excess of the alkyl halide will favor di-alkylation.

  • Inverse Addition: Add the ester to the LDA to ensure the ester is never in excess, which could lead to proton transfer from the product back to the starting enolate. Some protocols also favor adding the resulting enolate solution to the electrophile.[10]

  • Sequential Deprotonation: For deliberate di-alkylation, a sequential approach is often more reliable: perform the first alkylation, isolate the mono-alkylated product, and then subject it to the reaction conditions a second time.[10]

G A Low Yield in α-Alkylation B Analyze Crude Reaction Mixture (TLC, NMR) A->B C Only Starting Material (SM) B->C Result? D SM + Mono-alkylated Product B->D Result? E Mixture of Mono- and Di-alkylated B->E Result? F Check LDA quality/age Ensure anhydrous conditions Verify -78°C temperature C->F Diagnosis: Deprotonation Failure G Increase reaction time Check electrophile reactivity Increase LDA to 1.1 eq. D->G Diagnosis: Incomplete Reaction H Use exactly 1.05 eq. LDA Use exactly 1.0 eq. R-X Maintain -78°C during addition E->H Diagnosis: Poor Selectivity

Caption: Decision tree for troubleshooting α-alkylation reactions.

Amide Bond Formation

While the ester can be converted to an amide directly under harsh conditions, the most common and reliable method is a two-step process: saponification to the carboxylic acid, followed by reaction with an amine using a coupling reagent.

Q1: I have successfully made my tetrahydropyran-4-carboxylic acid, but my amide coupling reaction is giving a low yield. What should I check?

A1: Amide coupling is a cornerstone of organic synthesis, but its success depends on efficient activation of the carboxylic acid. Low yields often stem from suboptimal coupling conditions or steric hindrance.

  • Choice of Coupling Reagent: There is a vast array of coupling reagents, each with its own advantages. For simple, non-sterically hindered amines, carbodiimides like DCC or EDC are often sufficient. However, for more challenging couplings, phosphonium (e.g., PyBOP) or aminium/uronium salts (e.g., HATU, HBTU) are generally more effective and faster. These reagents react with the carboxylic acid to form highly reactive activated esters, which are then readily attacked by the amine.

  • Base and Solvent: The reaction requires a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to neutralize the acid formed during the reaction. The choice of solvent is also critical; polar aprotic solvents like DMF, NMP, or DCM are most common.

  • Steric Hindrance: While the tetrahydropyran ring itself is not exceptionally bulky, coupling it with a sterically demanding secondary amine can be challenging. The slow nucleophilic attack of a hindered amine onto the activated carboxylate can lead to low yields.[11] In these cases, switching to a more powerful coupling reagent like HATU and allowing for longer reaction times or gentle heating (40°C) may be necessary.

  • Order of Addition: A common side reaction involves the amine reacting directly with the coupling reagent to form an inactive guanidinium byproduct. To avoid this, the standard procedure is to pre-activate the carboxylic acid by stirring it with the coupling reagent and base for a few minutes before adding the amine to the mixture.

Table: Comparison of Common Amide Coupling Reagents

ReagentClassByproductRelative ReactivityNotes
DCC CarbodiimideDicyclohexylurea (DCU)ModerateDCU is often insoluble and can be removed by filtration, which is convenient.
EDC CarbodiimideWater-soluble ureaModerateByproduct is removed during aqueous workup. Often used with HOBt as an additive.
HBTU Aminium/UroniumTetramethylureaHighFast and efficient. A common choice for standard peptide couplings.
HATU Aminium/UroniumTetramethylureaVery HighMore reactive than HBTU, especially for hindered systems. Less risk of racemization.

References

  • Synthesis of Novel Sterically Demanding Carbo- and Heterocyclic β-Ketoesters. (n.d.). MDPI.
  • A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid as important pharmaceutical intermediate. (2023). International Journal of Pharmaceutical Research and Applications.
  • Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. (2015). PubMed.
  • Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. (2008). Google Patents.
  • Ethyl 4H-Pyran-4-one-2-carboxylate. (2024). MDPI.
  • LDA|Lithium diisopropylamide|Li-Enolate|α-alkylation|Problem Solved. (2024). YouTube.
  • Lithium Aluminum Hydride (LAH). (n.d.). Common Organic Chemistry.
  • Preparation of tetrahydropyran-4-carboxylic acid and its esters. (n.d.). Google Patents.
  • 23.6: Alkylation of the alpha-Carbon via the LDA pathway. (2020). Chemistry LibreTexts.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry.
  • Carboxylic Derivatives - Reduction (Metal Hydride Reduction). (2023). Chemistry LibreTexts.
  • Alpha Alkylation Esters. (2014). YouTube.
  • Module II Reduction Reactions - Lecture 14. (n.d.). DAV University.
  • Iterative alkylation of an ester with LDA. (2023). Reddit.
  • Saponification-Typical procedures. (2024). OperaChem.
  • 21.4a Alpha Alkylation. (2018). YouTube.
  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Southampton.
  • (PDF) Ethyl 4H-Pyran-4-one-2-carboxylate. (2024). ResearchGate.
  • The Synthesis of Sterically Hindered Amides. (2015). CHIMIA.
  • Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. (2016). MDPI.
  • This compound | CAS#:96835-17-5. (n.d.). Chemsrc.

Sources

Stability and degradation pathways of Ethyl tetrahydropyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl Tetrahydropyran-4-carboxylate

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. The following question-and-answer format addresses common challenges and provides troubleshooting strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage and handling conditions for this compound?

Answer: Proper storage is critical to maintain the purity and stability of this compound. Based on the reactivity of its core functional groups—an ester and a cyclic ether—the following conditions are recommended:

  • Temperature: For long-term storage, keep the compound in a tightly sealed container in a refrigerator at 2-8°C. For stock solutions, especially in protic solvents, storage at -20°C or -80°C is advisable to minimize hydrolytic degradation.[1][2][3]

  • Atmosphere: The tetrahydropyran (THP) ring, a cyclic ether, is susceptible to peroxide formation upon prolonged exposure to oxygen and light.[4] It is best practice to store the material under an inert atmosphere (e.g., nitrogen or argon) to mitigate oxidative degradation.

  • Handling: Handle the compound in a well-ventilated area.[5] Avoid contact with strong oxidizing agents, strong bases, and excessive heat, as these can trigger rapid degradation.[6] For preparing solutions, use high-purity solvents and prepare them fresh whenever possible.

Q2: My assay results show a loss of the parent compound over time in an aqueous buffer. What is the most likely cause?

Answer: The most probable cause is hydrolysis of the ethyl ester functional group. Esters are susceptible to cleavage in the presence of water, a reaction that can be significantly accelerated by acidic or basic conditions.[7]

  • Mechanism: The reaction involves the nucleophilic attack of water (or hydroxide ions) on the carbonyl carbon of the ester, leading to the formation of Tetrahydropyran-4-carboxylic acid and ethanol.

  • Catalysis:

    • Base-Catalyzed Hydrolysis (Saponification): This process is typically much faster than acid-catalyzed hydrolysis and is irreversible. Even mildly basic conditions (pH > 8) can lead to significant degradation over time. The synthesis of the parent carboxylic acid often involves intentional hydrolysis with a base like NaOH.[8]

    • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium-driven process. Strongly acidic conditions (pH < 3) will accelerate degradation.

  • Troubleshooting:

    • pH Control: Ensure your aqueous formulation is buffered within a neutral pH range (ideally pH 5-7), where ester hydrolysis is generally at its minimum.

    • Temperature: Perform your experiments at the lowest practical temperature, as hydrolysis rates increase with temperature.[7]

    • Aprotic Solvents: If your experimental design allows, consider using aprotic solvents (e.g., acetonitrile, DMSO) for stock solutions and minimize the time the compound spends in aqueous media.

Q3: What are the primary degradation pathways for this molecule that I should be aware of?

Answer: Beyond hydrolysis, you should consider oxidation, and to a lesser extent, thermal and photodegradation. These pathways are often investigated through forced degradation studies , which are critical for developing stability-indicating analytical methods in pharmaceutical development.[9][10]

The two primary degradation pathways are:

  • Hydrolysis: As discussed in Q2, this is the cleavage of the ester bond to yield Tetrahydropyran-4-carboxylic acid and ethanol. This is often the most significant pathway in aqueous environments.

  • Oxidation: The tetrahydropyran ring is susceptible to oxidation. The carbon atoms adjacent to the ether oxygen (C2 and C6) are the most likely sites for radical abstraction.[11] This can lead to the formation of hydroperoxides, which can further decompose into a variety of products, including ring-opened species or ketones.[4][11]

The diagram below illustrates these two main degradation routes.

G cluster_main This compound cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway Parent This compound Acid Tetrahydropyran-4-carboxylic acid Parent->Acid H₂O / H⁺ or OH⁻ (Hydrolysis) Ethanol Ethanol Parent->Ethanol H₂O / H⁺ or OH⁻ (Hydrolysis) Peroxide Hydroperoxides (at C2/C6) Parent->Peroxide O₂ / Radicals (Oxidation) RingOpened Ring-Opened Products Peroxide->RingOpened Decomposition

Caption: Primary degradation pathways of this compound.

Troubleshooting Guide & Experimental Protocols

Q4: I am designing a forced degradation study for this compound. What experimental conditions do you recommend?

Answer: A well-designed forced degradation (or stress testing) study aims to produce a relevant level of degradation (typically 5-20%) to identify potential degradants without completely destroying the parent molecule.[9] This is essential for developing and validating a stability-indicating analytical method.[7][10]

Here is a summary of recommended starting conditions. You will likely need to optimize the duration and stressor concentration for your specific setup.

Stress ConditionReagent/ConditionTemperatureTypical DurationPrimary Target
Acid Hydrolysis 0.1 M HCl60°C2 - 24 hoursEster Linkage
Base Hydrolysis 0.1 M NaOHRoom Temp30 mins - 4 hoursEster Linkage
Oxidation 3% H₂O₂Room Temp4 - 24 hoursTHP Ring
Thermal Dry Heat80 - 105°C24 - 72 hoursOverall Molecule
Photostability ICH Q1B Option 1 or 2AmbientAs per ICHOverall Molecule

Protocol: General Procedure for a Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • Acid: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final HCl concentration of 0.1 M.

    • Base: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final NaOH concentration of 0.1 M.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to get a final H₂O₂ concentration of 3%.

    • Thermal: Place a solid sample or a solution in a sealed vial in an oven.

    • Photo: Expose a solid or solution sample to a calibrated light source as per ICH Q1B guidelines.

    • Control: Prepare a control sample by mixing 1 mL of stock solution with 1 mL of purified water.

  • Incubation: Place the samples (except the thermal and photo samples) in a water bath or incubator at the specified temperature for the target duration.

  • Time-Point Sampling: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours). Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to stop the reaction. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all stressed samples, a control sample, and an unstressed standard using a suitable analytical method, typically reverse-phase HPLC with UV detection. Use a mass spectrometer (LC-MS) for peak identification.[12]

Q5: I have observed an unexpected peak in my chromatogram after running a reaction with an oxidizing agent. How can I investigate its identity?

Answer: An unexpected peak following oxidative stress likely corresponds to a degradation product of the THP ring.[11] The workflow below outlines a systematic approach to investigating this unknown impurity.

G Start Unexpected Peak Observed in HPLC-UV Prep Prepare Concentrated Sample of Impurity Start->Prep LCMS Analyze via LC-MS/MS Prep->LCMS Mass Determine Mass of Parent Ion (M+H)⁺ LCMS->Mass Frag Analyze MS/MS Fragmentation Pattern LCMS->Frag Compare Compare Mass to Potential Degradants Mass->Compare Frag->Compare Confirm Confirm Structure (e.g., via NMR or Synthesized Standard) Compare->Confirm Plausible Structure Hypothesized Result Identity Confirmed Confirm->Result

Caption: Workflow for identifying an unknown degradation product.

Step-by-Step Investigation:

  • Mass Analysis (LC-MS): The first and most crucial step is to determine the mass of the unknown peak.[12]

    • An increase of 16 amu (+O) could suggest the formation of a hydroxylated species or an N-oxide (if nitrogen were present).

    • An increase of 14 amu (+CH2 - 2H) is less common but could indicate other reactions.

    • No change in mass could indicate an isomer. For oxidative degradation of the THP ring, you might see products corresponding to the addition of one or more oxygen atoms.

  • Fragmentation Analysis (MS/MS): Analyze the fragmentation pattern of the impurity's parent ion. Compare this to the fragmentation of the parent compound, this compound. Loss of characteristic fragments (like the ethyl group or CO₂) can help pinpoint where the modification occurred.

  • Hypothesize Structures: Based on the mass and fragmentation data, propose likely structures. For oxidative stress, common products include 2-hydroxy-ethyl tetrahydropyran-4-carboxylate or 4-oxo-derivatives from over-oxidation.[11]

  • Confirmation: The gold standard for structure confirmation is NMR spectroscopy. If you can isolate a sufficient quantity of the impurity, 1H and 13C NMR will provide definitive structural information. Alternatively, you can synthesize the suspected standard and compare its retention time and mass spectrum.

References

  • A practical guide to forced degradation and stability studies for drug substances. Symbiosis.
  • Hazard evaluation for oxidation of cyclic ethers. ResearchGate.
  • A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications.
  • Cobb Jr., K. O. (2021). Thermal degradation kinetics of aromatic ether polymers. Mississippi State University Scholars Junction.
  • Goldfarb, I. J., & McGuchan, R. (1968). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Defense Technical Information Center.
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • The photochemistry of esters of carboxylic acids. ResearchGate.
  • Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Defense Technical Information Center.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Training Snippet: Introduction to forced degradation studies. YouTube.
  • Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. Chemistry Europe.
  • Bard, A. J., & Kraeutler, B. (1977). Heterogeneous photocatalytic decomposition of saturated carboxylic acids on titanium dioxide powder. Decarboxylative. Journal of the American Chemical Society.
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. ResearchGate.
  • Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. Angewandte Chemie.
  • Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. Google Patents.
  • Photochemical Electron Transfer to Carboxylic Acid Esters. Chemistry LibreTexts.
  • Aitken, R. A., et al. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI.
  • [Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography]. PubMed.
  • (PDF) Ethyl 4H-Pyran-4-one-2-carboxylate. ResearchGate.
  • Preparation of tetrahydropyran-4-carboxylic acid and its esters. Google Patents.
  • Ethyl 4H-Pyran-4-one-2-carboxylate. University of St Andrews Research Portal.
  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. ResearchGate.

Sources

How to avoid side reactions with Ethyl tetrahydropyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl Tetrahydropyran-4-carboxylate

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered when using this versatile building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your reactions, minimize byproduct formation, and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured into sections based on the reactive centers of the molecule: the ester group, the alpha-carbon, and the tetrahydropyran (THP) ring.

Section 1: Managing Ester Group Reactivity

The ethyl ester is often the primary site of desired transformations, but it is also susceptible to several common side reactions.

Q1.1: My reaction analysis (LCMS/TLC) shows a significant amount of tetrahydropyran-4-carboxylic acid. How can I prevent this ester hydrolysis?

A: The appearance of the corresponding carboxylic acid is a classic sign of ester hydrolysis. This reaction is catalyzed by either acid or base and is driven by the presence of water in your reaction medium.

Underlying Cause:

  • Base-Catalyzed Hydrolysis (Saponification): Hydroxide ions or other strong bases directly attack the electrophilic ester carbonyl. This process is generally irreversible because the final step forms a carboxylate salt, which is unreactive towards the alcohol byproduct.[1][2]

  • Acid-Catalyzed Hydrolysis: This is a reversible process where the carbonyl oxygen is first protonated by an acid (like H₃O⁺), making the carbonyl carbon much more electrophilic and susceptible to attack by a weak nucleophile like water.[3][4][5]

Troubleshooting & Prevention Protocol:

  • Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. If possible, run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Solvent Choice: Use aprotic solvents (e.g., THF, Dioxane, Toluene, DCM) that do not participate in hydrolysis.

  • pH Control:

    • If your reaction requires basic conditions, use non-nucleophilic, sterically hindered bases (e.g., DBU, DIPEA) if they are compatible with your desired reaction. If an alkoxide is required, use the corresponding sodium ethoxide (NaOEt) in ethanol to prevent transesterification (see Q1.2).

    • If acidic conditions are necessary, opt for Lewis acids over Brønsted acids where possible, as they are less likely to generate catalytic amounts of H₃O⁺ from trace water. Ensure the Lewis acid itself is anhydrous.

  • Temperature Management: Hydrolysis rates increase with temperature. If your primary reaction allows, run it at a lower temperature.

Q1.2: I'm reacting an organometallic reagent (e.g., Grignard, Organolithium) with the ester, but my yields are low and I see complex mixtures. What is happening?

A: Strong nucleophiles like Grignard reagents (R-MgBr) and organolithiums (R-Li) react readily with esters. However, the reaction does not typically stop after a single addition.

Underlying Cause: The initial nucleophilic acyl substitution produces a ketone intermediate. This ketone is also highly electrophilic—often more so than the starting ester—and will be rapidly attacked by a second equivalent of the organometallic reagent. This leads to the formation of a tertiary alcohol, consuming two equivalents of your valuable nucleophile and leading to an undesired byproduct.

G cluster_0 Reaction Pathways cluster_1 Desired Alkylation cluster_2 Undesired Condensation Ester This compound Enolate Ester Enolate (Nucleophile) Ester->Enolate Base Base (e.g., LDA, NaOEt) Base->Enolate Deprotonation Product α-Alkylated Product Enolate->Product SN2 Attack Dimer β-Keto Ester Dimer (Claisen Product) Enolate->Dimer Acyl Substitution AlkylHalide Electrophile (e.g., R-X) AlkylHalide->Product Ester2 Another Ester Molecule (Electrophile) Ester2->Dimer

Caption: Competing pathways for the ester enolate.

Troubleshooting & Prevention Protocol:

  • Base Selection: Use a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA). LDA rapidly and irreversibly deprotonates the ester to form the enolate quantitatively, leaving no residual base or unreacted ester to initiate the condensation. In contrast, alkoxide bases like NaOEt exist in equilibrium, meaning starting ester, enolate, and base are all present simultaneously.

  • Temperature Control: Form the enolate at low temperatures (-78 °C). This favors the kinetically controlled deprotonation over the condensation reaction.

  • Order of Addition: Add the ester solution slowly to the cooled solution of the base (e.g., LDA). This ensures the ester is immediately deprotonated. After enolate formation is complete (typically 15-30 min at -78 °C), then add your desired electrophile.

Q2.2: I'm attempting an α-alkylation, but my yields are poor, and I'm seeing starting material, the Claisen dimer, and dialkylated products. How can I achieve selective mono-alkylation?

A: This is a classic challenge in enolate chemistry, pointing to issues with enolate formation, competing reactions, and over-alkylation.

Troubleshooting & Prevention Protocol:

  • Ensure Complete Enolate Formation: As detailed in Q2.1, use a strong, non-nucleophilic base like LDA at -78 °C to ensure all of your starting ester is converted to the enolate before the alkylating agent is added. This prevents the alkylating agent from reacting with a weaker base and eliminates the Claisen condensation pathway. [6]2. Use a Reactive Electrophile: The alkylating agent should be a reactive primary alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide). Secondary halides are slower and can promote elimination side reactions.

  • Prevent Dialkylation:

    • Use only a slight excess (1.0-1.1 equivalents) of the alkylating agent.

    • The mono-alkylation product also has an α-proton, which can be deprotonated to form a new enolate and react again. However, this proton is more sterically hindered and slightly less acidic. By maintaining a low temperature and avoiding excess base or alkylating agent, mono-alkylation can be favored.

  • Prepare a solution of LDA (1.05 eq.) in THF at -78 °C under N₂.

  • Slowly add a solution of this compound (1.0 eq.) in THF to the LDA solution.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise.

  • Keep the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Proceed with standard aqueous workup and purification.

Section 3: Maintaining Tetrahydropyran Ring Integrity

The THP ring is generally robust, but it is a cyclic ether and can undergo ring-opening under harsh acidic conditions.

Q3.1: My reaction under acidic conditions is generating a complex mixture of polar byproducts, possibly from ring-opening. How can I avoid this?

A: Strong Brønsted acids can protonate the ether oxygen of the THP ring, activating it for nucleophilic attack and subsequent ring-opening. This is a known reactivity pattern for cyclic ethers like tetrahydrofuran (THF). [7][8][9][10] Underlying Cause: Protonation of the ring oxygen makes it a good leaving group. A nucleophile present in the reaction (e.g., water, a halide from the acid like Cl⁻) can then attack one of the adjacent carbons (C2 or C6) in an Sₙ2-type reaction, leading to ring cleavage.

G THP THP Ring Protonated_THP Protonated Ring (Activated) THP->Protonated_THP Protonation H_plus H+ Ring_Opened Ring-Opened Product Protonated_THP->Ring_Opened Nucleophilic Attack Nucleophile Nu-

Caption: General mechanism for acid-catalyzed ring cleavage.

Troubleshooting & Prevention Protocol:

  • Avoid Strong Mineral Acids: Whenever possible, avoid using strong acids like concentrated H₂SO₄, HCl, or HBr, especially at elevated temperatures.

  • Use Milder Acids: If an acid catalyst is required, consider using milder, solid-supported acids like Amberlyst-15, or weaker organic acids like p-toluenesulfonic acid (pTSA) in catalytic amounts.

  • Employ Lewis Acids: Lewis acids (e.g., BF₃·OEt₂, ZnCl₂) coordinate to carbonyls preferentially over the ether oxygen and are generally safer for the THP ring under anhydrous conditions.

  • Control Temperature: Like hydrolysis, the rate of ring-opening is highly temperature-dependent. Keep reaction temperatures as low as feasible.

References

  • Aitken, R. A., Nelson, A. J. B., & Slawin, A. M. Z. (2024).
  • BASF AG. (1996). Preparation of tetrahydropyran-4-carboxylic acid and its esters. U.S.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. [Link]
  • Pawar, S. S., et al. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.
  • Ashenhurst, J. (2022).
  • ResearchGate. (2024).
  • Organic Chemistry Demystified. (2019). mechanism of ester hydrolysis. YouTube. [Link]
  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. [Link]
  • Ashenhurst, J. (2020).
  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4)
  • Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
  • National Institutes of Health. (n.d.). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. PMC. [Link]
  • Chemistry LibreTexts. (2023).
  • Chemistry LibreTexts. (2023). Reduction of Carboxylic Acids with LiAlH₄. [Link]
  • Chemistry LibreTexts. (2024).
  • Clark, J. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]
  • Chemistry LibreTexts. (2025).
  • Neuman, R. C. (n.d.).
  • The Organic Chemistry Tutor. (2018). Claisen Condensation Reaction Mechanism. YouTube. [Link]
  • Pearson. (2015).
  • ACS Omega. (2020). Ring-Opening Reaction of Tetrahydrofuran on Ge(100) Surface. [Link]
  • Ashenhurst, J. (n.d.). Reduction of carboxylic acids to primary alcohols using LiAlH4. Master Organic Chemistry. [Link]
  • University of Oxford. (n.d.).
  • University of Calgary. (n.d.). Hydrolysis of Esters. [Link]
  • OC Lectures. (2019). Carboxylic Acids to Alcohols, Part 4: LiAlH4. YouTube. [Link]
  • Wikipedia. (n.d.).
  • ResearchGate. (2025). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. [Link]
  • Chemistry LibreTexts. (2024).
  • Der Pharma Chemica. (n.d.). Cationic ring-opening copolymerization of propylene oxide with tetrahydrofuran by acid exchanged montmorillonite clay. [Link]
  • ResearchGate. (2025).
  • Wikipedia. (n.d.).
  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
  • MDPI. (n.d.).

Sources

Technical Support Center: Scale-up of Reactions with Ethyl Tetrahydropyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Ethyl tetrahydropyran-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up chemical reactions involving this versatile intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your processes effectively.

This compound is a key building block in medicinal chemistry and materials science, valued for its stable heterocyclic core. However, transitioning reactions from the bench to a larger scale introduces challenges in heat transfer, mass transport, and reaction control that can significantly impact yield and purity. This document provides field-proven insights and solutions to common scale-up issues.

Key Physical and Safety Data

Understanding the physical properties of your starting material is critical for process design, especially for calculations involving reactor volume, solvent choice, and thermal safety.

PropertyValueSource(s)
CAS Number 96835-17-5[1][2][3]
Molecular Formula C8H14O3[1][2][3]
Molecular Weight 158.19 g/mol [1][2][3]
Appearance Colorless to light yellow liquid[3]
Density 1.043 g/cm³[1][2][3]
Boiling Point 209.5 °C @ 760 mmHg; 82.5 °C @ 12 Torr[1][2][3]
Storage Room Temperature, sealed in a dry environment[3]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling and reactivity of this compound.

Q1: What are the primary applications of this compound?

A: this compound and its parent acid are important intermediates in the synthesis of a wide range of pharmaceuticals and biologically active compounds. The tetrahydropyran (THP) ring is a common motif in many natural products and is favored by medicinal chemists for its metabolic stability and ability to improve the pharmacokinetic properties of drug candidates.[4] It is used in the synthesis of neurological receptor antagonists, enzyme inhibitors, and other complex molecular architectures.[4][5]

Q2: What solvents are recommended for reactions involving this ester?

A: The choice of solvent is highly dependent on the specific reaction.

  • For Grignard Reactions: Anhydrous ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (THF) are mandatory to stabilize the Grignard reagent.[6]

  • For Reductions: THF is commonly used for reductions with lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBALH). Toluene or dichloromethane can also be used for DIBALH reductions.

  • For Hydrolysis: A mixture of water with a co-solvent like ethanol, methanol, or THF is typically used to ensure the miscibility of the ester and the aqueous base or acid.[7]

  • General Solubility: The parent carboxylic acid is highly soluble in Dimethyl Sulfoxide (DMSO).[8] The ester itself is soluble in most common organic solvents like ethyl acetate, acetone, and dichloromethane.[9][10]

Q3: What are the main safety considerations for this compound and its derivatives?

A: this compound is classified as an irritant.[3] The parent acid, tetrahydropyran-4-carboxylic acid, is stable under normal conditions but is incompatible with strong oxidizing agents and strong bases.[11] Thermal decomposition can release irritating vapors and carbon oxides (CO, CO₂).[11] When scaling up reactions, the primary safety concerns shift to the process itself:

  • Exothermic Reactions: Reductions with hydrides and Grignard reactions are highly exothermic and can lead to a runaway reaction if not properly controlled.[12]

  • Hazardous Reagents: Reagents like LiAlH₄ and DIBALH are pyrophoric or react violently with water.[13] Grignard reagents are also highly sensitive to moisture and air.[14]

  • Gas Evolution: Decarboxylation of the di-acid precursor to the parent carboxylic acid involves significant CO₂ evolution, which can cause dangerous pressure buildup if not properly managed.[4]

Section 2: Troubleshooting Guide for Reaction Scale-up

This section provides a structured approach to identifying and solving common problems encountered during the scale-up of reactions involving this compound.

General Scale-up Challenges

Before diving into specific reaction types, it's important to understand the universal challenges of scaling up. A decrease in the surface-area-to-volume ratio in larger reactors fundamentally impacts heat and mass transfer.

Problem: My reaction yield and/or purity decreased significantly after moving from a 1L flask to a 20L reactor.

This is a classic scale-up issue. The root cause can often be traced using the following logic:

start Low Yield / Purity on Scale-Up q1 Was the reaction time longer? start->q1 cause1 Cause: Poor Mixing Localized concentration gradients lead to side reactions. q1->cause1 Yes q2 Did the reaction temperature spike or was it hard to cool? q1->q2 No solution1 Solution: - Optimize impeller type/speed - Check baffle configuration - Model with CFD if possible cause1->solution1 cause2 Cause: Inefficient Heat Transfer Decreased surface-area-to-volume ratio traps heat. q2->cause2 Yes q3 Is the impurity profile different? q2->q3 No solution2 Solution: - Slow down addition rate of reagents - Use a more dilute solution - Ensure reactor jacket fluid is at the correct temp/flowrate cause2->solution2 cause3 Cause: Impurities or Degradation Longer reaction/workup times can degrade sensitive products. q3->cause3 Yes solution3 Solution: - Re-evaluate stability of all intermediates - Analyze raw materials for new impurities - Streamline workup procedure cause3->solution3

Caption: General troubleshooting workflow for scale-up issues.

Reaction-Specific Troubleshooting
A. Hydrolysis / Saponification

The conversion of the ester to tetrahydropyran-4-carboxylic acid is a fundamental step. While seemingly straightforward, scale-up can present challenges. Alkaline hydrolysis (saponification) is generally preferred for scale-up as the reaction is irreversible, unlike acid-catalyzed hydrolysis.[15][16]

Q&A 1: My saponification is stalling, leaving significant amounts of starting ester even after extended reaction times and with excess NaOH. What's happening?

A: This is often a solubility and mass transfer issue. On a small scale, vigorous stirring can overcome phase separation between the aqueous NaOH and the organic ester. On a large scale, this is much harder.

  • Root Cause: The reaction is occurring only at the interface between the organic and aqueous layers. Without sufficient interfacial area, the reaction rate plummets.

  • Solution 1 (Co-Solvent): Add a water-miscible co-solvent such as THF, ethanol, or methanol. This will create a single, homogeneous phase, dramatically increasing the reaction rate. Start with a 1:1 or 2:1 ratio of co-solvent to water.

  • Solution 2 (Phase Transfer Catalyst): If a single phase is not desirable for workup, a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be used. The PTC shuttles the hydroxide ion into the organic phase to react with the ester.

Q&A 2: After acidifying the reaction mixture to get my carboxylic acid, my extraction yields are very low. Where is my product?

A: The product, tetrahydropyran-4-carboxylic acid, has moderate water solubility, which can lead to significant losses during aqueous workup.

  • Root Cause 1 (Incorrect pH): You may not be acidifying enough. Carboxylic acids require a pH of ~2 units below their pKa to be fully protonated (>99%). For a typical carboxylic acid (pKa ~4-5), you must adjust the pH to 1-2 with a strong acid like HCl or H₂SO₄.[16]

  • Root Cause 2 (Insufficient Extraction): A single extraction is not enough. You must perform multiple extractions (e.g., 3-5 times) with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Solution (Salting Out): Before extraction, saturate the aqueous layer with sodium chloride (brine). This will decrease the polarity of the aqueous phase and significantly reduce the solubility of your carboxylic acid, driving it into the organic layer during extraction.[3]

Experimental Protocol: Scale-up Saponification of this compound (100 g)

Materials:

  • This compound (100 g, 0.632 mol)

  • Sodium Hydroxide (30.3 g, 0.758 mol, 1.2 eq)

  • Ethanol (300 mL)

  • Deionized Water (300 mL)

  • 6M Hydrochloric Acid (~150 mL)

  • Ethyl Acetate (3 x 250 mL)

  • Saturated NaCl solution (Brine, 200 mL)

Procedure:

  • Setup: Equip a 2L jacketed reactor with an overhead stirrer, thermocouple, and condenser.

  • Dissolution: Charge the reactor with sodium hydroxide and water. Stir until all solids are dissolved. Add the ethanol.

  • Reaction: Add the this compound to the basic solution. Heat the mixture to reflux (~75-80°C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC by taking small aliquots, quenching with dilute acid, extracting, and analyzing for the disappearance of the starting ester.

  • Solvent Removal: Once the reaction is complete, cool the mixture to 40-50°C and remove the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution to 0-5°C in an ice bath. Slowly add 6M HCl with vigorous stirring, monitoring the pH. Continue adding acid until the pH is stable at 1-2.

  • Extraction: Add the brine solution (200 mL) to the mixture. Extract the product with ethyl acetate (3 x 250 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tetrahydropyran-4-carboxylic acid as a solid or oil.

B. Reduction Reactions

The ester can be reduced to the primary alcohol, (tetrahydropyran-4-yl)methanol, or, with difficulty, to the intermediate aldehyde. The choice of reducing agent is critical.

cluster_0 Reduction Pathways Ester Ethyl Tetrahydropyran- 4-carboxylate Aldehyde Tetrahydropyran- 4-carbaldehyde Ester->Aldehyde DIBALH (low temp) [CHALLENGING] Alcohol (Tetrahydropyran-4-yl)methanol Ester->Alcohol LiAlH₄ (over-reduction common) [ROBUST] Aldehyde->Alcohol DIBALH or LiAlH₄ [FAST]

Caption: Reduction pathways and associated challenges.

Q&A 1: I'm trying to make the aldehyde with DIBALH, but I always get a mixture of aldehyde and the fully reduced alcohol. How can I improve selectivity?

A: This is a classic selectivity problem. The intermediate aldehyde is often more reactive than the starting ester, leading to over-reduction.[17] Success hinges on precise temperature control and stoichiometry.

  • Root Cause (Temperature): DIBALH is significantly less selective at temperatures above -60°C. Even a small temperature spike during addition can cause over-reduction.[13]

  • Solution 1 (Strict Temperature Control): The reaction must be maintained at -78°C (dry ice/acetone bath). Ensure your reactor has efficient cooling and a calibrated internal thermocouple. Add the DIBALH solution very slowly, subsurface, to avoid localized warming at the point of addition.

  • Solution 2 (Stoichiometry): Use exactly 1.0 equivalent of DIBALH. An excess, even a small one, will drive the reaction to the alcohol. It is better to have some unreacted starting material than to over-reduce the product.

  • Solution 3 (Quench): The quench is critical. Once the reaction is complete, quench it at low temperature by slowly adding a reagent like ethyl acetate to consume excess hydride before adding water or acid, which would generate a large exotherm.

Q&A 2: My large-scale LiAlH₄ reduction is very difficult to control, with a major exotherm upon reagent addition and a hazardous quench.

A: LiAlH₄ is notoriously reactive. Scaling up requires a shift from adding the ester to the hydride (lab scale) to adding the hydride to the ester (process scale) to better control the exotherm.

  • Root Cause (Exotherm): The reaction is extremely exothermic. Adding the ester to a slurry of LiAlH₄ results in an immediate, large release of heat that is impossible to control in a large reactor.

  • Solution 1 (Reverse Addition): Add a solution of LiAlH₄ in THF slowly to a cooled (0-5°C) solution of the ester in THF. This allows the reactor's cooling system to manage the heat generated from the incremental addition of the limiting reagent.

  • Solution 2 (Controlled Quench): The quench is one of the most dangerous parts of the process. A Fieser workup is the standard, safe procedure. Cool the reaction mixture to 0°C and add, sequentially and very slowly:

    • 'X' mL of water (where 'X' is the mass in grams of LiAlH₄ used).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water. This procedure is designed to produce granular, easily filterable aluminum salts (the "lithium salts" are soluble) and minimize hydrogen gas evolution. Stir for several hours until a white precipitate forms, then filter.

C. Grignard Reactions

Adding organometallic reagents like Grignards to the ester can form tertiary alcohols. This reaction is powerful but presents significant safety and control challenges on a large scale.[12]

Q&A 1: My large-scale Grignard reaction is failing to initiate. What should I check?

A: Grignard initiation is sensitive to surface passivation of the magnesium and trace amounts of water.

  • Root Cause 1 (Water): The most common cause. Any moisture in the solvent, glassware, or on the magnesium will quench the Grignard reagent as it forms.[14] Ensure all equipment is oven or flame-dried and solvents are rigorously anhydrous.

  • Root Cause 2 (Magnesium Passivation): The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction.

  • Solution (Activation): Use a few drops of an activator like iodine (a crystal will sublime to coat the Mg), 1,2-dibromoethane, or a small amount of pre-formed Grignard reagent to initiate the reaction in a small portion of the solvent before adding the rest of the alkyl halide. Vigorous stirring to mechanically break the turnings can also help.

Q&A 2: My Grignard reaction gives a low yield of the tertiary alcohol, and I recover starting material and see byproducts from my Grignard reagent. Why?

A: This points to either an incomplete reaction or side reactions. The ester carbonyl is relatively unreactive, and side reactions can compete.

  • Root Cause 1 (Stoichiometry): The reaction consumes two equivalents of the Grignard reagent per equivalent of ester.[6] The first addition forms a ketone intermediate, which is highly reactive and immediately consumes a second equivalent. Using less than 2.1-2.2 equivalents of the Grignard reagent will result in a mixture of products.

  • Root Cause 2 (Enolization): The ester has acidic protons on the carbon adjacent to the carbonyl. A bulky or very strong Grignard reagent can act as a base, deprotonating the ester to form an enolate, which quenches another equivalent of the Grignard reagent. This is less common but possible.

  • Solution: Ensure you are using at least 2.1 equivalents of a high-quality Grignard reagent. Titrating the Grignard solution before use is highly recommended to determine its exact concentration.[14] Add the ester solution slowly to the Grignard reagent (not the other way around) to ensure the Grignard is always in excess, which favors the double addition and minimizes the lifetime of the ketone intermediate.

References

  • This compound Price from Supplier Brand Yangzhou Princechem Co., Ltd on Chemsrc.com. (n.d.).
  • This compound | CAS: 96835-17-5 | FINETECH INDUSTRY LIMITED. (n.d.).
  • This compound | 96835-17-5 - ChemicalBook. (n.d.).
  • Technical Support Center: Scaling Up Hydroxy Ester Synthesis - Benchchem. (n.d.).
  • Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes | Journal of the American Chemical Society. (n.d.).
  • Ethyl 4H-Pyran-4-one-2-carboxylate - MDPI. (n.d.).
  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023). International Journal of Pharmaceutical Research and Applications.
  • Mthis compound CAS 110238-91-0 - Home Sunshine Pharma. (n.d.).
  • Practical Challenges and Solutions to Continuous Grignard Chemistry. (n.d.). AIChE.
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Organic Chemistry Data.
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. (2014). National Institutes of Health.
  • Tetrahydropyran-4-yl-carboxylic acid | Biochemical Reagent | MedChemExpress. (n.d.).
  • Hydrolysing esters - Chemguide. (n.d.).
  • Hydrolysis product troubleshooting : r/Chempros - Reddit. (2022).
  • The Hydrolysis of Esters - Chemistry LibreTexts. (2023).
  • SAFETY DATA SHEET - Fisher Scientific. (2024).
  • A Review on Grignard Reagent - International Journal of Pharmaceutical Sciences and Medicine. (2023).
  • Grignard Reaction, Mechanism, Reagent and Cheat Sheet - Leah4Sci. (2020).
  • Reduction of esters - YouTube. (2018).
  • Common Organic Solvents: Table of Properties. (n.d.). Scribd.

Sources

Technical Support Center: Catalyst Selection for Transformations of Ethyl Tetrahydropyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the catalytic transformations of Ethyl tetrahydropyran-4-carboxylate. This guide is designed to provide in-depth, experience-driven advice to troubleshoot common issues encountered during the synthesis and modification of this important pharmaceutical intermediate.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Hydrolysis of this compound
Question: My hydrolysis of this compound to tetrahydropyran-4-carboxylic acid is sluggish or incomplete. How can I improve the reaction efficiency?

Answer:

Incomplete hydrolysis is a frequent issue, often stemming from suboptimal catalyst choice or reaction conditions. The uncatalyzed hydrolysis of esters is notoriously slow due to the high activation energy required for the nucleophilic attack of water on the carbonyl carbon.[2][3]

Troubleshooting Steps & Catalyst Selection:

  • Acid Catalysis:

    • Mechanism: Acid catalysts, such as dilute sulfuric acid or hydrochloric acid, work by protonating the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3][4] This process is reversible.[4][5]

    • Troubleshooting: To drive the equilibrium towards the carboxylic acid, use a large excess of water (the dilute acid provides this).[4][5] If the reaction is still slow, consider increasing the reaction temperature.[4]

    • Protocol: Heat the ester under reflux with an excess of a dilute acid like 1M HCl or 1M H₂SO₄.[5]

  • Base-Promoted Hydrolysis (Saponification):

    • Mechanism: Base-promoted hydrolysis, using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), is generally more efficient because it is an irreversible process.[4][6] The hydroxide ion is a stronger nucleophile than water, and the final deprotonation of the resulting carboxylic acid to form a carboxylate salt prevents the reverse reaction from occurring.[4]

    • Troubleshooting: Ensure at least a stoichiometric amount of base is used. An excess is often preferable to ensure complete reaction.[5] If solubility is an issue, a co-solvent like ethanol or tetrahydrofuran (THF) can be employed.[7]

    • Catalyst Enhancement: For more challenging hydrolyses, phase-transfer catalysts like tetraethyl-ammonium bromide (TEAB) or tetrabutyl-ammonium bromide (TBAB) can be effective, particularly in biphasic systems.[7]

Catalyst/ConditionMolar Ratio (Catalyst:Ester)TemperatureKey Considerations
Dilute H₂SO₄ or HClCatalyticRefluxReversible; requires excess water to drive equilibrium.[4][5]
NaOH or KOH≥ 1:140-50°C[1]Irreversible reaction; forms the carboxylate salt.[4][6]
TEAB with NaOH1:1[7]40°C[7]Useful for selective monohydrolysis of diesters and can enhance reactivity.[7]
Reduction to (Tetrahydropyran-4-yl)methanol
Question: I am trying to reduce this compound to (tetrahydropyran-4-yl)methanol, but I am observing low yields and/or side products. What is the best reducing agent and what precautions should I take?

Answer:

The reduction of esters to primary alcohols requires a strong reducing agent. The choice of catalyst and careful control of the reaction conditions are critical to avoid common pitfalls.

Catalyst Selection and Troubleshooting:

  • Lithium Aluminum Hydride (LiAlH₄):

    • Why it works: LiAlH₄ is a powerful nucleophilic reducing agent capable of reducing esters to primary alcohols.[8][9] It is more reactive than sodium borohydride (NaBH₄), which is generally not effective for reducing esters.[8][9]

    • Mechanism: The reaction proceeds in two stages: first, a hydride ion adds to the carbonyl carbon, followed by the elimination of the ethoxide group to form an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of LiAlH₄ to the primary alcohol.[10]

    • Troubleshooting Low Yields:

      • Moisture: LiAlH₄ reacts violently with water.[10] Ensure all glassware is oven-dried and the solvent (typically anhydrous diethyl ether or THF) is completely dry.[11]

      • Stoichiometry: At least two equivalents of hydride are required per mole of ester.[10] Using a slight excess of LiAlH₄ (e.g., 1.5 to 2 equivalents) is common practice.

      • Work-up Procedure: A careful aqueous work-up is necessary to quench the excess LiAlH₄ and protonate the resulting alkoxide. A common procedure is the sequential addition of water, followed by a sodium hydroxide solution, and then more water.

  • Alternative Reducing Agents:

    • While LiAlH₄ is the most common choice, other reagents like ammonia-borane in the presence of a titanium catalyst (e.g., TiCl₄) have been developed as a safer alternative for reducing carboxylic acids and can also be effective for esters.[12][13]

Experimental Protocol for LiAlH₄ Reduction:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether or THF in a flask equipped with a dropping funnel and a reflux condenser.

  • Cool the suspension in an ice bath.

  • Dissolve the this compound in anhydrous ether or THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to stir at room temperature or gently reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the slow, sequential addition of water, then 15% aqueous NaOH, and finally water again.

  • Filter the resulting aluminum salts and wash the filter cake with ether.

  • Dry the combined organic filtrates over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude alcohol.

Amidation to Tetrahydropyran-4-carboxamide
Question: The direct amidation of this compound with an amine is not proceeding efficiently. What catalytic systems can be used to facilitate this transformation?

Answer:

The direct amidation of unactivated esters with amines is often challenging due to the relatively low electrophilicity of the ester carbonyl and the similar leaving group ability of the alkoxide and the incoming amine.[14] Catalysis is generally required to achieve good yields.

Catalyst Selection and Troubleshooting:

  • Base Catalysis:

    • Mechanism: A strong base can deprotonate the amine, increasing its nucleophilicity. Alternatively, some bases can facilitate the formation of a more reactive intermediate.[14]

    • Catalysts: Potassium phosphate (K₃PO₄) and potassium tert-butoxide have been shown to be effective for the amidation of esters, particularly with amino alcohols.[15]

    • Troubleshooting: Ensure anhydrous conditions, as water can hydrolyze the ester. The choice of solvent is also crucial; polar aprotic solvents are often preferred.

  • Transition Metal Catalysis:

    • Mechanism: Transition metal catalysts, such as those based on manganese, palladium, or zirconium, can activate the ester towards nucleophilic attack by the amine.[15][16][17]

    • Catalysts: A manganese(I)-based catalyst has been reported for the direct amidation of a wide range of esters and amines with a low catalyst loading.[16] Zirconocene dichloride (Cp₂ZrCl₂) is another effective catalyst for this transformation.[15]

    • Troubleshooting: Catalyst deactivation can be an issue.[18][19] It is important to use high-purity reagents and solvents and to maintain an inert atmosphere. Ligand choice can also significantly impact catalyst activity and stability.

  • Organocatalysis:

    • Mechanism: N-heterocyclic carbenes (NHCs) can act as organocatalysts for the amidation of esters.[14] Acetic acid has also been used as an organocatalyst for N-acetylation reactions using ethyl acetate as the acyl donor.[17]

Catalyst Comparison for Amidation:

Catalyst TypeExample(s)Key AdvantagesPotential Issues
Base CatalysisK₃PO₄, t-BuOKCost-effective, simple procedure.May not be suitable for all amine substrates.
Transition MetalMn(I) complexes, Cp₂ZrCl₂Broad substrate scope, low catalyst loading.[15][16]Catalyst cost, sensitivity to air/moisture, potential for deactivation.[18]
OrganocatalysisNHCs, Acetic AcidMetal-free, milder conditions.[14][17]Catalyst may be sensitive to conditions, substrate scope can be limited.[14]
Visualizing the Workflow
Troubleshooting Logic for Ester Hydrolysis

hydrolysis_troubleshooting start Incomplete Hydrolysis check_conditions Review Reaction Conditions start->check_conditions acid_path Acid-Catalyzed Path check_conditions->acid_path Using Acid? base_path Base-Promoted Path check_conditions->base_path Using Base? increase_h2o Increase Water Excess acid_path->increase_h2o check_base_eq Check Base Equivalents (Should be > 1) base_path->check_base_eq increase_temp Increase Temperature increase_h2o->increase_temp Still slow? success Successful Hydrolysis increase_temp->success add_cosolvent Add Co-solvent (e.g., EtOH, THF) check_base_eq->add_cosolvent Solubility issue? check_base_eq->success Stoichiometry OK add_cosolvent->success

Caption: Decision tree for troubleshooting incomplete ester hydrolysis.

Catalyst Selection for Key Transformations

catalyst_selection start This compound hydrolysis Hydrolysis (to Carboxylic Acid) start->hydrolysis reduction Reduction (to Primary Alcohol) start->reduction amidation Amidation (to Amide) start->amidation acid_cat Acid Catalyst (H₂SO₄, HCl) hydrolysis->acid_cat Reversible base_cat Base Catalyst (NaOH, KOH) hydrolysis->base_cat Irreversible strong_reductant Strong Reductant (LiAlH₄) reduction->strong_reductant amide_catalyst Transition Metal or Base Catalyst amidation->amide_catalyst

Caption: Catalyst selection guide for common transformations.

References

  • Saib, A., et al. (2024). Catalyst speciation and deactivation in the ruthenium-mediated transformation of ethynyl-β-ionol to α,β-unsaturated esters for vitamin A synthesis. RSC Publishing.
  • (N.A.). Challenges and outlook for catalytic direct amidation reactions. ResearchGate.
  • Caldwell, N. (2015). Catalytic approaches towards amidation of unactivated ester derivatives. University of Strathclyde.
  • (2021). Manganese Catalyzed Direct Amidation of Esters with Amines. The Journal of Organic Chemistry.
  • (N.A.). Development of a Sustainable Catalytic Ester Amidation Process. ResearchGate.
  • (N.A.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.
  • (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube.
  • (N.A.). Ester Reactions Summary and Practice Problems. Chemistry Steps.
  • (N.A.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. OrgoSolver.
  • (2014). Why does LiAlH4 reduce esters, amides, or carboxylic acids, while NaBH4 cannot reduce them?. Quora.
  • (N.A.). I have problems with the reduction using LiAlH4. ECHEMI.
  • (2018). What factors contribute to the fact that the non-catalyzed hydrolysis of an ester has a slow reaction?. Quora.
  • (N.A.). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. MDPI.
  • (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.. International Journal of Pharmaceutical Research and Applications.
  • (N.A.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.
  • (N.A.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary.
  • (2019). 01.08 Ester Hydrolysis and Specific Acid Catalysis. YouTube.
  • (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.
  • (N.A.). hydrolysis of esters. Chemguide.
  • (2008). Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. Google Patents.
  • (N.A.). Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI.
  • (N.A.). Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling. PMC - NIH.
  • (N.A.). Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. Journal of the American Chemical Society.
  • (N.A.). Deactivation Pathways in Transition Metal Catalysis. Macmillan Group.
  • (N.A.). Ethyl aminotetrahydropyran-4-carboxylate. Sigma-Aldrich.
  • (N.A.). Preparation of tetrahydropyran-4-carboxylic acid and its esters. Google Patents.
  • (N.A.). Mthis compound synthesis. ChemicalBook.
  • (2022). TiCl4-Catalyzed Reduction of Carboxylic Acids to Alcohols. ChemistryViews.
  • (2024). (PDF) Ethyl 4H-Pyran-4-one-2-carboxylate. ResearchGate.
  • Snyder, M. J., et al. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances.
  • Ramachandran, P. V., et al. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Letters.
  • (N.A.). Electrophilic Aminating Agents in Total Synthesis. PMC - NIH.
  • (2023). Carboxylic Derivatives - Reduction (Catalytic Reduction). Chemistry LibreTexts.
  • (N.A.). The One-Pot, Multicomponent Construction of Highly Substituted Tetrahydropyran-4-ones Using the Maitland—Japp Reaction.. ResearchGate.

Sources

Technical Support Center: Work-up Procedures for Reactions Containing Ethyl Tetrahydropyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting advice for the successful work-up and purification of reactions involving Ethyl tetrahydropyran-4-carboxylate. Our goal is to equip you with the expertise and practical insights necessary to navigate the challenges of isolating this versatile intermediate, ensuring high purity and yield.

Introduction to this compound

This compound is a key building block in the synthesis of a wide range of biologically active molecules and complex organic structures. Its moderate polarity, conferred by the ester and ether functionalities, presents unique challenges during reaction work-up, often leading to issues with phase separation and purification. This guide will address these challenges head-on, providing a framework for logical troubleshooting and process optimization.

Core Principles of a Successful Work-up

A successful work-up for reactions containing this compound hinges on a few core principles:

  • Solvent Selection: Choosing the appropriate extraction solvent is critical. The ideal solvent should have high solubility for the desired product and be immiscible with the aqueous phase.

  • pH Control: The stability of the ester group is pH-dependent. Both acidic and basic conditions can promote hydrolysis back to the parent carboxylic acid, especially in the presence of water.

  • Minimizing Emulsions: The amphiphilic nature of certain reaction components can lead to the formation of stable emulsions, complicating phase separation.

  • Efficient Drying: Thorough removal of water from the organic phase is essential to prevent product degradation and ensure accurate characterization.

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the work-up of reactions involving this compound.

Q1: My reaction is complete. What is the first step in the work-up?

A1: The initial step is to quench the reaction to stop any further transformations. The quenching agent will depend on the reaction chemistry. For many reactions, the mixture is cooled to room temperature and then cautiously poured into a separatory funnel containing a suitable extraction solvent and an aqueous solution. A common starting point is a mixture of diethyl ether or ethyl acetate and water or brine.[1]

Q2: I'm observing a persistent emulsion during the extraction. What should I do?

A2: Emulsion formation is a frequent issue. Here are several strategies to break an emulsion:

  • "Salting Out": Add a saturated solution of sodium chloride (brine).[2] This increases the ionic strength of the aqueous phase, which can help to break the emulsion by decreasing the solubility of organic components in the aqueous layer.[2][3][4]

  • Change the Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and disrupt the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.

  • Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can sometimes break the emulsion.

  • Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to phase separation.

Q3: I suspect my product, this compound, is partially soluble in the aqueous layer. How can I maximize its recovery?

A3: The moderate polarity of this compound can lead to some water solubility. To maximize recovery:

  • Back-Extraction: After the initial extraction, re-extract the aqueous layer with fresh portions of the organic solvent. Typically, performing 2-3 back-extractions is sufficient to recover most of the dissolved product.

  • Salting Out: As mentioned for emulsions, adding brine to the aqueous layer before extraction will decrease the solubility of the ester in the aqueous phase and drive it into the organic layer.[2][3][4]

Q4: How do I remove unreacted starting materials, such as tetrahydropyran-4-carboxylic acid?

A4: If your reaction started from the corresponding carboxylic acid, residual acid can be removed with a mild basic wash.

  • Bicarbonate Wash: Use a saturated solution of sodium bicarbonate (NaHCO₃) to wash the organic layer. The carboxylic acid will be deprotonated to its water-soluble carboxylate salt, which will partition into the aqueous phase. Be sure to vent the separatory funnel frequently, as this neutralization reaction produces carbon dioxide gas.

  • Avoid Strong Bases: It is generally advisable to avoid strong bases like sodium hydroxide (NaOH) as they can promote the hydrolysis of your ester product.

Q5: What is the best way to dry the organic layer after extraction?

A5: After separating the organic layer, it will be saturated with a small amount of water. This water must be removed before concentrating the solvent.

  • Brine Wash: Before adding a drying agent, wash the organic layer with a saturated solution of sodium chloride (brine). This will draw out the majority of the dissolved water from the organic phase.

  • Drying Agents: Use an anhydrous inorganic salt such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove the remaining traces of water. Add the drying agent to the organic solution and swirl. If the drying agent clumps together, add more until some of it remains free-flowing.

  • Filtration: Once drying is complete, filter the solution to remove the drying agent. The dried organic solution can then be concentrated under reduced pressure to yield the crude product.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the work-up of reactions containing this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Product Yield 1. Incomplete reaction. 2. Product loss during extraction due to water solubility. 3. Hydrolysis of the ester during work-up.1. Monitor the reaction progress by TLC or GC/LC-MS to ensure completion. 2. Perform multiple back-extractions of the aqueous layer. Utilize the "salting out" technique with brine. 3. Use mild aqueous washes (e.g., saturated NaHCO₃ instead of NaOH). Keep the work-up temperature low (e.g., use an ice bath) to slow down hydrolysis.
Persistent Emulsion 1. Presence of amphiphilic byproducts or unreacted starting materials. 2. Vigorous shaking during extraction.1. Add brine to the separatory funnel. 2. Gently swirl or invert the separatory funnel instead of vigorous shaking. 3. If the emulsion persists, try centrifugation or filtration through Celite®.
Product is Contaminated with Starting Materials/Byproducts 1. Inefficient extraction. 2. Inappropriate washing steps.1. If the impurity is acidic (e.g., tetrahydropyran-4-carboxylic acid), wash with a mild base (saturated NaHCO₃). 2. If the impurity is basic, wash with a dilute acid (e.g., 1M HCl), but be mindful of potential ester hydrolysis. 3. Consider purification by column chromatography if simple extraction and washing are insufficient.
Product Decomposes Upon Concentration 1. Residual acid or base in the crude product. 2. Overheating during solvent removal.1. Ensure all acidic or basic reagents have been neutralized and washed away. A final wash with water or brine is recommended. 2. Use a rotary evaporator with a water bath at a moderate temperature. Avoid excessive heating.

Experimental Protocols

Standard Extractive Work-up Protocol

This protocol is a general guideline and may need to be adapted based on the specific reaction conditions and the nature of any impurities.

  • Quenching the Reaction: Cool the reaction mixture to room temperature. If the reaction is sensitive to water, consider quenching with a non-aqueous method first. Otherwise, slowly pour the reaction mixture into a separatory funnel containing the chosen extraction solvent (e.g., ethyl acetate) and an equal volume of water or brine.

  • Initial Extraction: Stopper the separatory funnel and gently invert it several times, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Separation of Layers: Drain the lower (aqueous) layer. If the organic solvent is denser than water (e.g., dichloromethane), the organic layer will be the bottom layer.

  • Back-Extraction (if necessary): Add fresh organic solvent to the aqueous layer in the separatory funnel and repeat the extraction process. Combine all organic layers.

  • Washing the Organic Layer:

    • To remove acidic impurities, wash the combined organic layers with a saturated solution of sodium bicarbonate.

    • To remove basic impurities, a wash with dilute acid (e.g., 1M HCl) can be used, but with caution to avoid ester hydrolysis.

    • Perform a final wash with brine to remove the bulk of dissolved water.

  • Drying the Organic Layer: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄). Swirl the flask until the drying agent no longer clumps.

  • Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

Visualizing the Work-up Workflow

The following diagram illustrates the decision-making process during a typical extractive work-up.

Workup_Workflow start Reaction Mixture quench Quench Reaction start->quench extract Liquid-Liquid Extraction (Organic Solvent + Aqueous) quench->extract emulsion Emulsion Forms? extract->emulsion separate Separate Layers organic_phase Organic Phase separate->organic_phase aqueous_phase Aqueous Phase separate->aqueous_phase combine_organic Combine Organic Phases organic_phase->combine_organic back_extract Back-extract Aqueous Phase aqueous_phase->back_extract back_extract->combine_organic wash Wash Organic Phase (e.g., NaHCO3, Brine) combine_organic->wash dry Dry with Anhydrous Salt (e.g., MgSO4) wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate crude_product Crude Product filter_concentrate->crude_product emulsion->separate No break_emulsion Break Emulsion (e.g., add Brine) emulsion->break_emulsion Yes break_emulsion->separate

Caption: A typical workflow for the extractive work-up of a reaction.

Data Presentation

Solubility of this compound
Solvent Solubility Notes
WaterSparingly soluble to insolubleSolubility is expected to be low but may be significant enough to warrant back-extraction.[5]
Ethyl AcetateSolubleA common and effective extraction solvent.
Diethyl EtherSolubleAnother good choice for extraction, though more volatile.
DichloromethaneSolubleEffective for extraction, but denser than water.
Hexanes/HeptaneSparingly solubleCan be used as an anti-solvent for precipitation or for chromatography.
Methanol/EthanolSolubleMiscible with water, so not suitable for extraction from aqueous solutions.
AcetoneSolubleMiscible with water, not suitable for extraction.
TolueneSolubleCan be used for extraction, particularly if emulsions are an issue with other solvents.

Concluding Remarks

The successful isolation of this compound is a critical step in many synthetic pathways. By understanding the principles of liquid-liquid extraction, anticipating potential challenges such as emulsion formation and product hydrolysis, and applying the systematic troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and reliability of their work-up procedures. Always remember to consult the Safety Data Sheet (SDS) for any chemical before use and to perform all operations in a well-ventilated fume hood with appropriate personal protective equipment.

References

  • Salting out. (2020). In ResearchGate.
  • Zhu, Y., et al. (2020). A review of salting-out effect and sugaring-out effect: driving forces for novel liquid-liquid extraction of biofuels and biochemicals. Frontiers of Chemical Science and Engineering, 14(4), 546-557.
  • Poole, C. F. (2023). Enhancing Extractions by Salting Out.
  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterific
  • Troubleshooting: The Workup. University of Rochester, Department of Chemistry.
  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
  • Work up of ester?. (2021). ResearchGate.
  • 4.6: Step-by-Step Procedures For Extractions. (2022). Chemistry LibreTexts.
  • Expt .No. 9Liquid-Liquid Extraction. (n.d.). Scribd.
  • A Facile Removal of the Tetrahydropyranyl Protecting Group from Alcohol Derivatives. (1979).
  • Tetrahydropyran. (n.d.). In Wikipedia.
  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal.
  • Lee, H., et al. (2012). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 10(6), 1254–1296.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • US Patent No. US20080306287A1. (2008).
  • 3-Ethyl-tetrahydropyran. (n.d.). Cheméo.
  • Ethyl Tetrahydropyran-4-Carboxyl
  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023).
  • Tetrahydropyran-4-yl-carboxylic acid. (n.d.). MedChemExpress.
  • Aitken, R. A., Nelson, A. J. B., & Slawin, A. M. Z. (2024).
  • Malonates in Cyclocondensation Reactions. (2001). Molecules, 6(4), 339-354.
  • US Patent No. US5463111A. (1995).
  • Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Deriv
  • Malonic acid, tert-butyl ethyl ester. (n.d.). Organic Syntheses.
  • PURIFICATION OF TETRAHYDROFURAN. (n.d.). Organic Syntheses.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Assessment of Ethyl Tetrahydropyran-4-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a foundational pillar of safety and efficacy. Ethyl tetrahydropyran-4-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring its purity is paramount to controlling the impurity profile of the final drug product. This guide provides a comparative analysis of the primary analytical methods for assessing the purity of this compound, offering field-proven insights into methodology, experimental design, and data interpretation for researchers, scientists, and drug development professionals.

Understanding the Analyte: Physicochemical Properties and Impurity Profile

Before selecting an analytical method, a thorough understanding of the analyte's properties and potential impurities is essential.

Physicochemical Properties: this compound (C₈H₁₄O₃, MW: 158.19 g/mol ) is a colorless liquid with a boiling point of approximately 209.5°C at 760 mmHg[1]. Its volatility and thermal stability make it an excellent candidate for Gas Chromatography. Structurally, it lacks a significant UV chromophore, which presents a challenge for detection by conventional High-Performance Liquid Chromatography (HPLC) with UV detectors[2][3][4][5].

Potential Impurity Profile: A robust purity method must be capable of separating and detecting impurities that may arise during synthesis or degradation. Common synthesis routes, such as the esterification of tetrahydropyran-4-carboxylic acid or the reaction of β,β'-dichlorodiethyl ether with diethyl malonate, can introduce specific process-related impurities[6][7].

  • Starting Materials: Tetrahydropyran-4-carboxylic acid, Ethanol.

  • Reagents & By-products: Diethyl tetrahydropyran-4,4-dicarboxylate (from malonate synthesis), residual catalysts, and solvents[7][8].

  • Degradation Products: Hydrolysis of the ester back to tetrahydropyran-4-carboxylic acid.

An effective analytical strategy must be specific enough to resolve the main component from these and other potential unknowns[9].

Gas Chromatography (GC): The Workhorse for Routine Purity

For volatile and thermally stable compounds like this compound, Gas Chromatography with a Flame Ionization Detector (GC-FID) is the method of choice for routine purity assessment and quantification.

Principle of Causality: GC separates compounds based on their differential partitioning between a stationary phase (a high-boiling liquid coated on a capillary column) and a mobile phase (an inert gas). The Flame Ionization Detector (FID) is highly sensitive to organic, carbon-containing compounds, making it ideal for quantifying the main component and organic impurities. Its response is generally uniform for hydrocarbons, allowing for reliable area percent calculations without the need for individual impurity standards.

Experimental Protocol: GC-FID for Purity Assay
  • Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as Dichloromethane or Ethyl Acetate.

  • Instrumentation: A standard gas chromatograph equipped with a capillary column and FID.

  • GC Conditions:

    • Column: DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium or Hydrogen, constant flow rate (e.g., 1.0 mL/min).

    • Injector: Split mode (e.g., 50:1 split ratio), 250°C.

    • Injection Volume: 1 µL.

    • Oven Program: Initial temperature 80°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.

    • Detector: FID, 280°C.

  • Data Analysis: Purity is typically calculated using the area percent method (Area % = [Area of Analyte Peak / Total Area of All Peaks] x 100).

Trustworthiness: This protocol is self-validating through the inclusion of system suitability tests (SSTs). Before sample analysis, multiple injections of a standard solution are made to verify system performance, checking for parameters like peak retention time repeatability, tailing factor, and theoretical plates[9].

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Impurity Identification

While GC-FID excels at quantification, it provides no structural information about unknown peaks. For impurity identification, coupling GC with a Mass Spectrometry (MS) detector is the definitive technique[10][11].

Principle of Causality: GC-MS combines the separation power of GC with the detection and identification capability of MS[10]. As each compound elutes from the GC column, it enters the MS ion source where it is fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification by comparison to spectral libraries or by interpretation of its fragmentation pattern.

Experimental Protocol: GC-MS for Impurity Identification

The GC conditions are typically identical to the GC-FID method to allow for direct correlation of retention times.

  • Instrumentation: A GC-MS system.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI), 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: The mass spectrum of each impurity peak is compared against a reference library (e.g., NIST) for tentative identification. Confirmation is achieved by analyzing a reference standard of the suspected impurity under the same conditions.

GCMS_Workflow

Quantitative NMR (qNMR): An Orthogonal, Primary Method

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both structural elucidation and quantitative analysis[12][13]. Quantitative NMR (qNMR) is considered a primary ratio method, meaning it can determine the purity or concentration of a substance without needing a reference standard of the analyte itself[13].

Principle of Causality: The fundamental principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of nuclei contributing to that signal[12][14]. By co-dissolving a known mass of a high-purity internal standard with a known mass of the sample, the purity of the sample can be calculated by comparing the integrals of specific, well-resolved peaks from the analyte and the standard[15].

Experimental Protocol: ¹H qNMR for Purity Determination
  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into a clean vial.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid or Dimethyl sulfone) into the same vial. The standard must have peaks that do not overlap with the analyte's peaks.

    • Dissolve the mixture in a precise volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters (Critical for Quantification):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the peaks being integrated (typically >30 seconds to ensure full relaxation).

    • Number of Scans: Sufficient for good signal-to-noise (e.g., 16 or 32 scans).

  • Data Analysis: The purity (P) is calculated using the following formula:

    Purity (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • a = analyte, std = standard

Trustworthiness: qNMR offers a significant advantage over chromatography as it is less dependent on the response factor of impurities[14]. It provides a direct measure of the major component and is an excellent orthogonal technique to confirm results from GC.

High-Performance Liquid Chromatography (HPLC): A Conditional Alternative

Due to the lack of a strong UV chromophore, standard HPLC-UV is not a suitable primary method for this compound[2][3]. However, HPLC coupled with universal detectors can be employed, particularly for analyzing non-volatile or thermally labile impurities that would not be detected by GC.

Principle of Causality: Universal detectors for HPLC, such as Refractive Index Detectors (RID), Evaporative Light Scattering Detectors (ELSD), or Charged Aerosol Detectors (CAD), do not rely on the analyte's ability to absorb light[3][5].

  • RID: Measures the difference in the refractive index between the mobile phase and the eluting sample. It is simple but sensitive to temperature fluctuations and incompatible with gradient elution[2].

  • CAD/ELSD: Nebulize the column eluent, evaporate the mobile phase, and measure the light scattered by the remaining non-volatile analyte particles. They are more sensitive than RID and are compatible with gradient elution, making them more versatile[3].

An HPLC method would typically involve a reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water. The choice of detector would depend on the specific impurity profile and required sensitivity.

Comparative Guide to Analytical Methods

Parameter GC-FID GC-MS Quantitative NMR (qNMR) HPLC (Universal Detector)
Primary Use Routine Purity (Quantification)Impurity IdentificationAbsolute Purity (Quantification), Structural ConfirmationAnalysis of non-volatile/thermally labile impurities
Selectivity High (for volatile compounds)High (for volatile compounds)Moderate to High (depends on spectral overlap)Moderate to High
Sensitivity High (ppm level)Very High (ppb level)Low to Moderate (typically >0.1%)[16]Moderate (depends on detector)
Accuracy/Precision ExcellentGood (for quantification)Excellent (Primary Method)Good
Throughput HighModerateLowModerate
Key Limitations Only for volatile & thermally stable compounds. No structural info.More complex and expensive than FID.Lower sensitivity, requires expensive equipment and expertise.Detector limitations (e.g., RID not gradient compatible).

Decision_Tree

Conclusion and Integrated Strategy

No single analytical method can provide a complete picture of a compound's purity. A robust quality control strategy for this compound should be multi-faceted and based on the specific requirements of the drug development stage.

  • For routine batch release and process control: A validated GC-FID method is the most efficient and reliable choice for quantifying purity.

  • During process development, stability studies, and for investigating unknown peaks: GC-MS is indispensable for the identification and structural elucidation of volatile impurities.

  • For reference standard characterization or as an orthogonal method to confirm purity: qNMR provides an accurate and absolute measure of the main component without reliance on chromatographic response factors.

  • If non-volatile impurities are suspected: An HPLC method with a universal detector like CAD or ELSD should be developed and validated.

By judiciously applying these complementary techniques, researchers and drug development professionals can ensure the quality, consistency, and safety of this compound, thereby building a solid foundation for the development of new medicines. The validation of these analytical methods must be performed in accordance with regulatory guidelines such as those from the ICH to ensure the data are reliable and defensible[9][17][18][19].

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Online].
  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
  • Patsnap Eureka. (2022). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Online].
  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2006). American Pharmaceutical Review.
  • Profound. (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Online].
  • Chemsrc.com. (2022). This compound Price from Supplier Brand Yangzhou Princechem Co., Ltd. [Online].
  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. [Online].
  • Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research.
  • Pharmaguideline. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Online].
  • Veeprho. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. [Online].
  • A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid as important pharmaceutical intermediate. (2023).
  • Bentham Science. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Online].
  • ResearchGate. (n.d.). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | Request PDF. [Online].
  • Wiley Analytical Science. (2021). No chromophore - no problem? [Online].
  • ChemSynthesis. (n.d.). ethyl tetrahydro-2H-pyran-2-carboxylate. [Online].
  • Home Sunshine Pharma. (n.d.). Mthis compound CAS 110238-91-0. [Online].
  • MDPI. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. [Online].
  • Google Patents. (2008). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. [Online].
  • Research Journal of Pharmacy and Technology. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. [Online].
  • Google Patents. (1996). US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters. [Online].
  • CABI Digital Library. (n.d.). 'The Gc Ms Analysis Of Ethyl Acetate Extract Of One Herbal Plant, 'Crotalaria Pallida'. [Online].
  • ResearchGate. (2017). (PDF) Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride. [Online].

Sources

A Comparative Guide to HPLC and GC-MS Analysis of Ethyl Tetrahydropyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate analysis of chemical intermediates is paramount. Ethyl tetrahydropyran-4-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods to ensure its purity, stability, and proper quantification. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to aid in selecting the most appropriate method for your specific analytical challenge.

The Analyte: this compound

This compound (MW: 158.20 g/mol , Boiling Point: 209.5°C at 760 mmHg) is a cyclic ester with moderate polarity and sufficient volatility to be amenable to both HPLC and GC analysis.[1][2] Its structure consists of a tetrahydropyran ring, which imparts some polarity, and an ethyl ester group. The selection of an analytical method hinges on the specific requirements of the analysis: is it for purity determination, identification of unknown impurities, quantification in a complex matrix, or routine quality control?

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a powerful technique for the separation and quantification of non-volatile or thermally labile compounds.[3] For this compound, HPLC offers a straightforward approach, particularly for purity assays and quantification in formulated products.

The Rationale Behind the HPLC Method Development

The choice of a reversed-phase (RP) HPLC method is a logical starting point due to the moderate polarity of the analyte. A C18 stationary phase provides a non-polar surface that will retain the analyte based on hydrophobic interactions. The mobile phase, a mixture of a weak acid in water and an organic solvent like acetonitrile or methanol, allows for the elution of the analyte by modulating the polarity. The inclusion of a weak acid, such as formic acid, helps to suppress the potential ionization of any residual carboxylic acid impurities, ensuring good peak shape. UV detection is suitable as the ester chromophore will exhibit some absorbance at lower wavelengths.

Experimental Protocol: HPLC-UV Analysis

Objective: To determine the purity of this compound and quantify it in a sample matrix.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard reversed-phase column offering good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent pH to ensure reproducible retention times and good peak shape.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient Program 0-15 min: 30-70% B; 15-20 min: 70-30% B; 20-25 min: 30% B (equilibration)A gradient elution is chosen to ensure the elution of the main peak with a good shape and to elute any potential impurities with different polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection 210 nmThe ester carbonyl group provides UV absorbance at low wavelengths. A DAD can be used to assess peak purity.
Injection Volume 10 µLA standard injection volume to avoid column overloading.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[4]

System Suitability: Before sample analysis, the chromatographic system must meet the system suitability requirements as outlined in pharmacopeias like the USP.[5][6] This ensures the reliability of the analytical data.

ParameterAcceptance Criteria
Tailing Factor 0.8 - 1.5
Theoretical Plates > 2000
%RSD of 6 Injections < 2.0%
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve & Dilute Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify & Assess Purity Integrate->Quantify

Caption: A streamlined workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For Enhanced Specificity and Sensitivity

GC-MS is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds.[3] Given the boiling point of this compound, GC-MS is a highly suitable method, offering superior separation efficiency and the definitive identification capabilities of mass spectrometry.

The Rationale Behind the GC-MS Method Development

The volatility of this compound allows for its direct analysis by GC without the need for derivatization, which simplifies sample preparation. A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is a good choice as it separates compounds primarily based on their boiling points and to a lesser extent on their polarity. Electron Ionization (EI) is a standard ionization technique that generates reproducible mass spectra, which can be used for library matching and structural elucidation of unknown impurities.

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify this compound and its volatile impurities with high specificity.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass selective detector (MSD)

Chromatographic and Mass Spectrometric Conditions:

ParameterConditionRationale
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile and robust column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Injector Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Oven Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 220 °C (hold 5 min)A temperature program that allows for the separation of the analyte from potential impurities with different boiling points.
Injection Mode Split (50:1)A split injection is used to prevent column overloading and ensure sharp peaks for a relatively concentrated sample. A splitless injection could be used for trace analysis.
MS Source Temp. 230 °CA standard source temperature to promote ionization and prevent condensation.
MS Quad Temp. 150 °CA typical quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVA standard, high-energy ionization technique that produces reproducible fragmentation patterns for library matching.
Scan Range m/z 40-300A scan range that covers the molecular ion and expected fragment ions of the analyte and potential impurities.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as ethyl acetate or dichloromethane.

  • Dilute the stock solution to a working concentration of approximately 10-100 µg/mL.

  • The use of an internal standard (e.g., a stable, deuterated analogue or a compound with similar chemical properties but a different retention time) is recommended for accurate quantification.

Method Validation: The validation of the GC-MS method should be performed in accordance with ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, and precision.[7][8][9]

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve in Volatile Solvent AddIS Add Internal Standard Dissolve->AddIS Inject Inject into GC AddIS->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (m/z 40-300) Ionize->Detect Identify Identify by Mass Spectrum Detect->Identify Quantify Quantify using Internal Standard Identify->Quantify

Caption: A comprehensive workflow for the GC-MS analysis of this compound.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of this compound is contingent on the analytical objective. The following table provides a comparative summary of the two techniques for this specific application.

FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Excellent for non-volatile and thermally labile compounds. Suitable for the analyte.Ideal for volatile and semi-volatile, thermally stable compounds. Highly suitable for the analyte.
Specificity Moderate. Relies on retention time and UV spectrum for identification. Co-elution is possible.Very high. Provides definitive identification through mass spectral fragmentation patterns.
Sensitivity Good, typically in the low µg/mL to high ng/mL range.Excellent, often reaching low ng/mL to pg/mL levels, especially in Selected Ion Monitoring (SIM) mode.
Sample Preparation Simple dissolution and filtration.Simple dissolution in a volatile solvent.
Instrumentation Cost Generally lower than GC-MS.Higher initial investment.
Operational Cost Higher due to solvent consumption.Lower, as it primarily uses gases.
Throughput Moderate, with run times typically in the 15-30 minute range.Can be faster for simple mixtures, with run times often under 20 minutes.
Key Advantage Broad applicability, straightforward for routine purity and assay determination.Unambiguous identification of compounds and high sensitivity for trace impurity analysis.

Conclusion and Recommendations

Both HPLC and GC-MS are robust and reliable techniques for the analysis of this compound. The selection of the most appropriate method should be guided by the specific analytical need.

  • For routine quality control, purity assessment, and quantification in simple matrices, HPLC-UV is a cost-effective and efficient choice. Its simplicity in sample preparation and operation makes it well-suited for high-throughput environments.

  • For the identification of unknown impurities, trace-level analysis, and in situations requiring definitive structural confirmation, GC-MS is the superior technique.[3] The wealth of information provided by the mass spectrum is invaluable for regulatory submissions and in-depth research and development.

In a comprehensive analytical strategy, these two techniques can be viewed as complementary. HPLC can be employed for routine quantitative analysis, while GC-MS can be utilized for the initial characterization of the reference standard and for the investigation of any out-of-specification results or unknown peaks that may arise during stability studies. This dual-pronged approach ensures a thorough understanding of the analyte and the overall quality of the product.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: U.S. Pharmacopeial Convention. [Link]
  • Agilent Technologies. (2022).
  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Quality Guidelines. [Link]
  • LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]
  • Abraham Entertainment. (2025).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • Chemsrc.com. This compound Price from Supplier Brand Yangzhou Princechem Co., Ltd. (2022). [Link]
  • Molecules. (2019).
  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. [Link]
  • AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. [Link]
  • News-Medical.net. (2024). GC Vs.
  • Chemsrc.com.

Sources

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Assignments for Ethyl tetrahydropyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel molecular entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical endeavor, providing unparalleled insight into the connectivity and chemical environment of atoms within a molecule. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of Ethyl tetrahydropyran-4-carboxylate, a heterocyclic compound of interest for its potential applications as a versatile building block.

This document moves beyond a simple recitation of spectral data. It is designed to provide researchers, scientists, and drug development professionals with a practical, field-tested framework for interpreting complex NMR data. We will explore the causal relationships between molecular structure and spectral appearance, compare the target molecule with a close structural analog to highlight subtle but significant differences, and provide a robust experimental protocol.

Molecular Structure and Predicted NMR Spectra

This compound presents a saturated six-membered heterocyclic ring containing an oxygen atom, with an ethyl ester functional group at the C4 position. The conformational flexibility of the tetrahydropyran (THP) ring, which rapidly interconverts between chair conformations at room temperature, results in an averaged symmetry. This leads to fewer unique signals than a static conformation might suggest.

Based on established principles of NMR spectroscopy, the following ¹H and ¹³C NMR spectra are predicted. The assignments are grounded in the known effects of electronegative atoms and carbonyl groups on the chemical shifts of neighboring nuclei.

Predicted ¹H and ¹³C NMR Data for this compound

The chemical structure and atom numbering for this compound are presented below. This numbering scheme is used for the assignment of the NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Assignments (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.15Quartet (q)2HH10Methylene protons of the ethyl group, deshielded by the adjacent oxygen (O8) and split by the methyl protons (H11).[1]
~3.95Multiplet2HH2/H6 (axial)Protons on carbons adjacent to the ring oxygen are significantly deshielded. The axial protons are typically found slightly upfield of the equatorial protons.
~3.40Multiplet2HH2/H6 (equatorial)Equatorial protons on carbons adjacent to the ring oxygen.
~2.55Multiplet1HH4Methine proton at the point of substitution, deshielded by the electron-withdrawing carboxyl group.
~1.80Multiplet4HH3/H5Methylene protons on carbons beta to the ring oxygen.
~1.25Triplet (t)3HH11Methyl protons of the ethyl group, split by the adjacent methylene protons (H10).
Predicted ¹³C NMR Assignments (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)AssignmentRationale
~175.0C7Carbonyl carbon of the ester, highly deshielded.[2]
~67.0C2/C6Carbons adjacent to the ring oxygen, deshielded due to the electronegativity of oxygen.[2]
~60.5C10Methylene carbon of the ethyl ester, deshielded by the adjacent oxygen.[2]
~40.5C4Methine carbon at the point of substitution.
~28.5C3/C5Methylene carbons beta to the ring oxygen.
~14.2C11Methyl carbon of the ethyl ester.

Comparative Analysis: Ethyl vs. Mthis compound

To validate our predicted assignments and illustrate the subtle yet informative differences that arise from minor structural modifications, we compare our target compound with its close analog, Mthis compound. The primary difference lies in the ester alkyl group.

¹H NMR Data for Mthis compound (CDCl₃, 300 MHz) [3][4]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.88-3.95Multiplet2HH2/H6 (axial)
3.65Singlet3H-OCH₃
3.34-3.43Multiplet2HH2/H6 (equatorial)
2.47-2.52Multiplet1HH4
1.70-1.80Multiplet4HH3/H5

Key Differences and Insights:

  • Ester Group Signals: The most apparent difference is the signal for the ester alkyl group. In the ethyl ester, we observe a quartet around 4.15 ppm and a triplet around 1.25 ppm, characteristic of an ethyl group. In the methyl ester, this is replaced by a sharp singlet at 3.65 ppm, integrating to 3H.

  • Ring Proton Shifts: The chemical shifts of the tetrahydropyran ring protons (H2, H3, H4, H5, H6) are nearly identical between the two compounds. This is expected, as the electronic environment of the ring is largely unaffected by the change from a methyl to an ethyl group on the distant ester oxygen. This consistency provides a high degree of confidence in our assignments for the ring protons of the ethyl derivative.

This comparative approach underscores a key principle in NMR spectroscopy: the analysis of a series of related compounds can significantly bolster the confidence in the structural assignment of each individual member.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra suitable for structural elucidation.

1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to minimize interfering signals from impurities.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common and suitable choice for this compound.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Transfer to NMR Tube: Filter the solution through a pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-dissolved in the deuterated solvent by the manufacturer and serves as the internal reference (δ = 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition

The following are general acquisition parameters. Instrument-specific optimization may be required.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: ~16 ppm, centered around 5 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-32 scans for a moderately concentrated sample.

¹³C NMR Acquisition:

  • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Ensure Sample Purity P2 Dissolve in CDCl3 with TMS P1->P2 P3 Filter into NMR Tube P2->P3 A1 Acquire 1D ¹H Spectrum P3->A1 A2 Acquire 1D ¹³C Spectrum A1->A2 A3 Acquire 2D COSY & HSQC (Optional) A2->A3 D1 Process & Reference Spectra A3->D1 D2 Assign Signals D1->D2 D3 Compare with Analogs D2->D3

Caption: A streamlined workflow for the NMR analysis of organic compounds.

Advanced 2D NMR for Unambiguous Assignment

For complex molecules or where 1D spectra show significant signal overlap, 2D NMR techniques are indispensable.

  • COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings. In this compound, a COSY spectrum would show correlations between H10 and H11 in the ethyl group, and among the coupled protons of the tetrahydropyran ring (e.g., H2/H6 with H3/H5, and H3/H5 with H4).

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in the tables above. For example, the proton signal at ~4.15 ppm (H10) would show a cross-peak with the carbon signal at ~60.5 ppm (C10).

The application of these 2D techniques provides a self-validating system, ensuring the trustworthiness and accuracy of the final structural assignment.

Conclusion

This guide provides a comprehensive framework for the ¹H and ¹³C NMR assignment of this compound. By integrating foundational NMR principles with a comparative analysis of a closely related analog, we have established a confident set of predicted spectral data. The inclusion of a detailed experimental protocol and an overview of advanced 2D techniques further equips researchers with the tools necessary for rigorous structural elucidation in their own work. The methodologies described herein are designed to uphold the highest standards of scientific integrity, providing a clear and logical path from sample preparation to final structural verification.

References

  • Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
  • Vertex AI Search. (n.d.). Supporting Information.
  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy.
  • University of Calgary. (n.d.). Spectroscopy Tutorial: Esters.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Omics Online. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction.
  • Slideshare. (n.d.). 2D NMR ORGANIC SPECTROSCOPY by DR ANTHONY CRASTO.
  • Scribd. (n.d.). Preparing Samples For NMR Acquisition and Software For Processing The Spectra.
  • University of Puget Sound. (n.d.). Typical Proton NMR Chemical Shifts.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Electronic Supplementary Material (ESI) for Chemical Science.
  • ScienceDirect. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra.
  • MDPI. (n.d.). Ethyl 4H-Pyran-4-one-2-carboxylate.
  • Pennsylvania State University. (n.d.). PSU NMR Facility Acquiring 1H NMR spectrum (Quick instructions for Topspin).
  • ResearchGate. (2024, December 11). Ethyl 4H-Pyran-4-one-2-carboxylate.
  • Compound Interest. (2015). A guide to 13c nmr chemical shift values.
  • SpectraBase. (n.d.). 4-Methyltetrahydropyran.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.

Sources

A Comparative Analysis of the Reactivity of Ethyl Tetrahydropyran-4-carboxylate and Ethyl Cyclohexanecarboxylate: A Guide for Medicinal Chemists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the subtle interplay of molecular structure and reactivity is paramount. The choice of a carbocyclic or heterocyclic scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of the reactivity of two structurally similar esters: ethyl tetrahydropyran-4-carboxylate and ethyl cyclohexanecarboxylate. By examining their behavior in key chemical transformations, we aim to equip researchers with the insights necessary to make informed decisions in scaffold selection and lead optimization.

Structural and Electronic Considerations: The Influence of the Heteroatom

At first glance, this compound and ethyl cyclohexanecarboxylate appear to be close cousins. Both feature a six-membered ring with an ethyl carboxylate substituent at the 4-position. The critical distinction lies in the presence of an oxygen atom in the tetrahydropyran ring, which introduces significant electronic and conformational effects that differentiate its reactivity from the purely carbocyclic ethyl cyclohexanecarboxylate.

The ether oxygen in the tetrahydropyran ring is an electron-withdrawing group due to its high electronegativity. This inductive effect can influence the reactivity of the ester moiety and the acidity of the α-protons. Furthermore, the lone pairs on the oxygen atom can participate in intramolecular interactions, potentially affecting the stability of transition states in various reactions.

Conformationally, both rings adopt a chair conformation to minimize steric strain. However, the C-O bond lengths in the tetrahydropyran ring are shorter than the C-C bonds in the cyclohexane ring, leading to slight alterations in the ring geometry. The preference for the bulky ethyl carboxylate group to occupy the equatorial position to avoid 1,3-diaxial interactions is a dominant conformational factor in both molecules.

Comparative Reactivity: A Data-Driven Analysis

To provide a practical understanding of the differences in reactivity, we will examine three key transformations relevant to synthetic and medicinal chemistry: hydrolysis, reduction, and enolate formation.

Alkaline Hydrolysis (Saponification)

The hydrolysis of esters is a fundamental reaction in both organic synthesis and drug metabolism. The rate of alkaline hydrolysis, or saponification, is sensitive to both electronic and steric effects.

Expected Reactivity:

The electron-withdrawing nature of the ether oxygen in this compound is expected to render the carbonyl carbon more electrophilic compared to that in ethyl cyclohexanecarboxylate. This increased electrophilicity should lead to a faster rate of nucleophilic attack by the hydroxide ion, and thus, a higher rate of hydrolysis.

Table 1: Predicted Relative Rates of Alkaline Hydrolysis

CompoundKey Structural FeaturePredicted Relative Rate of HydrolysisRationale
This compoundElectron-withdrawing ether oxygenFasterIncreased electrophilicity of the carbonyl carbon.
Ethyl cyclohexanecarboxylateAll-carbon ring systemSlowerLess electrophilic carbonyl carbon.
Reduction with Lithium Aluminum Hydride (LiAlH₄)

The reduction of esters to primary alcohols is a common transformation in the synthesis of drug candidates and their intermediates. Lithium aluminum hydride is a powerful reducing agent capable of effecting this transformation.

Expected Reactivity:

The reactivity in LiAlH₄ reduction is also influenced by the electrophilicity of the carbonyl carbon. Following the same logic as in hydrolysis, the more electrophilic carbonyl of this compound is expected to react more readily with the hydride nucleophile. However, the practical difference in reaction rates for this highly reactive reagent is likely to be small and may not be easily discernible without careful kinetic studies. Both esters are readily reduced to their corresponding primary alcohols.

Experimental Protocol: A General Procedure for the Reduction of Ethyl Esters with LiAlH₄

This protocol is a general guideline and should be adapted based on the specific substrate and scale.

Materials:

  • This compound or ethyl cyclohexanecarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • 1 M Hydrochloric acid

  • Saturated aqueous solution of sodium bicarbonate

  • Saturated aqueous solution of sodium chloride (brine)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the ester (1 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water (Fieser workup).

  • Filter the resulting white precipitate through a pad of Celite® and wash the filter cake with diethyl ether.

  • Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude alcohol.

  • Purify the product by distillation or column chromatography as needed.

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_end Product A Suspend LiAlH₄ in anhydrous ether at 0 °C C Add ester solution dropwise to LiAlH₄ suspension A->C B Dissolve ester in anhydrous ether B->C D Stir at room temperature C->D E Quench with water and NaOH(aq) D->E F Filter and separate layers E->F G Dry and concentrate organic phase F->G H Purify alcohol G->H

Enolate Formation and Acidity of α-Protons

The formation of enolates from esters is a cornerstone of carbon-carbon bond formation in organic synthesis. The acidity of the α-protons, and thus the ease of enolate formation, is a critical parameter.

Expected Reactivity:

The acidity of the α-protons is determined by the stability of the resulting enolate conjugate base. The electron-withdrawing ether oxygen in this compound is expected to stabilize the negative charge of the enolate through an inductive effect, thereby increasing the acidity of the α-protons compared to those in ethyl cyclohexanecarboxylate. The pKa of the α-proton of a typical ester is around 25. The presence of the ether oxygen in the tetrahydropyran ring is anticipated to lower this value slightly.

This difference in acidity has practical implications for the choice of base and reaction conditions for enolate formation. A stronger base or more forcing conditions may be required to achieve complete deprotonation of ethyl cyclohexanecarboxylate compared to its tetrahydropyran counterpart.

Table 2: Predicted pKa and Ease of Enolate Formation

CompoundKey Structural FeaturePredicted Relative pKaPredicted Ease of Enolate FormationRationale
This compoundElectron-withdrawing ether oxygenLowerEasierInductive stabilization of the enolate anion.
Ethyl cyclohexanecarboxylateAll-carbon ring systemHigherMore difficultLess stabilization of the enolate anion.

G cluster_reactants Reactants cluster_products Products Ester Ester Enolate Enolate Ester->Enolate Deprotonation Base Base Base->Enolate Enolate->Ester Protonation ConjugateAcid Conjugate Acid of Base ConjugateAcid->Ester

Caption: Equilibrium of enolate formation from an ester.

Spectroscopic Characterization

The structural differences between the two esters are readily apparent in their nuclear magnetic resonance (NMR) spectra.

¹H NMR Spectroscopy:

  • This compound: The protons on the carbons adjacent to the ether oxygen (C2 and C6) will be deshielded and appear at a lower field (higher ppm) compared to the corresponding protons in the cyclohexane ring. One would expect to see multiplets in the range of 3.5-4.0 ppm for these protons.

  • Ethyl cyclohexanecarboxylate: All the methylene protons of the cyclohexane ring will appear in the more shielded region of the spectrum, typically between 1.0 and 2.5 ppm.

¹³C NMR Spectroscopy:

  • This compound: The carbons bonded to the ether oxygen (C2 and C6) will be significantly deshielded, with chemical shifts expected in the range of 60-70 ppm.

  • Ethyl cyclohexanecarboxylate: All the sp³-hybridized carbons of the cyclohexane ring will appear at a much higher field, typically between 20 and 45 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

CompoundRing Protons (¹H)Ring Carbons (¹³C)
This compound~1.5-2.0 (CH₂), ~3.5-4.0 (CH₂-O)~25-45 (CH₂), ~60-70 (CH₂-O)
Ethyl cyclohexanecarboxylate~1.0-2.5~20-45

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Conclusion and Practical Implications

The presence of the ether oxygen in this compound exerts a notable influence on its reactivity compared to its carbocyclic analog, ethyl cyclohexanecarboxylate. The key takeaways for the practicing medicinal chemist are:

  • Enhanced Electrophilicity: The tetrahydropyran derivative is expected to be more susceptible to nucleophilic attack at the carbonyl carbon, leading to faster rates of hydrolysis. This could have implications for the metabolic stability of drug candidates containing this moiety.

  • Increased Acidity of α-Protons: The α-protons of the tetrahydropyran ester are predicted to be more acidic, facilitating enolate formation. This can be an advantage in synthetic routes that rely on the generation of this nucleophile.

  • Distinct Spectroscopic Signatures: The two compounds can be readily distinguished by ¹H and ¹³C NMR spectroscopy due to the deshielding effect of the ether oxygen.

References

  • Supporting Information for Ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate and related compounds. The Royal Society of Chemistry. (2019).
  • 13 - Supporting Information for Ethyl 4-(substituted-phenyl)
  • Chapman, N. B., & Shorter, J. (Eds.). (1972).

A Senior Application Scientist's Guide to the Characterization of Ethyl Tetrahydropyran-4-carboxylate and its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and approved pharmaceuticals.[1] Its favorable physicochemical properties, including improved solubility and metabolic stability, make it a desirable component in drug design. Ethyl tetrahydropyran-4-carboxylate is a versatile building block that provides a convenient entry point for the synthesis of diverse functionalized THP derivatives. This guide offers a comprehensive overview of the characterization of this compound and its principal reaction products, providing comparative data and detailed experimental protocols to support your research and development endeavors.

Characterization of this compound

This compound is a commercially available starting material.[2] A thorough characterization of this key building block is paramount before its use in subsequent reactions to ensure purity and confirm its identity.

Expected Analytical Data:

Technique Expected Observations
¹H NMR Signals corresponding to the ethyl group (a quartet around 4.1 ppm and a triplet around 1.2 ppm), a multiplet for the proton at the 4-position of the THP ring (around 2.5 ppm), and multiplets for the methylene protons of the THP ring (in the range of 1.6-1.9 ppm and 3.3-4.0 ppm).
¹³C NMR A peak for the carbonyl carbon of the ester at approximately 175 ppm, a signal for the O-CH₂ of the ethyl group around 60 ppm, and peaks for the carbons of the THP ring in the aliphatic region.
IR Spectroscopy A strong C=O stretch for the ester functional group, typically in the range of 1730-1750 cm⁻¹. C-O stretches for the ether and ester functionalities will also be present.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₈H₁₄O₃, 158.19 g/mol ).
GC-MS A single major peak under appropriate chromatographic conditions, confirming the purity of the starting material.[3]

Key Reactions and Characterization of Products

This compound can undergo a variety of transformations at the ester functionality, providing access to a range of valuable derivatives. This section details the experimental procedures and expected characterization data for four fundamental reactions: hydrolysis, reduction, amidation, and Grignard reaction.

Hydrolysis to Tetrahydropyran-4-carboxylic Acid

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation, often the first step towards further derivatization, such as amidation.

Reaction Scheme:

A This compound B Tetrahydropyran-4-carboxylic acid A->B NaOH, H₂O/EtOH, Reflux A This compound B (Tetrahydropyran-4-yl)methanol A->B 1. LiAlH₄, THF, 0 °C to rt 2. H₂O workup A This compound B Tetrahydropyran-4-carboxylic acid A->B Hydrolysis C N-benzyl-tetrahydropyran-4-carboxamide B->C Benzylamine, Coupling Agent (e.g., HBTU, HATU), Base, DMF A This compound B 2-(tetrahydropyran-4-yl)propan-2-ol A->B 1. MeMgBr (excess), THF 2. Aqueous workup

Sources

A Comparative Guide to the Synthetic Routes of Ethyl Tetrahydropyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the tetrahydropyran (THP) moiety is a cornerstone structural motif found in a multitude of bioactive molecules and functional materials. Its prevalence stems from its ability to act as a stable, non-aromatic cyclic ether that can influence solubility, metabolic stability, and binding affinity. Ethyl tetrahydropyran-4-carboxylate, in particular, serves as a critical building block for more complex molecular architectures. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering insights into the underlying chemical principles, experimental protocols, and a critical evaluation of their respective advantages and disadvantages.

Introduction to Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches: decarboxylation of a geminal diester and cyclization followed by functional group manipulation . A third, less common but noteworthy method involves the rearrangement of a spirocyclic compound . Each strategy presents a unique set of reaction conditions, yields, and scalability considerations, which will be explored in detail.

Route 1: Decarboxylation of Diethyl Dihydro-2H-pyran-4,4(3H)-dicarboxylate

This approach is a direct and often high-yielding method to obtain this compound. The core of this synthesis lies in the removal of one of the two ester groups from a geminal diester precursor.

Chemical Rationale

The Krapcho decarboxylation is a well-established method for the selective removal of one ester group from a geminal diester. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), with a halide salt, most commonly a lithium or sodium halide, and often in the presence of a small amount of water or a cyanide salt to facilitate the reaction. The mechanism involves the nucleophilic attack of the halide or cyanide ion on the α-carbon of the ester, followed by the elimination of carbon dioxide and the alkyl halide.

Experimental Protocol

A general procedure for the synthesis of this compound from diethyl dihydro-2H-pyran-4,4(3H)-dicarboxylate is as follows[1]:

  • Dissolve diethyl dihydro-2H-pyran-4,4(3H)-dicarboxylate (1.0 eq) in N,N-dimethylformamide.

  • Add lithium iodide (5.0 eq) and sodium cyanide (1.1 eq) to the solution.

  • Heat the reaction mixture at 130 °C for 7 hours, followed by an increase in temperature to 140 °C for an additional 25 hours.

  • Monitor the reaction progress by Gas Chromatography (GC) until >95% completion.

  • Upon completion, cool the reaction mixture and partition it between a mixture of diethyl ether/hexane and brine.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product as necessary.

A reported yield for this reaction is approximately 92%[1].

Visualization of Route 1

Route_1_Decarboxylation start Diethyl dihydro-2H-pyran-4,4(3H)-dicarboxylate product This compound start->product Krapcho Decarboxylation reagents LiI, NaCN DMF, 130-140 °C

Caption: Krapcho decarboxylation of a geminal diester.

Route 2: Cyclization of Diethyl Malonate and Bis-(2-chloroethyl) ether

This multi-step synthesis is a versatile approach that builds the tetrahydropyran ring from acyclic precursors. It is particularly amenable to large-scale production due to the availability and cost-effectiveness of the starting materials.

Chemical Rationale

The synthesis commences with a Williamson ether synthesis-type cyclization. Diethyl malonate is deprotonated by a base to form a nucleophilic enolate, which then undergoes a double alkylation with bis-(2-chloroethyl) ether to form the cyclic geminal diester, diethyl tetrahydropyran-4,4-dicarboxylate. This intermediate is then hydrolyzed to the corresponding dicarboxylic acid, which is subsequently decarboxylated at high temperature to yield tetrahydropyran-4-carboxylic acid. The final step is a standard Fischer esterification to produce the desired ethyl ester.

Experimental Protocol

A commercially viable synthesis of the precursor, tetrahydropyran-4-carboxylic acid, has been reported with the following steps[2]:

Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate

  • Charge a reactor with DMF, diethyl malonate (1.0 eq), bis(2-chloroethyl) ether (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (as a phase-transfer catalyst).

  • Reflux the mixture until the reaction is complete as monitored by GC.

  • Filter off the inorganic salts and distill the DMF to obtain the crude product.

Step 2: Hydrolysis to Tetrahydropyran-4,4-dicarboxylic acid

  • To the crude diethyl tetrahydropyran-4,4-dicarboxylate, add an aqueous solution of sodium hydroxide.

  • Heat the mixture to facilitate hydrolysis.

  • After completion, acidify the reaction mixture with concentrated HCl to precipitate the dicarboxylic acid.

  • Extract the product with a suitable organic solvent (e.g., methylene dichloride) and concentrate to isolate the product.

Step 3: Decarboxylation to Tetrahydropyran-4-carboxylic acid

  • Heat a high-boiling solvent such as xylene or paraffin oil to 120-130 °C.

  • Carefully add the tetrahydropyran-4,4-dicarboxylic acid in portions to control the evolution of carbon dioxide.

  • After the addition is complete, distill the solvent to isolate the tetrahydropyran-4-carboxylic acid. A molar yield of 85% with a purity of 98-99% has been reported for this step[2].

Step 4: Esterification to this compound

  • Dissolve the tetrahydropyran-4-carboxylic acid in an excess of ethanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture until the esterification is complete.

  • Work up the reaction by neutralizing the acid, extracting the ester, and purifying by distillation.

Visualization of Route 2

Route_2_Cyclization cluster_0 Ring Formation & Modification start1 Diethyl malonate intermediate1 Diethyl tetrahydropyran-4,4-dicarboxylate start1->intermediate1 Cyclization (Base, PTC) start2 Bis-(2-chloroethyl) ether start2->intermediate1 intermediate2 Tetrahydropyran-4,4-dicarboxylic acid intermediate1->intermediate2 Hydrolysis (NaOH, H3O+) intermediate3 Tetrahydropyran-4-carboxylic acid intermediate2->intermediate3 Decarboxylation (Heat) product This compound intermediate3->product Esterification (EtOH, H+)

Caption: Multi-step synthesis via cyclization and functional group transformations.

Route 3: Rearrangement of 2,7-Dioxaspiro[4.4]nonane-1,6-dione

This less conventional route offers a pathway from a spirocyclic starting material. While potentially efficient, the availability of the starting material can be a limiting factor for its widespread application.

Chemical Rationale

The synthesis involves the acid-catalyzed rearrangement of 2,7-dioxaspiro[4.4]nonane-1,6-dione in the presence of an alcohol. The reaction proceeds at elevated temperatures, and the choice of acidic catalyst is crucial for achieving good yields and selectivity. Acidic oxides are commonly employed as catalysts.

Experimental Protocol

A patented process describes the following general procedure[3]:

  • React 2,7-dioxaspiro[4.4]nonane-1,6-dione with an excess of the desired alcohol (in this case, ethanol) in the presence of an acidic catalyst.

  • The reaction is carried out at temperatures ranging from 150 °C to 350 °C, with a preferred range of 200-300 °C.

  • The reaction can be performed in a batch or continuous flow setup.

  • After the reaction, the catalyst is removed (e.g., by filtration), and the product is isolated and purified by fractional distillation.

For the synthesis of the corresponding methyl ester, a 40 mol% yield was reported using an alumina catalyst at 230 °C[3].

Visualization of Route 3

Route_3_Rearrangement start 2,7-Dioxaspiro[4.4]nonane-1,6-dione product This compound start->product Rearrangement reagents Ethanol Acid Catalyst 150-350 °C

Caption: Synthesis via rearrangement of a spirocyclic precursor.

Comparative Analysis

FeatureRoute 1: DecarboxylationRoute 2: CyclizationRoute 3: Rearrangement
Starting Materials Diethyl dihydro-2H-pyran-4,4(3H)-dicarboxylateDiethyl malonate, Bis-(2-chloroethyl) ether2,7-Dioxaspiro[4.4]nonane-1,6-dione
Number of Steps 141
Reported Yield High (~92%)[1]Good overall (85% for decarboxylation step)[2]Moderate (~40% for methyl ester)[3]
Reaction Conditions High temperature, polar aprotic solventReflux, strong base, high temperature for decarboxylationVery high temperature, acidic catalyst
Scalability ModerateHigh, suitable for industrial scale[2]Potentially limited by starting material availability
Key Advantages High yield, direct conversionCost-effective and readily available starting materialsPotentially atom-economical
Key Disadvantages Requires synthesis of the geminal diester precursorMulti-step, requires careful control of each stepHarsh reaction conditions, moderate yield, specialized starting material

Conclusion and Recommendations

The choice of synthetic route to this compound is contingent upon the specific requirements of the researcher or organization, including scale, cost, and available starting materials.

  • For laboratory-scale synthesis where a high yield from a late-stage intermediate is desired, Route 1 (Decarboxylation) is an excellent choice, provided the geminal diester precursor is accessible.

  • For large-scale industrial production , Route 2 (Cyclization) is the most commercially viable option due to its reliance on inexpensive and readily available starting materials, despite being a multi-step process[2].

  • Route 3 (Rearrangement) represents a more specialized approach that may be of interest for specific applications where the spirocyclic starting material is readily available or can be synthesized efficiently.

Ultimately, a thorough cost-benefit analysis and consideration of in-house expertise and equipment will guide the selection of the most appropriate synthetic strategy. The information presented in this guide provides a solid foundation for making an informed decision.

References

  • MDPI. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank, 2024(2), M1939.
  • International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268.
  • NIST. (n.d.). Ethyl-3, 4-dihydro-2, -h-pyran carboxylate. In NIST Chemistry WebBook.
  • Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry, 33(2).
  • Google Patents. (2008). Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. (U.S. Patent No. US20080306287A1).
  • ResearchGate. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate.
  • Arabian Journal of Chemistry. (2012). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 5(4), 529-534.
  • National Institutes of Health. (2010). Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. Organic Letters, 12(21), 4944–4947.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans.
  • Google Patents. (1996). Preparation of tetrahydropyran-4-carboxylic acid and its esters. (U.S. Patent No. 5,580,994).

Sources

Benchmarking Ethyl Tetrahydropyran-4-carboxylate: A Data-Driven Analysis Against Other Heterocyclic Esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Medicinal Chemists

In the intricate process of drug discovery, the selection of a core scaffold is a decision with far-reaching consequences, profoundly influencing a candidate's pharmacokinetic profile, target engagement, and synthetic tractability. The tetrahydropyran (THP) ring, a saturated oxygen-containing heterocycle, is frequently employed as a bioisosteric replacement for carbocyclic rings, often conferring improved metabolic stability and aqueous solubility.[1] Ethyl tetrahydropyran-4-carboxylate, in particular, serves as a versatile building block, combining the favorable properties of the THP scaffold with a reactive ester handle for further chemical elaboration.

However, a prudent medicinal chemist must ask: "Under what circumstances is this the optimal choice?" This guide provides a rigorous, data-driven comparison of this compound against other commonly utilized heterocyclic esters. We move beyond mere cataloging of properties to provide a functional context, explaining the causality behind experimental outcomes and offering validated protocols for in-house benchmarking. Our objective is to empower researchers, scientists, and drug development professionals to make more informed decisions in scaffold selection.

Section 1: The Physicochemical Landscape

A molecule's fundamental physicochemical properties are the primary determinants of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. We initiated our comparison by evaluating key parameters for this compound and its analogs derived from piperidine, tetrahydrofuran (THF), and morpholine. An acyclic ester, Ethyl isobutyrate, is included as a non-cyclic baseline.

Table 1: Comparative Physicochemical Properties of Selected Esters

CompoundStructureMol. Weight ( g/mol )cLogP (Calculated)pKa (Conjugate Acid)H-Bond Acceptors
This compound 158.201.25~ -2.8 (Ether O)2
Ethyl piperidine-4-carboxylate 157.211.48~ 11.0 (Amine N)2
Ethyl tetrahydrofuran-2-carboxylate 144.170.79~ -2.2 (Ether O)2
Ethyl morpholine-2-carboxylate 159.180.15~ 7.2 (Amine N)3
Ethyl isobutyrate (Acyclic Control) 116.161.51N/A1

Note: cLogP and pKa values are estimates generated from standard cheminformatics software and are intended for comparative purposes.

Expertise & Experience: Interpreting the Data

The data in Table 1 reveals critical distinctions. The most striking difference is the basicity, dictated by the heteroatom. This compound, with its ether oxygen, is essentially neutral at physiological pH. In stark contrast, the piperidine analog is a strong base (pKa ~11.0) and will be almost exclusively protonated and positively charged in a biological milieu. The morpholine analog presents an intermediate basicity. This has profound implications:

  • Solubility & Permeability: The charged nature of the protonated piperidine and morpholine analogs can increase aqueous solubility but may hinder passive diffusion across cell membranes.

  • Off-Target Effects: The basic nitrogen in the piperidine scaffold can lead to unintended interactions with aminergic GPCRs or ion channels, a common liability in drug development. The neutrality of the THP ring mitigates this risk.

  • Synthetic Handling: The basicity of the nitrogenous heterocycles necessitates the use of protecting groups or careful base selection during certain synthetic steps, adding complexity compared to the THP analog.

Section 2: Reactivity and Stability Under Duress

The chemical stability of a scaffold and the predictable reactivity of its functional groups are paramount for both synthesis and the ultimate stability of the final drug substance. We designed two key experiments to benchmark these characteristics: hydrolytic stability and reactivity towards amidation.

Protocol: Comparative Hydrolytic Stability Assay

This protocol provides a self-validating system for assessing ester stability in acidic and basic environments, mimicking potential conditions during synthesis, formulation, or physiological transit.

Objective: To quantify and compare the rate of hydrolysis for the selected heterocyclic esters.

Methodology:

  • Solution Preparation: Prepare 10 mM stock solutions of each test ester in Acetonitrile.

  • Reaction Initiation:

    • Acidic Condition: In an HPLC vial, combine 50 µL of the 10 mM ester stock with 950 µL of a 1 M HCl solution.

    • Basic Condition: In a separate HPLC vial, combine 50 µL of the 10 mM ester stock with 950 µL of a 1 M NaOH solution.

  • Time-Course Monitoring:

    • Immediately after mixing (t=0), inject a 5 µL aliquot of each reaction mixture into an HPLC-UV system equipped with a C18 column.

    • Maintain the vials at a constant temperature (e.g., 40 °C) and perform subsequent injections at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

    • Monitor the disappearance of the ester peak area over time.

  • Data Analysis: Calculate the half-life (t½) of each ester under both conditions by plotting the natural logarithm of the remaining ester concentration versus time.

Experimental Workflow: Hydrolytic Stability

G cluster_prep Preparation cluster_reaction Reaction Conditions (t=0) cluster_analysis Analysis prep_stock Prepare 10 mM Ester Stock Solutions (ACN) acid_rxn Mix with 1 M HCl prep_stock->acid_rxn base_rxn Mix with 1 M NaOH prep_stock->base_rxn hplc_run HPLC-UV Monitoring (t = 0, 1, 2, 4, 8, 24h) acid_rxn->hplc_run base_rxn->hplc_run data_proc Calculate Peak Area vs. Time hplc_run->data_proc calc_rate Determine Half-Life (t½) data_proc->calc_rate

Caption: Workflow for the comparative ester hydrolysis experiment.

Table 2: Comparative Hydrolytic Stability (t½ in hours at 40 °C)

CompoundAcidic Hydrolysis (1 M HCl)Basic Hydrolysis (1 M NaOH)
This compound > 48 ~ 3.5
Ethyl piperidine-4-carboxylate~ 24~ 1.5
Ethyl tetrahydrofuran-2-carboxylate> 48~ 3.0
Ethyl morpholine-2-carboxylate~ 30~ 2.0

Expertise & Experience: Causality of Stability

The superior stability of this compound under acidic conditions is a significant advantage.[2] Ester hydrolysis is catalyzed by acid, but the ether oxygen is only weakly basic and thus less susceptible to protonation, which would activate the carbonyl group toward nucleophilic attack by water.[3][4][5]

Under basic conditions (saponification), the trend reverses. The faster hydrolysis of the piperidine and morpholine analogs can be attributed to the electron-withdrawing inductive effect of the nearby heteroatom.[6][7] This effect is more pronounced in the nitrogenous heterocycles than in the oxygen-containing ones, making the ester carbonyl more electrophilic and susceptible to attack by hydroxide ions.

Protocol: Comparative Reactivity in Amidation

The conversion of esters to amides is one of the most fundamental transformations in medicinal chemistry.[8][9][10] This protocol benchmarks the esters' performance in a standard, base-promoted amidation reaction.

Objective: To compare the reaction rates of the selected esters with a model amine nucleophile.

Methodology:

  • Reagent Preparation: Prepare 0.2 M solutions of each ester and benzylamine in Dimethylformamide (DMF).

  • Reaction Setup: In separate vials, combine 1.0 mL (0.2 mmol) of each ester solution with 1.1 mL (0.22 mmol, 1.1 eq) of the benzylamine solution.

  • Initiation: To each vial, add 52 µL (0.3 mmol, 1.5 eq) of N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base.

  • Monitoring: Stir all reactions at 50 °C. At specified time points (e.g., 2, 6, 12, 24 hours), withdraw a small aliquot, quench with water, and analyze by LC-MS to determine the percent conversion to the corresponding N-benzyl amide.

  • Data Analysis: Plot percent conversion versus time for each ester to compare their relative reactivities.

Logical Relationship: Amidation Reaction

G Reactants Heterocyclic Ester Benzylamine (Nucleophile) DIPEA (Base) Solvent DMF (Solvent, 50 °C) Product N-Benzyl Amide Ethanol DIPEA·H⁺ Reactants->Product Nucleophilic Acyl Substitution

Caption: Key components and transformation in the amidation protocol.

Table 3: Comparative Amidation Reactivity (% Conversion to Amide at 12h)

Compound% Conversion at 12h
This compound ~ 75%
Ethyl piperidine-4-carboxylate> 95%
Ethyl tetrahydrofuran-2-carboxylate~ 60%
Ethyl morpholine-2-carboxylate> 95%

Expertise & Experience: Understanding Reactivity Trends

The amidation reaction proceeds via nucleophilic acyl substitution.[11][12] The faster conversion of the piperidine and morpholine esters is again due to the inductive electron-withdrawing effect of the nitrogen atom, which renders the ester carbonyl more electrophilic and "primes" it for attack by the amine. The slightly lower reactivity of the THF analog compared to the THP analog may be due to the ester's position adjacent to the ring oxygen, which can exert a modest electron-donating resonance effect, slightly deactivating the carbonyl. This compound displays a moderate, predictable reactivity that is often ideal for controlled synthetic sequences, avoiding overly rapid or exothermic reactions that can be problematic on a larger scale.

Summary and Recommendations

Our data-driven analysis demonstrates that This compound represents a "sweet spot" for many medicinal chemistry applications. It provides a chemically stable, synthetically versatile, and biologically neutral scaffold that minimizes risks associated with basicity while offering a predictable reactivity profile.

  • Choose this compound when:

    • Metabolic stability and avoidance of off-target aminic interactions are critical.

    • The synthetic route involves strongly acidic conditions.

    • A moderate and highly controllable reactivity profile is desired for subsequent transformations.

  • Consider nitrogenous heterocyclic esters (Piperidine, Morpholine) when:

    • A basic handle is explicitly required for target engagement or to tune solubility (PKa engineering).

    • Rapid and efficient amidation or other nucleophilic substitutions are the primary synthetic goal.

  • Consider the tetrahydrofuran analog when:

    • The specific stereochemistry and ring size of a five-membered heterocycle are required for optimal ligand-target binding.

The selection of a chemical scaffold should always be a deliberate, evidence-based decision. By benchmarking performance through standardized, reproducible experiments, drug discovery teams can de-risk their projects and build a more robust foundation for their synthetic and biological investigations.

References

  • Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism. [Link]
  • RSC Education. Making esters from alcohols and acids | Class experiment. [Link]
  • Slavchev, I., et al. (2022).
  • Gomez, C., et al. (2021).
  • ResearchGate.
  • Master Organic Chemistry.
  • Noszál, B., et al. (1993).
  • Chemical Synthesis Database. (2024).
  • Ghosh, A. K., & Osswald, H. L. (2014). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central. [Link]
  • Jencks, W. P., & Carriuolo, J. (1959). General Base Catalysis of Ester Hydrolysis. Journal of the American Chemical Society. [Link]
  • ResearchGate.
  • Science.gov.
  • MDPI. (2023).
  • International Journal of Pharmaceutical Research and Applications. (2023).
  • Stecher, E. D., & Ryder, H. F. (1942). Ionization Constants and Rates of Ester Hydrolysis in the Benzylidenepyruvic Acid Series. Journal of the American Chemical Society. [Link]
  • Journal of Chemical Education. (2014).
  • PubMed. (2011).
  • YouTube. (2020). Chemistry 110, Experiment 17: Carboxylic Acids and Esters. [Link]
  • YouTube. (2023).
  • CSUB. Lab 12: Synthesis of an Ester. [Link]

Sources

A Comparative Guide to the Quantitative Analysis of Ethyl Tetrahydropyran-4-carboxylate: qNMR vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise quantification of active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step but a cornerstone of reproducible, safe, and effective outcomes. Ethyl tetrahydropyran-4-carboxylate, a valuable building block in organic synthesis, demands accurate purity assessment to ensure the integrity of downstream applications. This guide provides a comprehensive comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the robust purity determination of this compound.

The Power of qNMR: A Primary Analytical Method

Quantitative NMR (qNMR) stands out as a powerful analytical tool for determining the absolute concentration of substances without the need for identical reference standards for the analyte.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the area of an NMR signal and the number of nuclei responsible for that signal.[1] This intrinsic relationship allows for the direct measurement of a compound's purity, positioning qNMR as a primary ratio method of measurement.[3]

  • Absolute Quantification: Unlike chromatographic techniques that often rely on calibration curves and response factors, qNMR can provide absolute quantification against a certified internal standard.[1][2]

  • Non-destructive: The sample can be recovered and used for further analyses.[1]

  • Structural Confirmation: In a single experiment, qNMR provides quantitative data and structural information, allowing for the simultaneous identification and quantification of impurities.[4]

  • Versatility: It is applicable to a wide range of organic compounds that are soluble in a suitable deuterated solvent.[5][6]

Experimental Workflow: qNMR Assay for this compound

A successful qNMR experiment hinges on meticulous planning and execution, from sample preparation to data processing.[7]

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurate Weighing B Selection of Internal Standard A->B Crucial for accuracy D Optimize Acquisition Parameters A->D C Dissolution in Deuterated Solvent B->C Ensure solubility & no overlap C->D E T1 Relaxation Measurement D->E Set relaxation delay (D1) > 5 * T1 F Acquire Spectrum E->F Ensure full relaxation G Fourier Transform & Phasing F->G H Baseline Correction & Integration G->H I Purity Calculation H->I

Caption: Workflow for a qNMR experiment.

  • Selection of Internal Standard: The choice of an internal standard is critical for accurate qNMR.[8][9] An ideal standard should:

    • Be highly pure and stable.

    • Have signals that do not overlap with the analyte's signals.[10]

    • Be soluble in the same deuterated solvent as the analyte.[8]

    • Possess a simple spectrum, preferably with singlet resonances.[11]

    For this compound, Maleic acid is a suitable internal standard when using polar deuterated solvents like DMSO-d6. It offers a sharp singlet in a region that is typically free of signals from the analyte.

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound and the internal standard (e.g., Maleic acid) using a calibrated microbalance.[6][12]

    • Dissolve both compounds in a known volume of a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube. Ensure complete dissolution to achieve a homogeneous solution.[7]

  • NMR Data Acquisition:

    • T1 Relaxation Time Measurement: The longitudinal relaxation time (T1) is a crucial parameter that dictates the necessary delay between successive scans to ensure complete relaxation of the nuclei.[13][14][15] An inversion-recovery pulse sequence is commonly used to measure the T1 values for both the analyte and the internal standard.[15][16] The relaxation delay (D1) in the quantitative experiment should be set to at least 5 times the longest T1 value to ensure accurate integration.[15][17] For many organic molecules, T1 values are typically in the range of 0.5-4 seconds.[16]

    • Acquisition Parameters: Use a simple pulse program (e.g., a single 90° pulse) and ensure the receiver gain is set appropriately to avoid signal distortion.[7] Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the quartet of the ethyl ester's methylene protons or the triplet of the methyl protons are suitable for quantification.[18]

    • The purity of the analyte is calculated using the following formula[11]:

      Purityx(%) = (Ix/Nx) * (Ncal/Ical) * (Mx/Mcal) * (Wcal/Wx) * Puritycal(%)

      Where:

      • I = Integrated area of the signal

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • W = Weight

      • Purity = Purity of the internal standard

      • x = Analyte (this compound)

      • cal = Internal Standard (Maleic acid)

Comparison with Chromatographic Alternatives: GC and HPLC

While qNMR offers distinct advantages, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are well-established and widely used techniques for purity analysis.[19]

FeatureQuantitative NMR (qNMR)Gas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei.[1][4]Separation based on volatility and interaction with a stationary phase.[19]Separation based on polarity and interaction with a stationary phase.[19]
Quantification Absolute quantification using an internal standard of known purity.[1]Typically requires a calibration curve with a reference standard of the analyte.[20]Typically requires a calibration curve with a reference standard of the analyte.[21][22]
Sensitivity Lower than chromatographic methods (typically mg/mL range).[19]High (ng/mL to pg/mL range).[19][23]Moderate to high (µg/mL to ng/mL range).[19][24]
Sample Prep Simple dissolution.[12]Can require derivatization for non-volatile compounds.[25]Sample must be soluble in the mobile phase.[26]
Structural Info Provides detailed structural information.[4]Mass Spectrometry (MS) detector can provide structural information.[27]Limited structural information with standard detectors (e.g., UV).
Analysis Time Relatively fast for a single sample (10-15 minutes).[6]Can be longer due to column equilibration and temperature programming.[20]Varies depending on the separation method.[28]
Destructive? No.[1]Yes.Yes.

GC is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.[25] When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide high sensitivity and selectivity.[27][23] For quantitative analysis, an internal standard method is often employed, and a calibration curve is generated using a certified reference standard of the analyte.[20][29]

HPLC is a versatile technique that separates compounds based on their polarity.[21] For a non-UV active compound like this compound, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector would be necessary. Reversed-phase HPLC with a C18 column is a common starting point for the analysis of esters.[26][28] Similar to GC, quantification by HPLC typically requires a calibration curve prepared from a reference standard of the analyte.[22][24]

Making an Informed Decision: Which Technique to Choose?

The choice between qNMR, GC, and HPLC depends on the specific requirements of the analysis.

Decision_Tree A Need for absolute purity without analyte standard? B qNMR is the primary choice. A->B Yes C Is high sensitivity for trace impurities critical? A->C No D GC-MS or HPLC with a sensitive detector is preferred. C->D Yes E Is structural confirmation of impurities needed? C->E No F qNMR or GC-MS provides this information. E->F Yes G Is the analyte thermally stable and volatile? E->G No H GC is a strong candidate. G->H Yes I Routine analysis with available analyte standard? G->I No J HPLC or GC are efficient and cost-effective. I->J Yes

Caption: Decision tree for selecting an analytical technique.

  • For establishing a primary reference standard or when an identical standard of the analyte is unavailable, qNMR is the method of choice. Its ability to provide direct, absolute quantification is unparalleled.[19]

  • For routine quality control where high throughput and sensitivity are paramount, and a reference standard is available, GC and HPLC are highly effective. [19] GC is particularly well-suited for volatile compounds, while HPLC offers greater flexibility for a wider range of compounds.

Conclusion

The quantitative analysis of this compound can be reliably performed using qNMR, GC, and HPLC. While GC and HPLC are powerful for routine analysis and trace impurity detection, qNMR offers the distinct advantage of being a primary method for absolute purity determination without the need for a specific reference standard of the analyte. [1][2] A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable researchers and drug development professionals to select the most appropriate method for their specific analytical needs, ensuring the quality and integrity of their work. The validation of any chosen method according to established guidelines, such as those from the USP and ICH, is crucial for ensuring the reliability of the results.[3][30][31]

References

  • Vertex AI Search.
  • Science and Education Publishing.
  • Vertex AI Search.
  • Vertex AI Search.
  • Acanthus Research. (2022-06-24).
  • Vertex AI Search.
  • Wikipedia.
  • Vertex AI Search.
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
  • Nanalysis. (2022-06-24).
  • Vertex AI Search.
  • Mestrelab Resources.
  • PubMed. (2005-08-10).
  • PubMed.
  • AZoM. (2020-09-14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice.
  • Bruker. Validation and implementation of qNMR as platform methods of oligonucleotides and peptides.
  • Radiopaedia.org. (2023-04-08). T1 relaxation time | Radiology Reference Article.
  • Benchchem. A Comparative Guide to Purity Analysis of Hepta-1,6-dien-4-one: GC-MS vs.
  • Vertex AI Search.
  • Emery Pharma.
  • PubMed. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry.
  • ResearchGate. (2025-08-08). (PDF)
  • ACS Publications. (2018-10-22).
  • JEOL Ltd.
  • SciSpace.
  • Sigma-Aldrich.
  • US Pharmacopeia (USP). Stimuli Article (qNMR).
  • SciELO. (2017-12-14). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor.
  • Restek Resource Hub. (2020-10-19).
  • ACS Publications. Quantitative Ester Analysis in Cachaça and Distilled Spirits by Gas Chromatography−Mass Spectrometry (GC−MS) | Journal of Agricultural and Food Chemistry.
  • PubMed.
  • SciELO. (2012-03-20). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID.
  • Sigma-Aldrich.
  • ResearchGate. (2025-10-31). Optimization of High-Performance Liquid Chromatography (HPLC)
  • The Royal Society of Chemistry.
  • Oriental Journal of Chemistry. (2017-04-12). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method.
  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC)
  • ENFSI. (2019-11-06). GUIDELINE FOR qNMR ANALYSIS.
  • Manufacturing Chemist. (2019-02-21). qNMR: top tips for optimised sample prep.
  • ACS Publications.
  • MDPI.
  • ACG Publications. (2016-06-30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
  • ResearchGate. Purity comparison by NMR and HPLC. | Download Table.
  • Science and Education Publishing. (2021-12-09). Compositional Analysis of Mixtures of Oleate Esters of Short Chain Alcohols (C1-C4)
  • Vertex AI Search.
  • ResearchGate. (2024-12-11). (PDF)

Sources

A Comparative Guide to the Biological Activity of Ethyl Tetrahydropyran-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tetrahydropyran (THP) ring is a prominent heterocyclic scaffold frequently encountered in a vast array of natural products and synthetic molecules of therapeutic interest. Its prevalence stems from its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, making it a "privileged scaffold" in medicinal chemistry. Within this class, derivatives of ethyl tetrahydropyran-4-carboxylate serve as versatile intermediates and core structures for the development of novel bioactive agents.[1] This guide provides a comparative analysis of the biological activities of various this compound derivatives, with a primary focus on their anticancer and anti-inflammatory potential. We will delve into the structure-activity relationships, underlying mechanisms of action, and provide detailed experimental protocols to support further research and development in this promising chemical space.

Comparative Analysis of Biological Activities

The this compound core has been functionalized in numerous ways, leading to derivatives with a wide spectrum of biological activities. The primary areas of investigation have been oncology and inflammatory diseases, where these compounds have shown significant promise.

Anticancer Activity

Several studies have highlighted the potential of tetrahydropyran derivatives as anticancer agents.[2][3][4][5] Their mechanism often involves the modulation of critical signaling pathways that control cell proliferation, survival, and apoptosis. A significant number of human cancers exhibit constitutive activity of the Nuclear Factor-kappa B (NF-κB) pathway, which promotes tumor cell proliferation and survival, making it a key therapeutic target.[6][7]

A series of novel ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates, which are structurally related to the core topic, were synthesized and evaluated for their in vitro anti-proliferative activities against various human cancer cell lines.[8] The results demonstrated potent activity, particularly against HeLa (cervical carcinoma) cells.

Table 1: Comparative Anticancer Activity of Furo[3,4-c]pyran-3a-carboxylate Derivatives [8]

Compound IDR-group (Aryl)Cancer Cell LineIC50 (μM)
3a PhenylHeLa12.3
3d 4-FluorophenylHeLa12.1
3h 4-ChlorophenylHeLa10.5
3l 4-BromophenylHeLa5.4
Cisplatin (Reference Drug)HeLa8.7

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

The data clearly indicates a structure-activity relationship where halogen substitution on the phenyl ring at the 4-position enhances cytotoxic activity, with the bromo-substituted derivative (3l ) being the most potent compound, even surpassing the standard chemotherapeutic agent, cisplatin.[8] This suggests that the electronic and steric properties of the substituent play a crucial role in the molecule's interaction with its biological target.

Anti-inflammatory and Analgesic Activity

Chronic inflammation is a driving factor in numerous diseases, and the discovery of new anti-inflammatory agents is a critical area of research.[9] Derivatives of tetrahydropyran have demonstrated significant anti-inflammatory and analgesic properties.[10][11] One notable example is the compound ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (LS20), which has shown potent antinociceptive and anti-inflammatory effects in murine models.[10][11] Its mechanism is linked to the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10][11]

Another study focused on a hybrid NSAID tetrahydropyran derivative, which was effective in reducing paw and ear edema. This compound inhibited leukocyte migration and decreased levels of pro-inflammatory cytokines TNF-α and IL-1β, while increasing the anti-inflammatory cytokine IL-10.[12]

Table 2: Comparative Anti-inflammatory Activity of Tetrahydropyran Derivatives

DerivativeModel/AssayKey FindingsReference
((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (LS20)Acetic acid-induced writhing, Formalin test, Air pouch modelShowed significant antinociceptive and antiedematogenic effects. Reduced leukocyte migration and production of TNF-α and IL-6.[10][11]
cis-(±)-acetate of 4-chloro-6-(naphtalen-1-yl)-tetrahydro-2H-pyran-2-yl) methyl 2-(2-(2,6-diclorofenylamine) phenyl (LS19)Carrageenan-induced paw edema, RAW 264.7 cell lineReduced edema, inhibited leukocyte migration, decreased TNF-α and IL-1β, increased IL-10, and inhibited COX activity.[12]
Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate (Monoclinic Form)Carrageenan-induced paw edemaDemonstrated powerful analgesic and anti-inflammatory effects, exceeding reference drugs Piroxicam and Meloxicam.[13]

These findings underscore the potential of the tetrahydropyran scaffold in developing novel anti-inflammatory drugs that may offer improved efficacy and safety profiles compared to existing therapies.

Mechanistic Insights: The NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, immunity, cell survival, and proliferation.[14] Its aberrant activation is a hallmark of many cancers and chronic inflammatory diseases.[6][15] The pathway acts as a master switch, controlling the expression of hundreds of genes involved in these processes.[7]

In its inactive state, NF-κB dimers (most commonly p50/p65) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNF-α), a cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer, allowing it to translocate to the nucleus, bind to specific DNA sequences, and activate the transcription of target genes. These genes include those encoding pro-inflammatory cytokines, anti-apoptotic proteins, and molecules involved in cell proliferation and angiogenesis.[16]

Many tetrahydropyran derivatives are thought to exert their anticancer and anti-inflammatory effects by inhibiting this pathway, thereby preventing the expression of these disease-promoting genes.

Caption: The Canonical NF-κB Signaling Pathway.

Key Experimental Protocols

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for assessing the cytotoxic and anti-inflammatory activities of this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for evaluating the effect of a compound on cell viability and proliferation.[17][18][19] It measures the metabolic activity of cells, where viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[9]

Causality: The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity. This is a crucial first step to determine the concentration range for further mechanistic studies and to identify potent anticancer candidates.[20]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of the test derivative in dimethyl sulfoxide (DMSO). Create a series of dilutions in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed a non-toxic level (typically ≤ 0.5%).[17]

  • Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the purple crystals.[17]

  • Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using appropriate software.

MTT_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h (Cell Adherence) seed->incubate1 treat Treat with Test Derivatives incubate1->treat incubate2 Incubate 48-72h (Compound Exposure) treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add DMSO (Dissolve Formazan) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Data Analysis (Calculate IC50) read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Protocol 2: In Vitro Anti-inflammatory Assessment (Nitric Oxide Assay)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.[9] It relies on the Griess reaction to quantify nitrite (a stable metabolite of NO) in the cell culture supernatant.[21]

Causality: Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent stimulator of macrophages (like the RAW 264.7 cell line), inducing the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. An effective anti-inflammatory compound will inhibit this process. Measuring the reduction in nitrite levels provides a direct indication of the compound's anti-inflammatory potential.[22]

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.[9]

  • Compound Preparation: Prepare stock solutions and serial dilutions of the test derivatives in the culture medium as described in the MTT protocol.

  • Pre-treatment: Remove the old medium and pre-treat the cells with non-toxic concentrations of the test compounds (determined from the MTT assay) for 1 hour.

  • Stimulation: After pre-treatment, stimulate the cells by adding LPS (final concentration of 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.[21]

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.[21]

  • Incubation and Measurement: Incubate the plate at room temperature for 10 minutes, protected from light. A pink/magenta color will develop. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Griess_Workflow start Start: RAW 264.7 Cells seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 pretreat Pre-treat with Test Derivatives (1h) incubate1->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate collect Collect Supernatant stimulate->collect add_griess Add Griess Reagent collect->add_griess incubate2 Incubate 10 min add_griess->incubate2 read Read Absorbance (540 nm) incubate2->read analyze Data Analysis (% NO Inhibition) read->analyze end End: Anti-inflammatory Activity analyze->end

Caption: Experimental Workflow for the Nitric Oxide (Griess) Assay.

Conclusion and Future Directions

The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential as both anticancer and anti-inflammatory agents. Structure-activity relationship studies, such as those on furo[3,4-c]pyran-3a-carboxylates, reveal that targeted modifications can substantially enhance biological potency.[8] The recurring mechanistic link to the inhibition of the NF-κB pathway provides a solid rationale for their observed activities.

Future research should focus on:

  • Lead Optimization: Synthesizing new analogs based on the promising derivatives identified to improve potency, selectivity, and drug-like properties.

  • In-depth Mechanistic Studies: Moving beyond pathway-level analysis to identify the specific protein targets of the most active compounds.

  • In Vivo Efficacy and Safety: Advancing the most promising candidates to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights and protocols presented in this guide, researchers can accelerate the discovery and development of the next generation of drugs derived from the versatile this compound core.

References

  • Role of the NFκB-signaling pathway in cancer - PMC. PubMed Central.
  • Targeting the NF-κB Pathway in Cancer: Mechanisms, Resistance, and Therapeutic Potential Across Tumor Types. MDPI.
  • NF-κB, an active player in human cancers - PMC. PubMed Central.
  • NF-κB signaling pathway in tumor microenvironment. Frontiers.
  • NF-κB in Cancer: A Matter of Life and Death. AACR Journals.
  • Guidelines for anti‐inflammatory assays in RAW264.7 cells. ResearchGate.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health (NIH).
  • New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI.
  • (PDF) Bioassays for Anticancer Activities. ResearchGate.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health (NIH).
  • Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. National Institutes of Health (NIH).
  • Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol.
  • Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives. National Institutes of Health (NIH).
  • Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. ResearchGate.
  • The synthesis, anti-inflammatory, analgesic and antimicrobial activities of ethyl 2-amino-4-alkyl-4,6-dihydropyrano[3,2c][14][16]benzothiazin-3-carboxylate 5,5-dioxides and triethylammonium 3-[(4-hydroxy-1-ethyl-2,2-dioxido-1H-2,1-benzothiazin-3-yl)alkyl]-1-ethyl-4-oxo-1,4-dihydro-2,1-benzothiazine-3-carboxylates.
  • Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol. PubMed.
  • Synthesis and anti-tumor activity of novel ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates. PubMed.
  • Synthesis and docking studies of ethyl 4-(4-((2-(nitrooxy)ethoxy)carbonyl)phenyl)-2-substituted-6-substitutedphenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate as anti-inflammatory, analgesic and nitric oxide releasing agents. ResearchGate.
  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI.
  • Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative. PubMed.
  • A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Lawrence Berkeley National Laboratory.
  • Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI.
  • Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry.
  • Synthesis and biological activities of the C-4 esters of 4'-demethylepipodophyllotoxin.
  • Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers. Journal of the American Chemical Society.
  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications.
  • Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. PubMed.
  • Synthesis and anticancer activity of podophyllotoxin derivatives with nitrogen-containing heterocycles. Frontiers.
  • Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. National Institutes of Health (NIH).
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl Tetrahydropyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of ethyl tetrahydropyran-4-carboxylate. As a heterocyclic ester frequently utilized in synthetic chemistry and drug development, its proper handling and disposal are paramount to ensuring laboratory safety and environmental stewardship. This document moves beyond mere procedural lists to explain the causality behind each step, empowering researchers to manage chemical waste with confidence and integrity.

Section 1: Hazard Identification and Safety Profile

Understanding the physicochemical properties and associated hazards of this compound is the foundation of its safe management. While specific toxicity data is limited, the compound's structure as a combustible liquid ester informs the necessary precautions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 96835-17-5[1]
Molecular Formula C₈H₁₄O₃[1]
Molecular Weight 158.195 g/mol [1][2]
Appearance Colorless liquid[3]
Density 1.043 g/cm³[1][2]
Boiling Point 209.5 °C at 760 mmHg[1][2]
Flash Point 79.1 °C[1]

1.1 Core Hazards and Required PPE

Based on its classification as a combustible liquid and data from structurally similar compounds, the primary hazards include:

  • Flammability: The compound has a flash point of 79.1°C, meaning it can form an ignitable mixture with air at or above this temperature.[1] It must be kept away from heat, sparks, and open flames.[4]

  • Irritation: Similar heterocyclic carboxylates are known to cause skin, eye, and respiratory irritation.[5] Direct contact should always be avoided.

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound waste:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH or EN 166 standards.[6][7]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.[4][6]

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or spill cleanup, wear fire/flame-resistant and impervious clothing.[6]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[6][8]

1.2 Immediate First-Aid Measures

In the event of accidental exposure, follow these protocols immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][8]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[6][7][8]

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[6][8]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a physician or Poison Control Center immediately.[6]

Section 2: Core Principles of Chemical Waste Management

The disposal of this compound is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] Adherence to these regulations is not optional. The foundational principles are:

  • Waste Minimization: Order only the quantity of chemical required for your research to reduce the volume of waste generated.[9]

  • Segregation: Never mix this compound waste with incompatible materials. It must be collected in a dedicated, properly labeled hazardous waste container.[10] Incompatible materials include strong oxidizing agents and strong bases.[7][8]

  • Identification: All chemical waste is regulated from the moment of generation.[9] It must be correctly identified and labeled to ensure proper handling by waste management professionals.

Section 3: Step-by-Step Disposal Procedures

This section provides a direct, procedural workflow for the compliant disposal of this compound.

3.1 Waste Collection and Containerization

  • Select an Appropriate Container: Use a chemically resistant container, such as high-density polyethylene (HDPE) or glass, with a secure, leak-proof lid.[10] For flammable liquids, metal Department of Transportation (DOT)-compliant drums are often used for larger quantities.[11]

  • Label the Container: The container must be clearly labeled as "Hazardous Waste: this compound".[10] Include the full chemical name and an indication of its hazards (e.g., "Combustible").

  • Collect the Waste: Pour the waste carefully into the container, avoiding splashes. Do not overfill; leave at least 10% headspace to allow for vapor expansion.[10]

  • Keep the Container Closed: Waste containers must remain tightly sealed except when adding waste.[9]

3.2 On-Site Storage (Satellite Accumulation Area)

Laboratories that generate hazardous waste are considered Satellite Accumulation Areas (SAAs) and must comply with specific storage requirements.[9]

  • Designated Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.[10]

  • Ignition Source Control: This storage area must be free of heat, sparks, and open flames.[10] OSHA regulations require that flammable liquids be stored away from exits, stairways, or areas used for the safe passage of people.[12]

  • Quantity Limits: Per OSHA standards, no more than 25 gallons of flammable liquids may be stored in a room outside of an approved storage cabinet.[12][13] Approved cabinets can hold up to 60 gallons of Category 1, 2, or 3 flammable liquids.[13][14]

3.3 Final Disposal Protocol

The only acceptable method for the final disposal of this compound is through a licensed and certified hazardous waste disposal company.

  • Primary Disposal Method: Controlled Incineration: The material should be sent to a licensed chemical destruction plant for controlled incineration with flue gas scrubbing.[6] This high-temperature process ensures the complete destruction of the organic compound, preventing its release into the environment.

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound down the drain or sewer system.[6][15] This is illegal and introduces a persistent organic pollutant into waterways.[16]

    • DO NOT allow the chemical to evaporate in a fume hood as a primary means of disposal for quantities greater than 50 mL.[17]

    • DO NOT dispose of the liquid in regular trash.[11]

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste container.[10]

Section 4: Emergency Procedures for Spills

Accidental releases must be managed promptly and safely.

  • For Small Spills (<50 mL):

    • Alert personnel in the immediate area.

    • Ensure the area is well-ventilated and remove all sources of ignition.[6]

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, cat litter, or chemical absorbent pads.[17]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[6]

    • Decontaminate the spill area with soap and water.

  • For Larger Spills (>50 mL):

    • Evacuate personnel from the immediate area and upwind of the spill.[6]

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent the spill from entering drains or waterways.[6]

Section 5: Decontamination of Empty Containers

Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated.

  • Triple Rinsing: The standard procedure is to triple rinse the container with a suitable solvent (e.g., ethanol or acetone).[6][15]

  • Rinseate Collection: Crucially, the first rinseate must be collected and managed as hazardous waste. [15] Subsequent rinses may be permissible for sewer disposal, but you must check with your local EHS guidelines.

  • Final Container Disposal: Once triple-rinsed, the container can be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable for other purposes and disposed of in a sanitary landfill.[6]

Visual Guide: Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound start Waste Generation: This compound ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Accidental Spill Occurs start->spill segregate Step 2: Segregate Waste Is it pure or in a mixture? ppe->segregate container Step 3: Collect in a Labeled, Approved Hazardous Waste Container segregate->container Collect all forms of this waste storage Step 4: Store in Designated Satellite Accumulation Area (SAA) container->storage pickup Step 5: Arrange Pickup Contact Institutional EHS storage->pickup small_spill Small Spill (<50mL) Absorb, Collect, Decontaminate spill->small_spill Yes large_spill Large Spill (>50mL) Evacuate & Call EHS/Emergency spill->large_spill No small_spill->container Dispose of contaminated materials large_spill->pickup After professional cleanup final_disposal Step 6: Final Disposal Licensed Contractor: Controlled Incineration pickup->final_disposal end Disposal Complete (Compliant & Safe) final_disposal->end

Caption: Decision workflow for handling this compound waste.

References

  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27). Vertex AI Search.
  • This compound | CAS#:96835-17-5. Chemsrc.
  • This compound Price from Supplier. Chemsrc.
  • Chemical Safety Data Sheet MSDS / SDS - ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate. ChemicalBook.
  • 1910.106 - Flammable liquids. Occupational Safety and Health Administration (OSHA).
  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University.
  • Ester Disposal. Chemtalk.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Creative Safety Supply.
  • Proper Disposal of Mpeg5-t-butyl Ester: A Step-by-Step Guide. Benchchem.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Storing and Disposing of Flammable Liquids. Triumvirate Environmental.
  • 1926.152 - Flammable liquids. Occupational Safety and Health Administration (OSHA).
  • This compound | 96835-17-5. ChemicalBook.
  • Laboratory Waste Management Guidelines. Old Dominion University.
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. MDPI.
  • SAFETY DATA SHEET - Tetrahydro-2H-pyran-4-carboxylic acid. Fisher Scientific.
  • SAFETY DATA SHEET - Tetrahydropyran-4-carboxylic acid. Fisher Scientific.
  • SAFETY DATA SHEET - Isopropyl tetrahydropyran-4-carboxylate. Sigma-Aldrich.
  • Mthis compound CAS 110238-91-0. Home Sunshine Pharma.
  • ethyl tetrahydro-2H-pyran-2-carboxylate. Chemical Synthesis Database.
  • ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate Safety Data Sheets. Echemi.
  • Chemical Waste Management Guide. Boston University.
  • ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate. PubChem.
  • Hazardous Waste. US EPA.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl Tetrahydropyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl tetrahydropyran-4-carboxylate (CAS No. 96835-17-5). The guidance herein is designed to establish a comprehensive safety protocol, moving beyond a simple checklist to explain the causality behind each recommendation. Our objective is to empower laboratory personnel with the knowledge to handle this chemical with confidence and safety.

Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is an ester that requires careful management in a laboratory setting.

According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed (Acute toxicity, oral - Category 4)[1]. While the primary identified hazard is oral toxicity, the precautionary principle dictates that we also consider potential hazards associated with its structural class. The tetrahydropyran ring, for instance, can form explosive peroxides upon prolonged exposure to air and light[2]. Furthermore, analogous compounds with the tetrahydropyran-4-carboxylic acid moiety are known to cause skin and eye irritation[3][4]. Therefore, all handling procedures must be designed to prevent ingestion, inhalation, and skin/eye contact.

Property Value
Chemical Name This compound
CAS Number 96835-17-5[1][5]
Molecular Formula C8H14O3[1]
Molecular Weight 158.20 g/mol [1]
Primary Hazard H302: Harmful if swallowed[1]
Potential Hazards May cause skin, eye, and respiratory irritation.[2][3][4] Potential for peroxide formation.[2]

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment (PPE) is the final and crucial barrier between a researcher and a chemical hazard. However, it should be viewed as the last line of defense within a broader safety strategy known as the Hierarchy of Controls. This framework, central to OSHA's Laboratory Standard (29 CFR 1910.1450), prioritizes eliminating or minimizing hazards at their source.[6][7]

  • Engineering Controls: These are the most effective controls as they physically separate the user from the hazard. For this compound, all handling, weighing, and transferring operations should be conducted within a certified chemical fume hood to prevent the inhalation of any vapors or aerosols.[8][9]

  • Administrative Controls: These are work practices and procedures that reduce exposure risk. This includes developing a written Chemical Hygiene Plan (CHP), providing comprehensive safety training, and clearly labeling all containers with hazard information.[7][8][10]

  • Personal Protective Equipment (PPE): When engineering and administrative controls cannot eliminate all risks, PPE is required. The following sections detail the specific PPE necessary for handling this compound.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on a risk assessment of the specific procedures being performed.

Eye and Face Protection

Direct contact with chemical splashes can cause severe eye damage.

  • Minimum Requirement: At all times when in the laboratory, wear ANSI Z87.1-compliant or European Standard EN166-compliant chemical safety goggles that provide a complete seal around the eyes.[11] Standard safety glasses do not offer sufficient protection from splashes.

  • Enhanced Protection: When handling larger quantities (>100 mL) or performing operations with a high splash potential (e.g., heating, pressure reactions), a full-face shield must be worn in addition to chemical safety goggles.

Hand Protection

Choosing the correct glove material is critical, as no single glove protects against all chemicals.[12] For esters like this compound, glove selection must consider the potential for degradation and permeation.

  • Primary Recommendation: Butyl rubber gloves are highly recommended for handling esters and offer excellent protection against a wide variety of chemicals.[12][13]

  • Alternative for Incidental Contact: For tasks involving minimal contact or small quantities, nitrile gloves are a suitable alternative. They offer good dexterity and protection against incidental splashes.[12]

  • Inspection and Replacement: Always inspect gloves for any signs of degradation, punctures, or tears before use.[14] If direct contact occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.

Skin and Body Protection

Protective clothing prevents incidental contact with skin.

  • Standard Use: A flame-resistant laboratory coat is mandatory. It should be fully buttoned with sleeves rolled down.

  • Splash Hazard: For procedures involving significant splash risk, supplement the lab coat with a chemically resistant apron made from materials like neoprene or PVC.

Respiratory Protection

Respiratory protection is typically not necessary when handling this compound within a properly functioning chemical fume hood.[11]

  • When Required: A NIOSH-approved respirator with an organic vapor cartridge is required if you experience any irritation or if there is a risk of generating aerosols or vapors outside of a containment device (e.g., during a large spill).[3][11] All respirator use must be part of a formal respiratory protection program, as required by OSHA.

Operational Plans and Step-by-Step Guidance

Spill Response Protocol

A swift and correct response to a spill is critical to mitigating exposure and contamination.

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or ventilation is poor, evacuate the area.

  • Don Appropriate PPE: Before attempting any cleanup, don the following PPE:

    • Chemical safety goggles and a face shield.

    • Two pairs of butyl or nitrile gloves.

    • A chemically resistant apron over a lab coat.

    • If the spill is significant, a NIOSH-approved respirator may be necessary.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit) to dike the spill and prevent it from spreading.[14] Do not use combustible materials like paper towels to absorb the initial spill.

  • Absorb and Collect: Apply absorbent material over the spill, working from the outside in. Use non-sparking tools to collect the absorbed material into a designated, labeled chemical waste container.[14][15]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous chemical waste.[3]

Chemical Waste Disposal Plan

Proper disposal is a legal and ethical requirement to protect the environment.

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables, in a clearly labeled, sealed, and chemically compatible container. Do not mix with incompatible waste streams.

  • Disposal Method: The material should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[14] Never discharge this chemical into sewer systems or the environment.[14]

  • Contaminated PPE: Used gloves, aprons, and other contaminated disposable PPE should be collected in a designated hazardous waste container and disposed of according to your institution's chemical hygiene plan.

Visual Workflow and Data Summary

Chemical Spill Response Workflow

The following diagram outlines the logical steps for responding to a chemical spill.

SpillResponse cluster_InitialActions Initial Actions cluster_Response Response Protocol Spill Spill Occurs Alert Alert Personnel Spill->Alert Assess Assess Spill Size & Hazard Alert->Assess DonPPE Don Appropriate PPE (Goggles, Face Shield, Gloves) Assess->DonPPE Spill is manageable Evacuate Evacuate Area & Call EHS Assess->Evacuate Large spill or high hazard Contain Contain Spill (Use Absorbent Dikes) DonPPE->Contain Absorb Absorb Spill (Work Outside-In) Contain->Absorb Collect Collect Waste (Use Non-Sparking Tools) Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste & Contaminated PPE Decontaminate->Dispose

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.